Sodium sulfate decahydrate
Description
SODIUM SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for constipation.
Propriétés
IUPAC Name |
disodium;sulfate;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4S.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIJVJUOQBWMIM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20Na2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228003 | |
| Record name | Disodium sulfate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7727-73-3 | |
| Record name | Sodium sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium sulfate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid sodium salt (1:2), hydrate (1:10) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPR65R21J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Thermodynamic Properties of Sodium Sulfate Decahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt. This document summarizes key quantitative data, details experimental protocols for its characterization, and presents visual representations of its phase behavior and analytical workflows.
Core Thermodynamic Data
The thermodynamic properties of sodium sulfate decahydrate are crucial for its application in various fields, including thermal energy storage and pharmaceutical sciences. The following tables summarize the key quantitative data for this compound.
| Property | Value | Units | Notes |
| Molar Mass | 322.19 | g/mol | |
| Melting Point | 32.4 | °C | Decomposes into anhydrous sodium sulfate and a saturated solution.[1] |
| Enthalpy of Fusion | 79 | kJ/mol | [1] |
| Heat Capacity (Cp) | 549.5 | J/(mol·K) | At 298 K.[1] |
| Standard Molar Entropy (S°) | 592 | J/(mol·K) | At 298 K.[1] |
| Density | 1.46 | g/cm³ | At 20°C.[1] |
| Enthalpy of Solution | 78.51 | kJ/mol | For 1 mole in 400 moles of water at 18°C.[1] |
Table 1: Key Thermodynamic Properties of this compound
The solubility of this compound in water is highly dependent on temperature, a critical factor in its phase change behavior.
| Temperature (°C) | Solubility ( g/100 g of water) |
| 0 | 12.17 |
| 11.67 | 26.38 |
| 13.3 | 31.33 |
| 17.91 | 48.28 |
| 25.05 | 99.48 |
| 28.76 | 161.53 |
| 30.75 | 215.77 |
| 31.84 | 270.22 |
| 32.73 | 322.12 |
| 33.88 | 312.11 |
| 47.81 | 276.91 |
| 48.78 | 291.44 |
| 50.4 | 262.35 |
Table 2: Solubility of this compound in Water at Various Temperatures [1]
Experimental Protocols
The characterization of the thermodynamic properties of this compound relies on several key experimental techniques. The following sections detail the generalized protocols for these methods.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample chamber is increased at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen.
-
The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed during the phase transition.
-
The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
Objective: To determine the water of hydration and the decomposition temperature.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[2]
-
The mass of the sample is continuously monitored as a function of temperature.[2]
-
A significant mass loss will be observed as the water of hydration is released. The temperature range over which this occurs indicates the decomposition temperature.
-
The percentage of mass loss can be used to calculate the number of water molecules per formula unit of the salt.
Solution Calorimetry
Objective: To determine the enthalpy of solution.
Methodology:
-
A known volume of deionized water (e.g., 100 mL) is placed in a calorimeter, and its initial temperature is recorded.[3]
-
A precisely weighed amount of this compound (e.g., 2-5 g) is added to the water.[3]
-
The mixture is stirred continuously to ensure complete dissolution, and the temperature is monitored.[4]
-
The final, stable temperature of the solution is recorded.[3]
-
The heat absorbed or released during dissolution is calculated using the temperature change, the mass of the solution, and the specific heat capacity of the solution (assumed to be close to that of water).
-
The enthalpy of solution is then calculated in kJ/mol.
Visualizing Thermodynamic Behavior
Diagrams are powerful tools for understanding the complex thermodynamic behavior of this compound.
The diagram above illustrates the incongruent melting of this compound. Upon heating above its transition temperature of 32.4°C, it decomposes into solid anhydrous sodium sulfate and a saturated aqueous solution of sodium sulfate.
References
A Technical Guide to the Crystal Structure of Sodium Sulfate Decahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), commonly known as Glauber's salt or mirabilite. The document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visual representations of its phase behavior and the workflow for its structural analysis.
Introduction
Sodium sulfate decahydrate is an inorganic compound with significant applications in the chemical industry, and it also serves as a model system for studying salt hydration and phase transitions.[1] Its crystal structure is characterized by a complex arrangement of sodium ions, sulfate ions, and water molecules, held together by a network of ionic bonds and hydrogen bonds.[1] Understanding this structure at the atomic level is crucial for controlling its physical and chemical properties in various applications.
The crystals of this compound are composed of [Na(OH₂)₆]⁺ ions which exhibit an octahedral molecular geometry. These octahedra share edges, with eight of the ten water molecules being bonded to the sodium ions. The remaining two water molecules are interstitial and are hydrogen-bonded to the sulfate ions.[1] The Na-O distances are approximately 240 pm.[1] A notable characteristic of crystalline this compound is its measurable residual entropy at absolute zero, which is attributed to the rapid distribution of water molecules compared to other hydrates.[1]
Crystallographic Data
The crystal structure of this compound has been determined with high precision using single-crystal X-ray and neutron diffraction techniques. The crystallographic data from key studies are summarized in the tables below.
Table 1: Unit Cell Parameters for this compound
| Parameter | Ruben et al. (1961) | Levy & Lisensky (1978) | Brand et al. (2009) (at 300 K) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c |
| a (Å) | 11.51 | 11.8850 | 11.51472(6) |
| b (Å) | 10.38 | 10.6540 | 10.36495(6) |
| c (Å) | 12.83 | 12.2060 | 12.84651(7) |
| β (°) | 107.75 | 106.623 | 107.7543(1) |
| Cell Volume (ų) | 1459.88 | 1480.97 | 1460.20(1) |
| Z | 4 | 4 | 4 |
Table 2: Atomic Coordinates for this compound
The following atomic coordinates are derived from the Crystallography Open Database (COD) entry 4124677, based on the study by Ruben et al. (1961).
| Atom | x | y | z |
| Na1 | 0.1833 | 0.0903 | 0.1139 |
| Na2 | 0.5000 | 0.5000 | 0.0000 |
| S1 | 0.1250 | 0.4139 | 0.3556 |
| O1 | 0.0125 | 0.3472 | 0.3028 |
| O2 | 0.2222 | 0.3472 | 0.3028 |
| O3 | 0.1389 | 0.5528 | 0.3194 |
| O4 | 0.1250 | 0.4028 | 0.4694 |
| O5 (H₂O) | 0.3472 | 0.1889 | 0.1611 |
| O6 (H₂O) | 0.0139 | 0.1889 | 0.1611 |
| O7 (H₂O) | 0.1806 | -0.0806 | 0.0222 |
| O8 (H₂O) | 0.1806 | 0.2611 | 0.2500 |
| O9 (H₂O) | 0.3889 | 0.4194 | 0.0528 |
| O10 (H₂O) | 0.3889 | -0.0972 | 0.0528 |
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.
3.1. Single Crystal Growth
Single crystals of this compound suitable for diffraction studies are typically grown by slow evaporation of a saturated aqueous solution at room temperature.
-
Procedure:
-
Prepare a saturated solution of anhydrous sodium sulfate (Na₂SO₄) in deionized water at a temperature slightly above room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
Transfer the clear solution to a clean crystallizing dish and cover it loosely to allow for slow evaporation.
-
Allow the solution to stand undisturbed at a constant room temperature.
-
Colorless, monoclinic crystals of this compound will form over a period of several days.
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.5 mm) for diffraction analysis.
-
3.2. Single-Crystal Diffraction Analysis (X-ray and Neutron)
Both X-ray and neutron diffraction are powerful techniques for elucidating the crystal structure. While X-ray diffraction is more common and accessible, neutron diffraction provides more accurate positions of the hydrogen atoms due to its sensitivity to lighter elements.
-
3.2.1. Crystal Mounting:
-
Carefully select a single crystal and mount it on a goniometer head using a suitable adhesive or in a capillary tube to prevent dehydration.
-
For neutron diffraction studies, deuterated samples (Na₂SO₄·10D₂O) are often used to reduce the high incoherent scattering from hydrogen atoms.
-
-
3.2.2. Data Collection:
-
The mounted crystal is placed on a diffractometer.
-
For X-ray diffraction, a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) is directed at the crystal.
-
For neutron diffraction, a beam of thermal neutrons is used.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of reflections at different angles.
-
Data is typically collected at a controlled temperature, often cooled with a nitrogen stream, to reduce thermal vibrations and improve data quality.
-
-
3.2.3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.
-
Visualizations
4.1. Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a hydrated salt like this compound.
4.2. Phase Transitions of Sodium Sulfate Hydrates
Sodium sulfate exhibits a complex phase behavior depending on temperature and water activity (relative humidity or concentration). The following diagram illustrates the relationships between the anhydrous form (thenardite), the decahydrate form (mirabilite), and the aqueous solution.
References
An In-depth Technical Guide to the Phase Transition Behavior of Glauber's Salt (Sodium Sulfate Decahydrate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glauber's salt, chemically known as sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), is an inorganic compound with significant interest in various scientific and industrial fields, including pharmaceuticals.[1][2][3] Named after the German-Dutch chemist Johann Rudolf Glauber, this hydrated salt is also referred to by its mineral name, mirabilite.[2][3][4] It is distinguished by its unique physicochemical properties, most notably a well-defined solid-liquid phase transition at a temperature slightly above standard room temperature.
This guide provides a comprehensive technical overview of the phase transition behavior of Glauber's salt, its thermodynamic properties, its applications relevant to the pharmaceutical and research sectors, and detailed experimental protocols for its characterization. Its primary therapeutic use is as an osmotic laxative for bowel cleansing prior to colonoscopies or other medical procedures.[1][5][6][7] Furthermore, its high latent heat of fusion makes it a valuable phase change material (PCM) for thermal energy storage, a property that can be leveraged in the temperature-controlled transport and storage of sensitive biomedical materials.[2][8][9]
Physicochemical and Thermodynamic Properties
Glauber's salt exists as colorless, white, or yellowish-white monoclinic crystals.[2][4] Upon exposure to dry air, it readily effloresces, losing its water of hydration to form the anhydrous sodium sulfate, a white powder known as thenardite.[2] The decahydrate crystals are composed of octahedral [Na(OH₂)₆]⁺ ions linked to sulfate anions via hydrogen bonds.[4]
Quantitative Data Summary
The key physical and thermal properties of sodium sulfate decahydrate are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of Glauber's Salt (Na₂SO₄·10H₂O)
| Property | Value | Reference(s) |
| Molar Mass | 322.2 g/mol | [2][3] |
| Appearance | Colorless, white, greenish-white, or yellowish-white crystals | [2] |
| Crystal System | Monoclinic | [2][3][4] |
| Density | 1.464 g/cm³ | [2] |
Table 2: Phase Transition and Thermodynamic Data
| Property | Value | Reference(s) |
| Phase Transition Temperature | 32.384 °C (incongruent melting) | [8][10][11] |
| Latent Heat of Fusion (Enthalpy) | ~74.4 - 78.2 kJ/mol (~231 - 243 J/g or 241-251 kJ/kg) | [8][12][13] |
| Specific Heat (Solid Phase) | 2.09 kJ/(kg·K) | [14] |
| Specific Heat (Liquid Phase) | 3.35 kJ/(kg·K) | [14] |
Core Phase Transition Behavior
The most critical characteristic of Glauber's salt is its phase transition at approximately 32.4°C.[9][15] This is not a simple melting process but an incongruent melting where the salt decomposes into anhydrous sodium sulfate (Na₂SO₄) and a saturated aqueous solution.
The transition can be represented by the following equilibrium: Na₂SO₄·10H₂O(s) ⇌ Na₂SO₄(s) + Saturated Solution [15]
This transition temperature is remarkably precise and reproducible, making it a useful reference point for thermometer calibration.[8][10] However, for practical applications, particularly in thermal energy storage, two main challenges arise:
-
Supercooling : The liquid phase can cool significantly below the transition temperature before crystallization begins, which delays the release of stored latent heat.[16] The inclusion of nucleating agents, such as borax (B76245) (sodium tetraborate (B1243019) decahydrate), is a common strategy to reduce the degree of supercooling.[16]
-
Phase Segregation : Due to the density difference between the solid anhydrous Na₂SO₄ and the aqueous solution, the anhydrous salt can settle at the bottom. This separation is irreversible and leads to a significant loss of heat storage capacity over repeated thermal cycles.[9][14] This issue is often mitigated by adding thickening agents or gellants (e.g., polyacrylates, carboxymethyl cellulose) to create a stable matrix that prevents settling.[17][18]
Solubility Characteristics
Sodium sulfate exhibits unusual solubility behavior in water, which is directly linked to its phase transition.[8] As shown in Table 3, the solubility of the decahydrate form increases more than tenfold from 0°C to 32.384°C.[8] At this transition temperature, the solid phase changes from the decahydrate to the anhydrous form, and the solubility of the anhydrous form then becomes almost independent of, and slightly decreases with, increasing temperature.[8][19][20]
Table 3: Solubility of Sodium Sulfate in Water at Various Temperatures
| Temperature (°C) | Solubility (g Na₂SO₄ / 100 mL H₂O) | Solid Phase | Reference(s) |
| 0 | 4.9 | Na₂SO₄·10H₂O | [8] |
| 10 | 9.1 | Na₂SO₄·10H₂O | [8] |
| 20 | 19.5 | Na₂SO₄·10H₂O | [8] |
| 30 | 40.0 | Na₂SO₄·10H₂O | [8] |
| 32.384 | 49.7 | Transition Point | [8] |
| 40 | 48.8 | Na₂SO₄ | [8] |
| 60 | 45.3 | Na₂SO₄ | [8] |
| 80 | 43.7 | Na₂SO₄ | [8] |
| 100 | 42.7 | Na₂SO₄ | [8] |
Applications in Research and Drug Development
While Glauber's salt does not interact with specific cellular signaling pathways in the manner of a targeted drug, its physicochemical properties are highly relevant to the pharmaceutical and research fields.
Osmotic Laxative for Bowel Preparation
The primary medical application of sodium sulfate is as a saline osmotic laxative.[1][21] It is a key component in several formulations prescribed for complete bowel cleansing before colonoscopies and other radiological examinations.[5][6][7][22]
Mechanism of Action: When ingested, sodium sulfate is poorly absorbed by the gastrointestinal tract.[23] The high concentration of sodium and sulfate ions in the intestinal lumen creates a hypertonic environment.[23] Through osmosis, this draws a large volume of water into the intestines, increasing the water content of the stool.[1][21] This leads to distention of the bowel, which in turn stimulates peristalsis and produces a potent laxative effect, resulting in the rapid evacuation of watery stool.[1][23]
Phase Change Material (PCM) Applications
The high latent heat of fusion and convenient transition temperature make Glauber's salt an effective PCM for thermal energy storage.[8][9] This is relevant for:
-
Temperature-Controlled Shipping: Maintaining the "cold chain" for temperature-sensitive biologics, vaccines, and drugs without requiring active refrigeration.
-
Laboratory Equipment: Use in chill mats for laptops or other heat-generating equipment to provide passive cooling.[2][8]
-
Thermal Buffering: Stabilizing the temperature of incubators or other sensitive experimental setups.
Pharmaceutical Excipient
Glauber's salt can be used as a pharmaceutical excipient.[24] Its ability to bind water can be leveraged in certain formulations to control hydration or aid in the dissolution of other active ingredients.[24]
Experimental Protocols for Characterization
The thermophysical properties of Glauber's salt are primarily investigated using thermal analysis techniques. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To precisely measure the phase transition temperature, latent heat of fusion (enthalpy), and specific heat. DSC is also used to quantify the effects of additives on supercooling.[25][26][27]
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) across the temperature range of interest.
-
Sample Preparation: Accurately weigh 5-10 mg of the Glauber's salt sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Thermal Program: a. Equilibrate the sample at a starting temperature, typically 0°C. b. Heat the sample at a controlled, constant rate (e.g., 2-10 K/min) to a temperature above the transition point, typically 50-60°C.[25] This measures the endothermic melting transition. c. Hold the sample isothermally for 5-10 minutes to ensure complete melting. d. Cool the sample at the same controlled rate back to the starting temperature (0°C). This measures the exothermic crystallization (freezing) transition and reveals any supercooling. e. Perform multiple heating/cooling cycles (typically 3) to assess the thermal stability and reproducibility of the material.[26]
-
Data Analysis:
-
Transition Temperature: Determined from the onset or peak of the endothermic (melting) or exothermic (crystallization) peaks on the heat flow vs. temperature curve.
-
Latent Heat (Enthalpy): Calculated by integrating the area under the transition peak.
-
Supercooling: Determined by the difference between the onset temperature of melting and the onset temperature of crystallization (ΔT = Tm,onset - Tc,onset).
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and analyze the dehydration process by measuring mass loss as a function of temperature.[28]
Methodology:
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of Glauber's salt into a ceramic or platinum TGA crucible.
-
Thermal Program: a. Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 200-300°C) at a constant heating rate (e.g., 10 K/min). b. The heating should occur under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.
-
Data Analysis:
-
The TGA curve plots the percentage of sample mass remaining versus temperature.
-
A sharp, distinct mass loss step beginning just above 32.4°C will be observed. The magnitude of this step should correspond to the loss of the ten water molecules of hydration (approximately 55.9% of the total mass).
-
The temperature range over which this mass loss occurs provides information on the kinetics of dehydration. The material is stable until the dehydration begins.
-
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the sample at different temperatures and confirm the structural transition from the hydrated to the anhydrous form.
Methodology:
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a variable temperature stage.
-
Sample Preparation: Prepare a flat, powdered sample of Glauber's salt on the sample holder of the temperature stage.
-
Data Collection: a. Room Temperature Scan: Record the XRD pattern at room temperature (~25°C). The resulting pattern should match the known pattern for the monoclinic Na₂SO₄·10H₂O (mirabilite) phase. b. Elevated Temperature Scan: Increase the temperature of the stage to a point above the transition temperature (e.g., 40-50°C) and allow it to equilibrate. c. Record a second XRD pattern at this elevated temperature. This pattern should correspond to the crystal structure of anhydrous Na₂SO₄ (thenardite).
-
Data Analysis:
-
Compare the collected diffraction patterns with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity of the phases present before and after the transition.
-
The analysis confirms the structural nature of the phase change.
-
References
- 1. Sodium Sulphate - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 2. byjus.com [byjus.com]
- 3. GLAUBER SALT [unacademy.com]
- 4. Glauber's Salt: Structure, Properties & Uses Explained [vedantu.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sodium Sulfate/Potassium Sulfate/Magnesium Sulfate (Suprep): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Sodium sulfate, potassium sulfate, and magnesium sulfate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 9. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 10. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Solved Glauber’s salt is a hydrated version of sodium | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. How does Sodium Sulfate behave at high temperatures? - Blog [m.damon-chem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Stabilizing a low temperature phase change material based on Glaubers salt (Journal Article) | OSTI.GOV [osti.gov]
- 19. Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Glauber's salt application - effect and dosage [basic-tutorials.com]
- 22. Sodium sulfate, potassium sulfate, and magnesium sulfate (Oral route) [sales-demo.adam.com]
- 23. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 24. Glauber's Salt [dingchen-chemical.com]
- 25. mdpi.com [mdpi.com]
- 26. Experimental Comparison of Three Characterization Methods for Two Phase Change Materials Suitable for Domestic Hot Water Storage | MDPI [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Synthesis and Characterization of Sodium Sulfate Decahydrate Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), commonly known as Glauber's salt. This document details experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and includes visualizations to illustrate experimental workflows and relationships.
Introduction
Sodium sulfate decahydrate is a hydrated salt of sodium sulfate that finds applications in various fields, including the chemical industry, pharmaceuticals, and as a phase change material for thermal energy storage. A thorough understanding of its synthesis and physical properties is crucial for its effective utilization and for the development of new applications. This guide outlines common laboratory-scale synthesis methods and standard characterization techniques to assess the purity, structure, and thermal properties of the resulting crystals.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molar Mass | 322.19 g/mol | [1] |
| Crystal System | Monoclinic | |
| Density | 1.464 g/cm³ | |
| Melting Point | 32.38 °C | |
| Enthalpy of Fusion | 78.51 kJ/mol (at 18°C in 400 mol of water) | [2] |
Solubility in Water
| Temperature (°C) | Solubility ( g/100 g of water) | Reference |
| 0 | 12.17 | [2] |
| 11.67 | 26.38 | [2] |
| 13.3 | 31.33 | [2] |
| 17.91 | 48.28 | [2] |
| 25.05 | 99.48 | [2] |
| 28.76 | 161.53 | [2] |
| 30.75 | 215.77 | [2] |
| 31.84 | 270.22 | [2] |
| 32.73 | 322.12 | [2] |
Experimental Protocols
Synthesis of this compound Crystals
Two primary methods for the laboratory synthesis of this compound are detailed below: Neutralization Reaction and Cooling Crystallization.
This method involves the reaction of a strong acid (sulfuric acid) with a strong base (sodium hydroxide) to produce a salt solution, from which the hydrated crystals are then crystallized.[3]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Phenolphthalein (B1677637) indicator
-
Distilled water
-
Evaporating dish
-
Burette
-
Conical flask
-
Filter paper
Procedure:
-
Prepare a sodium hydroxide solution: Dissolve a known mass of NaOH in a specific volume of distilled water to create a solution of known concentration (e.g., 1 M).
-
Titration: Add a few drops of phenolphthalein indicator to a measured volume of the NaOH solution in a conical flask. The solution will turn pink.
-
Slowly add a sulfuric acid solution of known concentration from a burette to the NaOH solution while constantly swirling the flask.
-
Continue adding the acid until the pink color of the solution just disappears, indicating that neutralization is complete.
-
Crystallization: Transfer the neutralized solution to an evaporating dish and gently heat it to concentrate the solution.
-
Continue heating until a sample of the solution forms crystals upon cooling.
-
Allow the concentrated solution to cool slowly to room temperature. Colorless, monoclinic crystals of this compound will form.
-
Isolation and Drying: Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold distilled water and dry them between folds of filter paper.
This method takes advantage of the decreasing solubility of sodium sulfate at lower temperatures to induce crystallization.[4][5]
Materials:
-
Anhydrous sodium sulfate (Na₂SO₄) or a concentrated sodium sulfate solution
-
Distilled water
-
Beaker
-
Hot plate with magnetic stirrer
-
Ice bath or refrigerator
Procedure:
-
Prepare a saturated solution: If starting with anhydrous sodium sulfate, dissolve it in distilled water at a temperature above 32.4 °C (e.g., 40-50 °C) with stirring until no more salt dissolves, creating a saturated solution.
-
Cooling: Slowly cool the saturated solution. This can be achieved by allowing it to cool to room temperature naturally or by placing it in an ice bath or refrigerator for a more controlled and rapid crystallization. The crystallization must occur below the transition temperature of approximately 32°C.[5]
-
Crystal Growth: As the solution cools, the solubility of sodium sulfate decreases, leading to the formation of this compound crystals.
-
Isolation and Drying: Once a sufficient amount of crystals has formed, separate them from the solution by filtration.
-
Wash the crystals with a small amount of ice-cold distilled water and dry them at a temperature below 30 °C to prevent dehydration.
Characterization of this compound Crystals
The following are detailed protocols for the characterization of the synthesized crystals.
XRD is used to determine the crystalline structure of the synthesized salt.
Instrument: Powder X-ray Diffractometer Sample Preparation:
-
Gently grind the this compound crystals into a fine powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder.
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage: 40 kV
-
Current: 30 mA
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for this compound from a database (e.g., JCPDS) to confirm the crystal phase. Key diffraction peaks for this compound are expected at specific 2θ values.[6][7]
SEM is used to observe the surface morphology and crystal habit of the synthesized this compound.
Instrument: Scanning Electron Microscope Sample Preparation:
-
Mount a small, representative crystal or a cluster of crystals onto an aluminum stub using double-sided carbon tape.[8][9][10]
-
For hydrated samples like this compound, it is crucial to prevent dehydration in the high vacuum of the SEM chamber. This can be achieved by:
-
Low-Vacuum SEM (Environmental SEM - ESEM): This is the preferred method as it allows imaging of hydrated samples with minimal preparation.[11]
-
Cryo-SEM: The sample is flash-frozen in liquid nitrogen and then transferred to a cold stage in the SEM.
-
Coating (if using high vacuum): If low-vacuum or cryo-SEM is not available, a thin conductive layer (e.g., gold or carbon) can be sputtered onto the sample to prevent charging and minimize dehydration. However, this may alter the surface morphology.
-
Imaging Conditions:
-
Accelerating Voltage: 5-15 kV
-
Working Distance: 10-15 mm
-
Magnification: Varied to observe overall crystal shape and surface details.
Data Analysis: The SEM images provide qualitative information about the crystal size, shape (e.g., prismatic, acicular), and surface features.
DSC is used to determine the thermal properties of the crystals, such as the melting point and enthalpy of fusion.
Instrument: Differential Scanning Calorimeter Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound crystals into an aluminum DSC pan.
-
Hermetically seal the pan to prevent water loss during heating.[12][13]
Instrument Parameters:
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 0 °C).
-
Ramp up to a temperature above the melting point (e.g., 50 °C) at a controlled heating rate (e.g., 5-10 °C/min).
-
Hold for a few minutes.
-
Cool back down to the initial temperature at a controlled rate (e.g., 5-10 °C/min).
-
-
Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[12]
Data Analysis: The DSC thermogram will show an endothermic peak during heating, corresponding to the melting of the this compound. The onset temperature of this peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.[13][14]
TGA is used to study the thermal stability and the dehydration process of the crystals.
Instrument: Thermogravimetric Analyzer Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound crystals into a TGA crucible (e.g., alumina (B75360) or platinum).
Instrument Parameters:
-
Temperature Program:
-
Equilibrate at room temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where all water of hydration is expected to be lost (e.g., 200 °C).
-
-
Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature. For this compound, a significant weight loss is expected, corresponding to the loss of the ten water molecules. The temperature range over which this weight loss occurs provides information about the dehydration process.
Mandatory Visualizations
References
- 1. lixinchemicaltrade.com [lixinchemicaltrade.com]
- 2. This compound [chemister.ru]
- 3. youtube.com [youtube.com]
- 4. Cooling Crystallization in Wastewater Treatment Provided by Myande [myandegroup.com]
- 5. Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt) | EBNER [ebner-co.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imgroupofresearchers.com [imgroupofresearchers.com]
- 9. atascientific.com.au [atascientific.com.au]
- 10. eoillc.com [eoillc.com]
- 11. analysis.rs [analysis.rs]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 14. researchgate.net [researchgate.net]
The Miraculous Salt: A Technical Guide to the Historical Significance of Glauber's Salt in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical significance of Glauber's salt (sodium sulfate (B86663) decahydrate (B1171855), Na₂SO₄·10H₂O). From its discovery in the 17th century by the German-Dutch chemist Johann Rudolf Glauber, this "sal mirabilis" or "miraculous salt" played a pivotal role in the transition from alchemy to modern chemistry. This document details its discovery, early medicinal applications, and its crucial contributions to the development of chemical theory and industrial processes. Quantitative data, detailed experimental protocols of key historical experiments, and visualizations of chemical pathways and workflows are presented to offer a comprehensive understanding of its impact on the scientific and industrial landscape.
Introduction
The 17th century was a period of profound transformation in scientific thought, marking a gradual shift from the mystical pursuits of alchemy to the empirical foundations of modern chemistry. Central to this evolution was the work of figures like Johann Rudolf Glauber (1604-1670), a self-taught chemist and apothecary who is considered by some historians to be one of the first chemical engineers.[1][2] His meticulous experimental work and his focus on the practical applications of chemical knowledge laid some of the foundational stones for the industrial chemistry that would follow.
In 1625, Glauber discovered a new salt in the mineral waters of a spring in Austria, which he named sal mirabilis due to its remarkable medicinal properties.[3] This "miraculous salt," which became known as Glauber's salt, was initially celebrated for its potent laxative effects, a common and highly valued medical treatment of the era.[4] However, its significance extends far beyond its iatrochemical applications. The study and production of Glauber's salt were intertwined with the development of new chemical apparatus, the synthesis of important mineral acids, and the establishment of large-scale chemical manufacturing processes that would fuel the Industrial Revolution.
Physicochemical Properties of Glauber's Salt
Glauber's salt is the decahydrate form of sodium sulfate, with the chemical formula Na₂SO₄·10H₂O.[5] It presents as colorless, monoclinic crystals that are highly soluble in water.[6] A notable characteristic of Glauber's salt is its unusual solubility curve in water, which increases dramatically with temperature up to 32.384 °C, at which point the anhydrous form begins to precipitate, and the solubility becomes largely independent of temperature.[7] This distinct transition temperature has historically been used for thermometer calibration.[7]
Data Presentation: Solubility of Sodium Sulfate Decahydrate
| Temperature (°C) | Solubility ( g/100 g of water) |
| 0 | 12.17[6] |
| 10 | ~20 |
| 20 | 44[3] |
| 25 | 28.1[3] |
| 30 | ~40 |
| 32.384 | 49.7 (maximum solubility)[7] |
| 40 | ~48 |
| 50.4 | 262.35 (as anhydrous Na₂SO₄)[6] |
Key Historical Experiments and Protocols
Glauber's Preparation of Sal Mirabilis (Sodium Sulfate)
Glauber was a master of distillation and furnace design, as detailed in his work Furni Novi Philosophici ("New Philosophical Furnaces").[8] He developed furnaces with chimneys that could achieve higher temperatures than previously possible, allowing for a wider range of chemical reactions.[9]
Experimental Protocol:
-
Apparatus: A distillation furnace as described by Glauber, likely a reverberatory furnace, capable of sustained high temperatures. A retort, likely made of iron or earthenware, and a series of receivers for collecting the distillate.[8]
-
Reactants:
-
Common salt (sodium chloride, NaCl).
-
Oil of vitriol (sulfuric acid, H₂SO₄), which Glauber himself produced.
-
-
Procedure:
-
Common salt was placed in the retort.
-
Sulfuric acid was added to the salt.
-
The retort was heated in the furnace. The reaction produces hydrogen chloride gas, which was often collected as a valuable by-product, "spirit of salt".
-
The solid residue remaining in the retort after the reaction was sodium sulfate (Glauber's salt in its anhydrous form).
-
This residue was then dissolved in water and recrystallized to obtain the decahydrate form, the crystalline sal mirabilis.
-
The Leblanc Process for Soda Ash Production
The Leblanc process, developed by Nicolas Leblanc in 1791, was the first successful industrial process for the production of soda ash (sodium carbonate, Na₂CO₃), a crucial chemical for the glass, textile, and soap industries.[10][11] Glauber's salt was a key intermediate in this process.
Experimental Protocol:
Stage 1: Production of Salt Cake (Sodium Sulfate)
-
Reactants:
-
Sodium chloride (NaCl)
-
Sulfuric acid (H₂SO₄)
-
-
Procedure:
Stage 2: Production of Black Ash and Soda Ash
-
Reactants:
-
Salt cake (Na₂SO₄)
-
Crushed limestone or chalk (calcium carbonate, CaCO₃)
-
Coal or charcoal (carbon, C)
-
-
Procedure:
-
The salt cake was mixed with limestone and coal and heated in a reverberatory furnace to 1000°C.
-
The carbon reduced the sodium sulfate to sodium sulfide (B99878):
-
Na₂SO₄ + 2C → Na₂S + 2CO₂[10]
-
-
The sodium sulfide then reacted with the calcium carbonate to produce sodium carbonate and calcium sulfide. This mixture was known as "black ash".
-
Na₂S + CaCO₃ → Na₂CO₃ + CaS[12]
-
-
The sodium carbonate was extracted from the black ash by washing with water (lixiviation), as it is soluble while the calcium sulfide is not.
-
The resulting solution was then evaporated to yield solid sodium carbonate.
-
Early Analytical Techniques: The Flame Test
Glauber is also credited with developing the flame test, a qualitative analytical method to identify certain metals by the color they impart to a flame.[9] This technique was later refined and used extensively by other chemists, including Robert Boyle.
Plausible 17th-Century Experimental Protocol:
-
Apparatus: A clean iron wire or a splint of a non-resinous wood. A flame source, likely from an oil lamp or a spirit lamp.
-
Procedure:
-
A small amount of the salt to be tested (e.g., Glauber's salt or another alkali salt) was picked up on the tip of the iron wire or wooden splint.
-
The tip of the wire or splint was then introduced into the hottest part of the flame.
-
The color produced in the flame was observed and compared to known colors produced by other salts. For example, sodium salts were known to produce a persistent yellow flame.
-
Industrial and Scientific Impact
Role in Early Glassmaking
The use of sodium sulfate in glassmaking has a long history. In the 17th century, it was used as a fining agent to remove bubbles from molten glass and as a flux to lower the melting point of the silica (B1680970) sand.[13] The purity of Glauber's salt, compared to the variable quality of soda ash derived from plant ashes, allowed for the production of more consistent and higher-quality glass.[13]
Data Presentation: A Representative 17th-Century Glass Recipe
| Ingredient | Percentage by Weight | Purpose |
| Silica (Sand) | 60-75% | Glass former |
| Soda Ash or Glauber's Salt (Sodium Oxide Source) | 15-20% | Flux |
| Lime (Calcium Oxide) | 5-10% | Stabilizer |
| Metallic Oxides | Variable | Colorant |
Iatrochemistry and Medicine
The discovery of Glauber's salt was a significant event in the history of medicine. As a powerful but relatively safe purgative, it was widely used to treat a variety of ailments, reflecting the humoral theory of disease prevalent at the time.[4] Glauber himself promoted its use for a wide range of conditions.
Foundation for the Chemical Industry
Johann Rudolf Glauber was a visionary who recognized the economic potential of chemistry. In his book Teutschlands Wohlfahrt ("Germany's Prosperity"), he advocated for the development of a national chemical industry to utilize Germany's natural resources and rebuild its economy after the Thirty Years' War.[14] His work on the production of mineral acids and salts, including Glauber's salt, provided the practical knowledge and processes that would be essential for the growth of the chemical industry in the centuries to come.
Conclusion
Glauber's salt, born from the alchemical explorations of the 17th century, transcended its initial role as a "miraculous" medicine to become a cornerstone of early chemical science and industry. Its study led to advancements in chemical apparatus and analytical techniques, and its production was a key step in the development of large-scale chemical manufacturing. The historical journey of Glauber's salt from a mysterious curative to a vital industrial commodity mirrors the evolution of chemistry itself, from a qualitative and often secretive art to a quantitative and transformative science. Its legacy is embedded in the foundations of modern chemical engineering and the myriad products that have shaped the modern world.
References
- 1. Johann_Rudolf_Glauber [chemeurope.com]
- 2. scribd.com [scribd.com]
- 3. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Johann Rudolf Glauber - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. This compound [chemister.ru]
- 7. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 8. alchemyandchemistry.edwardworthlibrary.ie [alchemyandchemistry.edwardworthlibrary.ie]
- 9. Johann Glauber – Alchemy to Modern Chemistry - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. Leblanc process - Wikipedia [en.wikipedia.org]
- 11. Leblanc_process [chemeurope.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Recipes for Glauber salt and the serendipity of research | The Recipes Project [recipes.hypotheses.org]
- 14. en.namu.wiki [en.namu.wiki]
An In-depth Technical Guide to the Solubility and Concentration Limits of Sodium Sulfate Decahydrate in Water
This technical guide provides a comprehensive overview of the solubility and concentration limits of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's unique physicochemical properties, presents quantitative data in a structured format, and outlines detailed experimental protocols for solubility determination.
Introduction to Sodium Sulfate Decahydrate
Sodium sulfate is an inorganic compound with the formula Na₂SO₄, which exists in various hydrated forms.[1] The decahydrate form (Na₂SO₄·10H₂O) is a white, crystalline solid that is highly soluble in water and is a major commodity chemical.[1] It is particularly notable for its unusual solubility characteristics in water, which are highly dependent on temperature.[1] Understanding these properties is critical for applications ranging from chemical synthesis and thermal energy storage to its use as a laboratory drying agent and in pharmaceutical preparations.[1][2]
Solubility and Phase Behavior
The solubility of sodium sulfate in water exhibits a unique and complex relationship with temperature due to the transition between its hydrated and anhydrous forms. Below 32.384 °C, the stable solid phase in equilibrium with a saturated solution is the decahydrate. Above this temperature, the anhydrous form (thenardite) becomes the stable phase.
Quantitative Solubility Data
The solubility of this compound increases dramatically with temperature up to a transition point.[1] Beyond this point, the solubility of the resulting anhydrous sodium sulfate becomes almost independent of temperature, showing a slight decrease as temperature continues to rise.[1][3]
Table 1: Solubility of Sodium Sulfate in Water at Various Temperatures
| Temperature (°C) | Solid Phase | Solubility (g Na₂SO₄ / 100 mL H₂O) |
| 0 | Decahydrate | 4.56 (as Na₂SO₄·10H₂O) / ~4.9 (as Na₂SO₄) |
| 10 | Decahydrate | 19.19 (as Na₂SO₄·10H₂O) |
| 20 | Decahydrate | 19.5 (as Na₂SO₄), 44 (as Na₂SO₄·10H₂O) |
| 25 | Decahydrate | 28.1 (as Na₂SO₄) |
| 32.384 | Transition Point | 49.7 (as Na₂SO₄) |
| 40 | Anhydrous | 48.1 (as Na₂SO₄) |
| 60 | Anhydrous | 45.26 (as Na₂SO₄) |
| 80 | Anhydrous | 43.09 (as Na₂SO₄) |
| 100 | Anhydrous | 42.3 (as Na₂SO₄) |
Data compiled from multiple sources.[1][4]
Phase Diagram and Transitions
The behavior of the sodium sulfate-water system is best understood through its phase diagram.[5][6] The diagram illustrates the equilibrium states between the liquid solution and various solid phases (ice, this compound, and anhydrous sodium sulfate) as a function of temperature and composition.[6][7] A critical feature is the transition temperature of 32.384 °C, where the decahydrate melts incongruently to form the anhydrous salt and a saturated solution.[1][7] This specific temperature is so reliable that it is used for thermometer calibration.[1]
Caption: Logical relationship between phases in the sodium sulfate-water system.
Concentration Limits and Supersaturation
Sodium sulfate solutions can become supersaturated, meaning they contain a higher concentration of dissolved salt than is thermodynamically stable at a given temperature. This metastable state is crucial in crystallization processes.
-
Formation of Supersaturated Solutions : Supersaturation can be achieved by carefully cooling a saturated solution prepared at a higher temperature or by controlled evaporation of the solvent.
-
Metastable Phases : In addition to the stable decahydrate and anhydrous forms, a metastable heptahydrate (Na₂SO₄·7H₂O) can crystallize from highly supersaturated solutions, particularly under specific cooling or evaporation conditions.[8][9]
-
Nucleation and Crystal Growth : The initiation of crystallization from a supersaturated solution (nucleation) can be significantly delayed, a phenomenon known as supercooling.[10] The degree of supercooling can be influenced by the cooling rate and the presence of nucleating agents, such as borax.[10][11] Once nucleation occurs, crystal growth proceeds until the solution concentration reaches equilibrium solubility.
Experimental Protocols
Accurate determination of solubility and concentration limits requires precise experimental control. The following are standard methodologies.
Protocol for Isothermal Solubility Determination
This method determines the equilibrium solubility at a constant temperature.
Objective: To determine the mass of this compound that dissolves in a known mass of water at a specified temperature to form a saturated solution.
Materials:
-
This compound (reagent grade)
-
Deionized water
-
Constant temperature water bath or incubator
-
Isothermal shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
-
Glassware (beakers, flasks)
Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known mass of deionized water in a sealed flask. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Place the flask in the isothermal shaker within the water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear supernatant liquid using a pre-warmed syringe and filter to avoid premature crystallization.
-
Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the filtered saturated solution into the dish.
-
Drying: Place the evaporating dish in a drying oven set to an appropriate temperature (e.g., 110 °C) to evaporate all the water. Dry to a constant mass.
-
Calculation:
-
Mass of dissolved solid = (Mass of dish + dry solid) - (Mass of empty dish)
-
Mass of water = (Mass of saturated solution) - (Mass of dissolved solid)
-
Solubility ( g/100 g H₂O) = (Mass of dissolved solid / Mass of water) × 100
-
Protocol for Metastable Zone Width Determination
This protocol is used to study the limits of supersaturation.
Objective: To determine the temperature range (metastable zone) within which a solution can remain supersaturated before spontaneous nucleation occurs.
Materials:
-
Crystallizer vessel with temperature and turbidity sensors
-
Programmable thermostat/circulator
-
Stirrer
Procedure:
-
Preparation: Prepare a solution of known concentration, saturated at a temperature above the transition point.
-
Controlled Cooling: Place the solution in the crystallizer and cool it at a precise, constant rate (e.g., 0.5 °C/min) while stirring.
-
Nucleation Detection: Monitor the solution's turbidity. The onset of crystallization is marked by a sharp increase in turbidity. Record the temperature at which this occurs.
-
Heating Cycle: After nucleation, heat the solution at a controlled rate until all crystals have dissolved, noting the dissolution temperature (solubility point).
-
Analysis: The difference between the dissolution temperature and the nucleation temperature at a given cooling rate defines the metastable zone width. Repeating this at different cooling rates provides a comprehensive understanding of the supersaturation limit.
Factors Influencing Solubility
Several factors beyond temperature can affect the solubility of sodium sulfate.
-
Common Ion Effect: The presence of other soluble salts containing a common ion (Na⁺ or SO₄²⁻), such as sodium chloride (NaCl), will decrease the solubility of sodium sulfate.[12]
-
pH: In a neutral aqueous solution, the pH is typically between 6.0 and 8.0.[4][13] Within this range, the solubility is not significantly affected. However, extreme pH values can influence the speciation of the sulfate ion and alter solubility.
-
Impurities: The presence of impurities can affect both the solubility and the kinetics of crystallization, sometimes acting as inhibitors or promoters of nucleation.
References
- 1. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 2. This compound [intersurfchem.net]
- 3. brainly.in [brainly.in]
- 4. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. duncan.cbe.cornell.edu [duncan.cbe.cornell.edu]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. ajsonline.org [ajsonline.org]
- 13. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Hydration and Dehydration of Sodium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Sodium sulfate (B86663), a seemingly simple inorganic salt, exhibits a fascinating and complex relationship with water. Its ability to exist in various hydrated forms and transition between them has significant implications across diverse scientific and industrial fields, including pharmaceuticals, materials science, and chemical engineering. In the pharmaceutical industry, anhydrous sodium sulfate is utilized as a desiccant in powdered formulations and as a stabilizer in solid dosage forms, underscoring the importance of understanding its hydration and dehydration behavior to ensure product quality and stability.[1] This technical guide provides a comprehensive overview of the core principles governing the hydration and dehydration of sodium sulfate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
The Forms of Sodium Sulfate: Anhydrous and Hydrated States
Sodium sulfate can exist in several crystalline forms, with the most common being the anhydrous form (thenardite) and the decahydrate (B1171855) form (mirabilite or Glauber's salt). Other metastable hydrate (B1144303) forms, such as the heptahydrate, have also been identified under specific conditions.[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄): Known as the mineral thenardite, this form is a white crystalline solid. It readily absorbs water from the environment to transform into its hydrated counterparts.
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Commonly known as mirabilite or Glauber's salt, this is the fully hydrated form, containing ten molecules of water per molecule of sodium sulfate. It is stable at temperatures below 32.384 °C.[2]
-
Sodium Sulfate Heptahydrate (Na₂SO₄·7H₂O): This is a metastable form that can appear under specific conditions, typically upon cooling of a saturated solution. Its transition temperature to the anhydrous form is approximately 23.465 °C.[2]
The transition between these forms is the cornerstone of sodium sulfate's utility and its potential as a source of physical stress in materials. The hydration process is exothermic, releasing heat, while dehydration is an endothermic process, requiring an input of energy.
The Hydration and Dehydration Cycle
The interconversion between anhydrous sodium sulfate and its hydrated forms is a reversible process governed by temperature and relative humidity.
Figure 1: Hydration-dehydration cycle of sodium sulfate.
The critical transition temperature for the equilibrium between the anhydrous and decahydrate forms in the presence of a saturated solution is 32.384 °C.[2] Below this temperature, the decahydrate is the stable form, and anhydrous sodium sulfate will absorb water to form it. Above this temperature, the decahydrate becomes unstable and will release its water of crystallization, transforming into the anhydrous form.[2]
Quantitative Data
A thorough understanding of the hydration and dehydration processes requires quantitative data on the thermodynamic and kinetic parameters, as well as the solubility of the different forms.
Table 1: Thermodynamic Properties of Sodium Sulfate Hydration/Dehydration
| Parameter | Value | Conditions |
| Transition Temperature (Decahydrate) | 32.384 °C | Equilibrium with saturated solution |
| Enthalpy of Fusion (Decahydrate) | 79 kJ/mol | At melting point |
| Standard Molar Enthalpy of Formation (ΔfH°) (Decahydrate, solid) | -4329.7 kJ/mol | 298 K |
| Standard Molar Gibbs Energy of Formation (ΔfG°) (Decahydrate, solid) | -3647 kJ/mol | 298 K |
| Standard Molar Entropy (S°) (Decahydrate, solid) | 592 J/(mol·K) | 298 K |
| Molar Heat Capacity at Constant Pressure (Cp) (Decahydrate, solid) | 549.5 J/(mol·K) | 298 K |
| Enthalpy of Solution (ΔsolH) (Decahydrate, solid) | 78.51 kJ/mol | 18°C, 1 mol in 400 mol of water |
Note: Data compiled from various sources.[3]
Table 2: Solubility of Sodium Sulfate in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g of water) | Solid Phase |
| 0 | 12.17 | Na₂SO₄·10H₂O |
| 11.67 | 26.38 | Na₂SO₄·10H₂O |
| 13.3 | 31.33 | Na₂SO₄·10H₂O |
| 17.91 | 48.28 | Na₂SO₄·10H₂O |
| 25.05 | 99.48 | Na₂SO₄·10H₂O |
| 30.75 | 215.77 | Na₂SO₄·10H₂O |
| 32.73 | 322.12 | Na₂SO₄·10H₂O |
| 33.88 | 312.11 | Na₂SO₄ |
| 47.81 | 276.91 | Na₂SO₄ |
| 50.4 | 262.35 | Na₂SO₄ |
Note: Data compiled from various sources.[3]
Experimental Protocols for Characterization
The characterization of the hydration state and the study of hydration/dehydration kinetics of sodium sulfate are crucial for research and quality control. The following are detailed methodologies for key analytical techniques.
Figure 2: Workflow for characterizing pharmaceutical hydrates.
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content and determine the dehydration profile of sodium sulfate hydrates.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sodium sulfate sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.[4]
-
Temperature Range: Heat the sample from ambient temperature to approximately 200 °C to ensure complete dehydration.
-
Atmosphere: Use a dry, inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to facilitate the removal of evolved water vapor.[4]
-
-
Data Analysis: The TGA thermogram will show a weight loss step corresponding to the loss of water of crystallization. The percentage weight loss can be used to calculate the number of water molecules per formula unit of sodium sulfate.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and measure the enthalpy of hydration/dehydration.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the sodium sulfate sample into a hermetically sealed aluminum pan to prevent water loss or uptake before the analysis.
-
Experimental Conditions:
-
Heating/Cooling Rate: A scan rate of 5-10 °C/min is typical.
-
Temperature Program:
-
For dehydration: Heat the sample from ambient temperature to above the transition temperature (e.g., 50 °C).
-
For hydration: Cool a previously dehydrated sample in a controlled humidity environment or an aqueous slurry from above the transition temperature to below it.
-
-
Atmosphere: A dry, inert atmosphere like nitrogen is used.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak during dehydration and an exothermic peak during hydration. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline form of sodium sulfate (anhydrous vs. hydrated) and to monitor phase transitions in situ.
Methodology:
-
Instrument Alignment: Ensure the XRD instrument is properly aligned.
-
Sample Preparation:
-
Gently grind the sodium sulfate sample to a fine powder to minimize preferred orientation.
-
To prevent changes in hydration state during preparation, work in a controlled environment (e.g., a glove box with controlled humidity) or use a sealed sample holder. For in-situ studies, a sample stage with controlled temperature and humidity is required.
-
-
Data Acquisition:
-
Radiation: Use Cu Kα radiation.
-
Scan Range: Scan over a 2θ range of 5° to 50° to capture the characteristic diffraction peaks of all expected phases.
-
Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.
-
-
Data Analysis: Compare the experimental diffraction pattern to reference patterns from a database (e.g., the Powder Diffraction File) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis.
Raman Spectroscopy
Objective: To provide a molecular-level confirmation of the hydration state and to study the interactions between the sulfate anion and water molecules.
Methodology:
-
Instrument Calibration: Calibrate the Raman spectrometer using a silicon standard.
-
Sample Preparation: Place a small amount of the sodium sulfate sample on a microscope slide. For in-situ measurements, a temperature and humidity-controlled stage can be used.
-
Data Acquisition:
-
Laser: Use a laser with a wavelength that does not cause fluorescence in the sample (e.g., 785 nm).
-
Laser Power: Use a low laser power (e.g., 10-50 mW) to avoid sample heating and potential dehydration.[5]
-
Acquisition Time: Use an appropriate acquisition time and number of accumulations to obtain a good signal-to-noise ratio (e.g., 10 accumulations of 20 seconds each).[6]
-
-
Data Analysis: The Raman spectrum of sodium sulfate is characterized by the symmetric stretching mode (ν₁) of the sulfate anion, which appears around 995 cm⁻¹. Changes in the position and shape of this peak, as well as the appearance of bands corresponding to water vibrations, can be used to distinguish between the anhydrous and hydrated forms.
Role in Pharmaceutical Formulations
Anhydrous sodium sulfate is a valuable excipient in pharmaceutical formulations, primarily due to its ability to act as a desiccant. This property is particularly important for protecting moisture-sensitive active pharmaceutical ingredients (APIs) from degradation.
Figure 3: Role of anhydrous sodium sulfate in protecting moisture-sensitive APIs.
The inclusion of anhydrous sodium sulfate in a formulation creates a microenvironment with reduced water activity. Any ingress of moisture will be preferentially absorbed by the sodium sulfate, which undergoes hydration. This sacrificial protection mechanism helps to prevent the hydrolysis or other moisture-induced degradation of the API, thereby enhancing the stability and shelf-life of the drug product. The choice of excipients and their potential interactions with the API are critical considerations in formulation development to ensure the final product is stable, safe, and effective.
Conclusion
The hydration and dehydration of sodium sulfate are complex processes with significant practical implications. A thorough understanding of the different hydrate forms, the thermodynamics and kinetics of their interconversion, and the analytical techniques for their characterization is essential for researchers and professionals in various scientific disciplines. For those in the pharmaceutical industry, this knowledge is critical for the rational design of stable and effective drug products. The data and protocols presented in this guide serve as a valuable resource for navigating the intricacies of sodium sulfate's behavior in the presence of water.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [chemister.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)
For Researchers, Scientists, and Drug Development Professionals
Sodium sulfate (B86663) decahydrate (B1171855), known historically as Glauber's salt or mirabilite, is an inorganic compound with the chemical formula Na₂SO₄·10H₂O.[1][2][3] This hydrated salt of sodium sulfate has unique properties that make it a compound of interest in various scientific fields, including pharmaceuticals, where it is utilized for applications ranging from a laboratory reagent for protein precipitation to an active ingredient in osmotic laxatives.[4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its mechanistic actions.
Core Physical and Chemical Properties
Sodium sulfate decahydrate is a colorless, transparent, monoclinic crystalline solid or a white crystalline powder.[1][2][7] It is odorless and has a bitter, salty taste.[8] The compound is stable under typical conditions but is incompatible with strong acids, aluminum, and magnesium.[1][2][8] It is also efflorescent, meaning it loses its water of hydration when exposed to dry air.[9]
Quantitative Data Summary
The key quantitative physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Na₂SO₄·10H₂O
| Property | Value | Reference(s) |
| Chemical Formula | Na₂SO₄·10H₂O | [7][10] |
| Molar Mass | 322.19 g/mol | [7][10][11] |
| Appearance | Colorless, transparent monoclinic crystals or white crystalline powder | [1][2][7] |
| Density | 1.464 g/cm³ | [4] |
| Melting Point | 32.38 °C (Decomposes) | [4][7] |
| Refractive Index | 1.394 | [1][2][4] |
| pH (aqueous solution) | Neutral (pH 6 to 7.5 for anhydrous form in solution) | [8][9] |
Table 2: Solubility Profile of Na₂SO₄·10H₂O
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 12.17 g / 100 g | 0 | [7] |
| 44 g / 100 mL | 20 | [4] | |
| 99.48 g / 100 g | 25.05 | [7] | |
| 322.12 g / 100 g | 32.73 | [7] | |
| Glycerol | Soluble | 25 | [1][3][8] |
| Ethanol | Insoluble | 25 | [1][3][8] |
| Methanol | Insoluble | 25 | [2][8] |
Note: The solubility of sodium sulfate in water increases dramatically up to 32.384 °C. Above this temperature, the anhydrous form (Na₂SO₄) becomes less soluble as the temperature increases.[12]
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are outlined below.
The melting point of Na₂SO₄·10H₂O, which is more accurately its decomposition temperature where it loses its water of hydration, can be determined using the capillary tube method with a melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of the Na₂SO₄·10H₂O crystals. The sample must be dry.[13][14] Jab the open end of a capillary melting point tube into the powder to collect a sample.[4][10] Tap the sealed end of the tube on a hard surface, or drop it through a long glass tube, to pack the solid to a height of 2-3 mm.[10][14]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[13]
-
Heating: Begin heating the apparatus. If the approximate melting point is known (around 32.4 °C), heat at a medium rate until the temperature is about 10-15°C below this point.[10][15]
-
Observation: Reduce the heating rate to approximately 1-2°C per minute.[13] Observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting/decomposition range. Continue heating slowly and record the temperature at which the entire solid has turned into a liquid. This marks the end of the range.[13] For Na₂SO₄·10H₂O, this process involves the salt dissolving in its own water of hydration.
This protocol determines the solubility of Na₂SO₄·10H₂O at a specific temperature by creating a saturated solution.
Methodology:
-
Solution Preparation: Add an excess amount of Na₂SO₄·10H₂O to a known volume of deionized water in a beaker or flask.
-
Equilibration: Place the mixture in a constant-temperature water bath set to the desired temperature. Stir the solution continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Sample Extraction: Once equilibrated, stop the stirring and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Mass Determination: Weigh the collected supernatant. Then, evaporate the water from the sample by heating it in a drying oven until a constant mass of the anhydrous Na₂SO₄ is obtained.
-
Calculation: The solubility is calculated as the mass of the dried anhydrous salt per 100 g or 100 mL of water. The mass of water is the difference between the mass of the saturated solution and the mass of the dried salt.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal decomposition of Na₂SO₄·10H₂O, specifically the loss of its water of hydration.
Methodology:
-
Instrument Calibration: Calibrate the TGA/DSC instrument according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of Na₂SO₄·10H₂O into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Experimental Setup: Place the crucible in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).
-
Data Acquisition: The instrument will record the sample's mass as a function of temperature (TGA curve) and the heat flow into or out of the sample compared to a reference (DSC curve).
-
Data Analysis: The TGA curve will show a significant mass loss corresponding to the evaporation of the 10 water molecules. The percent mass loss can be used to confirm the formula of the hydrate.[2][7] The DSC curve will show an endothermic peak corresponding to the energy required for the dehydration process.[2]
Mandatory Visualizations
The following diagrams illustrate key processes and workflows relevant to the application of sodium sulfate in scientific and pharmaceutical contexts.
Caption: Mechanism of action for Na₂SO₄ as an osmotic laxative.
Caption: Experimental workflow for protein precipitation using "salting out".
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. fountainheadpress.com [fountainheadpress.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 8. What is the mechanism of Sodium sulfate as a laxative?_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some characteristics of protein precipitation by salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
An In-depth Technical Guide to the Sodium Sulfate-Water Phase Diagram
Abstract
The sodium sulfate-water (Na₂SO₄-H₂O) system is of significant interest across various scientific and industrial fields, from pharmaceutical development to thermal energy storage, due to its complex phase behavior and the existence of multiple hydrate (B1144303) forms. This technical guide provides a comprehensive explanation of the sodium sulfate (B86663) decahydrate (B1171855) phase diagram, detailing the stable and metastable phases, critical transition points, and the thermodynamic principles governing its behavior. Quantitative data are summarized in tabular form, and detailed experimental protocols for phase diagram determination are provided.
Introduction to the Sodium Sulfate-Water System
The binary system of sodium sulfate and water is characterized by the presence of several distinct solid phases, the stability of which is dependent on temperature and concentration. The most prominent forms are anhydrous sodium sulfate (thenardite), sodium sulfate decahydrate (mirabilite or Glauber's salt), and a thermodynamically metastable sodium sulfate heptahydrate.[1][2] Understanding the transitions between these phases is critical for applications such as crystallization process design, drug formulation, and the development of phase-change materials for thermal energy storage.[3]
The phase diagram for this system is unique due to an unusual solubility curve. The solubility of the hydrated form increases dramatically with temperature up to a certain point, after which the anhydrous form becomes stable and solubility becomes nearly independent of temperature.[4]
The Phases of Sodium Sulfate
The Na₂SO₄-H₂O system involves the equilibrium between a liquid phase (aqueous solution) and up to four solid phases:
-
Ice: Solid H₂O, which forms when salt solutions of low concentration are cooled below 0°C.
-
This compound (Na₂SO₄·10H₂O): Known as mirabilite, this is the stable hydrated crystalline form at lower temperatures.[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄): Known as thenardite, this is the stable form at higher temperatures.[1][5]
-
Sodium Sulfate Heptahydrate (Na₂SO₄·7H₂O): A metastable crystalline form that can appear under specific conditions, typically upon cooling concentrated solutions.[2][6]
The Sodium Sulfate-Water Phase Diagram Explained
The phase diagram, which plots temperature versus the weight fraction of Na₂SO₄, delineates the regions of stability for each phase.
The Eutectic Point
At low temperatures and concentrations, the diagram features a eutectic point. This is an invariant point where three phases coexist in equilibrium: solid ice, solid this compound (mirabilite), and the saturated aqueous solution.[2][7] Cooling a solution of this specific composition causes both ice and mirabilite to crystallize simultaneously without any change in the liquid concentration.
Solubility Curves
The diagram is defined by two primary solubility curves:
-
Solubility Curve of Mirabilite (Na₂SO₄·10H₂O): This curve extends from the eutectic point up to the transition temperature. Along this line, the solubility of the decahydrate in water increases sharply with rising temperature.[4] Any point on this line represents an equilibrium between the saturated solution and solid mirabilite.
-
Solubility Curve of Thenardite (Na₂SO₄): Above the transition temperature, this curve shows the solubility of the anhydrous form. In contrast to the decahydrate, the solubility of thenardite decreases slightly with increasing temperature.[4]
The Peritectic Transition Point
The intersection of the two solubility curves marks a critical transition temperature of approximately 32.38°C.[4][8][9] This point is an incongruent melting point , also known as a peritectic point. At this temperature, this compound decomposes to form anhydrous sodium sulfate and a saturated solution.[10] This transition is represented by the equilibrium:
Na₂SO₄·10H₂O(s) ⇌ Na₂SO₄(s) + Saturated Solution
Above 32.38°C, the decahydrate form is no longer stable, and any crystals formed from solution will be the anhydrous thenardite.[5]
Metastable Heptahydrate
A dashed line on more detailed phase diagrams represents the solubility of the metastable heptahydrate form (Na₂SO₄·7H₂O).[2][11] This phase can crystallize from supersaturated solutions under specific cooling conditions and has its own transition temperature to the anhydrous form at approximately 23.47°C.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for the Na₂SO₄-H₂O system.
Table 1: Key Transition Points
| Feature | Temperature (°C) | Composition (wt% Na₂SO₄) | Coexisting Phases |
|---|---|---|---|
| Eutectic Point | ~ -1.2 °C | ~ 3.8% - 4.0% | Ice, Na₂SO₄·10H₂O, Saturated Solution[1][12] |
| Peritectic Point | ~ 32.38 °C | ~ 33.2% | Na₂SO₄·10H₂O, Na₂SO₄, Saturated Solution[9][10] |
| Metastable Transition | ~ 23.47 °C | - | Na₂SO₄·7H₂O, Na₂SO₄, Saturated Solution[9][10] |
Table 2: Solubility of Sodium Sulfate in Water
| Temperature (°C) | Solubility (g Na₂SO₄ / 100 g H₂O) | Stable Solid Phase |
|---|---|---|
| 0 | 4.76 | Na₂SO₄·10H₂O[4] |
| 10 | 9.0 | Na₂SO₄·10H₂O |
| 20 | 19.5 | Na₂SO₄·10H₂O[8] |
| 25 | 28.1 | Na₂SO₄·10H₂O[4] |
| 30 | 40.0 | Na₂SO₄·10H₂O |
| 32.38 | 49.7 | Transition Point[4] |
| 40 | 48.8 | Na₂SO₄ |
| 50 | 46.7 | Na₂SO₄ |
| 100 | 42.7 | Na₂SO₄[4] |
Experimental Protocols
Determining the phase diagram of a salt hydrate system requires precise experimental techniques to identify phase transitions and measure solubility.
Solubility Measurement (Isothermal Equilibrium Method)
The isothermal method is a reliable technique for determining the equilibrium solubility at a fixed temperature.[7]
Methodology:
-
Sample Preparation: An excess amount of the salt (e.g., sodium sulfate) is added to a known volume of deionized water in a sealed, thermostatted vessel. Adding excess solid ensures that the resulting solution will be saturated.
-
Equilibration: The mixture (slurry) is agitated (e.g., using a magnetic stirrer) at a constant, precisely controlled temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, agitation is stopped, and the excess solid is allowed to settle. The clear supernatant (saturated solution) is carefully separated from the solid phase using a syringe filter, ensuring the temperature is maintained during separation to prevent premature crystallization or dissolution.
-
Concentration Analysis: The concentration of the salt in the saturated solution is determined using an appropriate analytical technique. This can be done gravimetrically (by evaporating the solvent and weighing the residual salt) or via instrumental methods like High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma (ICP) spectroscopy for higher precision.[4]
-
Data Collection: The process is repeated at various temperatures to construct the solubility curve.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is a powerful thermoanalytical technique used to detect phase transitions by measuring the difference in heat flow required to increase the temperature of a sample and a reference. It is ideal for identifying eutectic temperatures and transition points.
Methodology:
-
Sample Preparation: A small, precisely weighed amount (typically 5-15 mg) of the sodium sulfate solution of a known concentration is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating or cooling rate (e.g., 5-10°C/min).
-
Data Acquisition (Cooling Scan): To determine the eutectic temperature, the sample is cooled from room temperature. An exothermic peak will appear as the solution crystallizes. The onset temperature of this peak corresponds to the freezing or eutectic point.
-
Data Acquisition (Heating Scan): The sample is then heated. An endothermic peak will be observed as the sample melts. For a eutectic mixture, this will be a single sharp peak at the eutectic temperature. For the peritectic transition, a solution with a composition greater than 33.2 wt% Na₂SO₄ will show an endotherm at ~32.4°C corresponding to the decomposition of the decahydrate.[10]
-
Data Analysis: The onset temperatures of endothermic and exothermic peaks provide precise values for the transition temperatures. The area under the peak is proportional to the enthalpy of the transition.
Visualization of Processes
Logical Flow of Phase Transitions
The following diagram illustrates the relationship between the different phases of the Na₂SO₄-H₂O system as a function of temperature for a solution with a moderate concentration (e.g., 20 wt%).
Caption: Phase transitions of Na₂SO₄-H₂O system with changing temperature.
Experimental Workflow for Phase Diagram Determination
This diagram outlines the general experimental workflow for constructing a phase diagram using the methods described.
Caption: Experimental workflow for phase diagram determination.
References
- 1. fountainheadpress.com [fountainheadpress.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. sfu.ca [sfu.ca]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hs.envirotechservices.com [hs.envirotechservices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.williams.edu [web.williams.edu]
- 12. pubs.acs.org [pubs.acs.org]
The Mineralogy and Natural Occurrence of Mirabilite: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Mirabilite, also known as Glauber's salt, is a hydrous sodium sulfate (B86663) mineral with the chemical formula Na₂SO₄·10H₂O. This technical guide provides a comprehensive overview of its mineralogical properties, natural occurrences, and the analytical techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work.
Mineralogy of Mirabilite
Mirabilite crystallizes in the monoclinic system and is characterized by its vitreous luster and typically colorless to white appearance. It is a soft mineral, with a Mohs hardness ranging from 1.5 to 2.[1] A key characteristic of mirabilite is its instability under ambient conditions; it readily dehydrates in dry air, transforming into the anhydrous sodium sulfate mineral, thenardite (Na₂SO₄).[1] This transformation is reversible, with thenardite absorbing moisture to reform mirabilite.
Physical and Chemical Properties
A summary of the key physical and chemical properties of mirabilite is presented in Table 1.
| Property | Value(s) | Reference(s) |
| Chemical Formula | Na₂SO₄·10H₂O | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Mohs Hardness | 1.5 - 2 | [1] |
| Density | 1.464 - 1.49 g/cm³ | [1][2] |
| Luster | Vitreous | [1] |
| Color | Colorless to white | [1] |
| Streak | White | [1] |
| Cleavage | Perfect on {100} | [2] |
| Fracture | Conchoidal | [1] |
Crystal Structure
The crystal structure of mirabilite is monoclinic, belonging to the space group P2₁/c.[1] The unit cell parameters are provided in Table 2. The structure consists of chains of sodium octahedra that are separated by sulfate tetrahedra, all interconnected through a network of hydrogen bonds.
| Parameter | Value | Reference(s) |
| a | 12.847(2) Å | [2] |
| b | 10.370(3) Å | [2] |
| c | 11.512(3) Å | [2] |
| β | 107.789(10)° | [2] |
| Z (formula units per unit cell) | 4 |
Chemical Composition
The ideal chemical composition of mirabilite is presented in Table 3, detailing the weight percentages of its constituent elements.
| Element | Symbol | Weight % |
| Sodium | Na | 14.27 |
| Sulfur | S | 9.95 |
| Hydrogen | H | 6.26 |
| Oxygen | O | 69.52 |
Natural Occurrence
Mirabilite is primarily an evaporite mineral, forming from the concentration of sodium sulfate-rich brines in various geological settings.
Geological Settings
The primary environments where mirabilite is found include:
-
Saline Playa Lakes and Salt Pans: These are among the most common settings for mirabilite formation, where evaporation of saline water leads to the precipitation of various salts.[1][3]
-
Saline Springs: Springs with high concentrations of dissolved sodium sulfate can form mirabilite deposits upon cooling and evaporation.[1]
-
Caves and Lava Tubes: In arid environments, mirabilite can form as efflorescences on the walls of caves and lava tubes.[3]
-
Volcanic Fumaroles: Mirabilite can also be found as a sublimate product around volcanic fumaroles.[3]
Formation Processes
The formation of mirabilite is primarily driven by evaporation and temperature changes. As saline water bodies evaporate, the concentration of dissolved salts increases. When the saturation point of sodium sulfate is reached, and typically as temperatures decrease, mirabilite crystals precipitate from the brine. This process is often seasonal, with mirabilite forming during colder months when its solubility is lower.[4]
dot
Associated Minerals
Mirabilite is commonly found in association with other evaporite minerals. The specific mineral assemblage can provide insights into the geochemical conditions of the depositional environment. Common associated minerals are listed in Table 4.
| Mineral | Chemical Formula |
| Gypsum | CaSO₄·2H₂O |
| Halite | NaCl |
| Thenardite | Na₂SO₄ |
| Trona | Na₃(CO₃)(HCO₃)·2H₂O |
| Glauberite | Na₂Ca(SO₄)₂ |
| Epsomite | MgSO₄·7H₂O |
Experimental Protocols for Characterization
The accurate identification and characterization of mirabilite require specific analytical techniques. Detailed methodologies for key experiments are provided below.
X-Ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phases present in a sample and to determine the unit cell parameters of mirabilite.
Methodology:
-
Sample Preparation: A small, representative sample of the mineral is gently ground to a fine powder (typically <10 μm) using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Sample Mounting: The powdered sample is packed into a standard XRD sample holder. Care must be taken to create a flat, smooth surface to minimize preferred orientation effects.
-
Instrument Parameters: The sample is analyzed using a powder X-ray diffractometer with the following typical parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.02°
-
Time per Step: 1 second
-
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (d-spacings) and intensities to a standard reference database, such as the International Centre for Diffraction Data (ICDD) database, to confirm the presence of mirabilite and identify any associated minerals.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
Objective: To observe the morphology of mirabilite crystals and to determine their elemental composition.
Methodology:
Due to the hydrated nature of mirabilite and its instability under high vacuum, specialized techniques such as Environmental SEM (ESEM) or Cryo-SEM are recommended.
Environmental SEM (ESEM) Protocol:
-
Sample Preparation: A small, intact crystal or crystal fragment of mirabilite is mounted on an SEM stub using a conductive adhesive. No conductive coating is necessary for ESEM.
-
ESEM Chamber Conditions: The sample is introduced into the ESEM chamber, which is maintained at a controlled water vapor pressure to prevent dehydration of the mirabilite.
-
Imaging: The sample is imaged using a gaseous secondary electron detector (GSED) to obtain high-resolution images of the crystal morphology.
-
EDS Analysis: The elemental composition of the sample is determined using an attached EDS detector. This provides qualitative and semi-quantitative data on the elements present (Na, S, O).
Cryo-SEM Protocol:
-
Sample Mounting: A small sample is mounted on a specialized cryo-stub.
-
Cryo-Fixation: The sample is rapidly frozen by plunging it into a cryogen such as liquid nitrogen slush. This vitrifies the water within the crystal structure, preventing the formation of damaging ice crystals.
-
Sputter Coating: While still under cryogenic conditions, the sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging during imaging.
-
Imaging and Analysis: The sample is transferred to a cryo-stage within the SEM chamber and imaged at low temperatures. EDS analysis can be performed as described above.
dot
Wet Chemical Analysis (Gravimetric Method)
Objective: To quantitatively determine the sulfate content of a mirabilite sample.
Methodology:
-
Sample Preparation: A precisely weighed amount of the mirabilite sample (approximately 0.5 g) is dissolved in deionized water (approximately 200 mL).
-
Acidification: The solution is acidified with a small amount of hydrochloric acid (HCl).
-
Precipitation: The solution is heated to boiling, and an excess of a hot barium chloride (BaCl₂) solution is slowly added while stirring. This results in the precipitation of insoluble barium sulfate (BaSO₄).
-
Digestion: The mixture is kept warm for a period to allow the precipitate to digest and form larger, more easily filterable particles.
-
Filtration and Washing: The precipitate is collected by filtration through ashless filter paper and washed with hot deionized water until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).
-
Drying and Ignition: The filter paper containing the precipitate is dried and then ignited in a muffle furnace to a constant weight.
-
Calculation: The weight of the resulting BaSO₄ is used to calculate the percentage of sulfate in the original mirabilite sample.
Conclusion
Mirabilite is a geologically and chemically significant mineral with distinct properties and occurrences. Its instability under ambient conditions presents challenges for its study but also highlights its importance as an indicator of specific environmental conditions, particularly in arid and saline environments. The experimental protocols detailed in this guide provide a framework for the accurate characterization of mirabilite, which is essential for its application in various scientific and industrial fields, including pharmaceutical development where hydrated salts can play a role in formulation and stability.
References
Unlocking Thermal Energy Storage: An In-depth Technical Guide to the Enthalpy of Fusion of Sodium Sulfate Decahydrate
For Researchers, Scientists, and Drug Development Professionals
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, presents a compelling option for thermal energy storage (TES) due to its high latent heat of fusion, appropriate phase change temperature for various applications, and low cost.[1][2] This inorganic salt hydrate (B1144303) undergoes a solid-liquid phase transition at approximately 32.4°C, absorbing or releasing a significant amount of thermal energy in the process.[1] This technical guide provides a comprehensive overview of the enthalpy of fusion of sodium sulfate decahydrate, detailing its thermal properties, experimental determination, and the challenges and solutions associated with its practical application in thermal storage systems.
Thermal Properties of this compound
The efficacy of this compound as a phase change material (PCM) is primarily attributed to its thermophysical properties. The enthalpy of fusion, a critical parameter, represents the amount of energy absorbed during the melting process. However, its practical application is often hindered by issues such as subcooling and phase separation.[1][2][3]
Table 1: Thermophysical Properties of this compound
| Property | Value | Unit |
| Melting Point | 32.4 | °C[1] |
| Enthalpy of Fusion | >200 | J/g[1] |
| Molar Enthalpy of Fusion | 79 | kJ/mol[4] |
| Density | 1.46 (at 20°C) | g/cm³[4] |
| Standard Molar Entropy | 592 | J/(mol·K)[4] |
| Molar Heat Capacity (Cp) | 549.5 | J/(mol·K)[4] |
Table 2: Reported Enthalpy of Fusion from Various Studies
| Enthalpy of Fusion (J/g) | Notes | Reference |
| >200 | General value for the pure salt | [1] |
| 220 | With nucleating and thickening agents | [5] |
| 141 | With additives for cold storage applications | [6] |
| 125.6 | Microencapsulated with a silica (B1680970) shell | |
| 110.3 | Eutectic with sodium carbonate decahydrate in expanded vermiculite | |
| 167 | Eutectic with sodium phosphate (B84403) dibasic dodecahydrate, expanded graphite, and borax | [7][8] |
Experimental Determination of Enthalpy of Fusion
The primary technique for determining the enthalpy of fusion of this compound is Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the enthalpy of fusion of this compound.
1. Sample Preparation:
-
Anhydrous sodium sulfate (Na₂SO₄) and deionized water are mixed in the correct stoichiometric ratio to form this compound.[9]
-
For studies involving additives, the specified weight percentage of the nucleating agent (e.g., borax) or thickening agent (e.g., carboxymethyl cellulose) is added to the mixture.[5][10]
-
The mixture is stirred at a temperature above the melting point (e.g., 60°C) for a sufficient time (e.g., 2 hours) to ensure homogeneity.[9]
-
A small amount of the prepared sample (typically 10-20 mg) is hermetically sealed in an aluminum DSC pan.[9] A hermetic seal is crucial to prevent water loss during heating.
2. DSC Instrument Setup and Measurement:
-
The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.[9]
-
The sample is subjected to a controlled heating and cooling cycle. A typical temperature range for this compound is from a sub-ambient temperature (e.g., -40°C or 233 K) to a temperature above its melting point (e.g., 47°C or 320 K).[9]
-
The heating and cooling rates are set to a constant value, typically between 0.1 and 5 K/min.[11]
-
The heat flow to the sample is measured as a function of temperature. The melting of the sample results in an endothermic peak on the DSC curve during the heating scan.
3. Data Analysis:
-
The onset temperature of the peak in the heating scan is taken as the melting point.
-
The area under the melting peak is integrated to determine the enthalpy of fusion (latent heat) of the sample. The instrument's software typically performs this calculation automatically.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another valuable technique for characterizing hydrated salts. It measures the change in mass of a sample as a function of temperature or time. For this compound, TGA can be used to determine the water content and the thermal stability of the hydrated and anhydrous forms.
General TGA Protocol:
-
A small sample of the hydrated salt is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).[12]
-
The mass of the sample is continuously monitored.
-
The resulting TGA curve will show a mass loss corresponding to the dehydration of the salt, allowing for the determination of the number of water molecules of hydration.
Challenges and Mitigation Strategies
The widespread application of this compound in thermal energy storage is hampered by two primary challenges: subcooling and phase separation.
-
Subcooling: This phenomenon occurs when the material cools below its freezing point without solidifying. This delays the release of the stored latent heat.
-
Phase Separation: Upon melting, this compound can incongruently melt, leading to the formation of a saturated sodium sulfate solution and solid anhydrous sodium sulfate.[8] The denser anhydrous salt settles at the bottom of the container, preventing complete rehydration upon cooling and leading to a gradual loss of thermal storage capacity over cycling.[2]
To overcome these challenges, various additives are incorporated into the this compound matrix:
-
Nucleating Agents: These materials provide sites for crystal growth, reducing the degree of subcooling. Borax (sodium tetraborate (B1243019) decahydrate) is a commonly used and effective nucleating agent for this compound.[2][5]
-
Thickening Agents: These agents increase the viscosity of the molten salt, suspending the anhydrous sodium sulfate particles and preventing their sedimentation. This promotes rehydration during freezing. Common thickening agents include carboxymethyl cellulose (B213188) (CMC), various polymers, and fumed silica.[2]
Conclusion
This compound remains a material of significant interest for thermal energy storage applications due to its favorable thermal properties and economic viability. While challenges such as subcooling and phase separation exist, the strategic use of additives like nucleating and thickening agents has shown considerable promise in enhancing its performance and long-term stability. The standardized experimental protocols, particularly DSC, are essential for accurately characterizing the enthalpy of fusion and other thermal properties, enabling the development of more efficient and reliable thermal storage systems. Further research into novel additives and encapsulation techniques will continue to unlock the full potential of this promising phase change material.
References
- 1. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 2. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-change material - Wikipedia [en.wikipedia.org]
- 4. This compound [chemister.ru]
- 5. CN102212341A - this compound phase change energy storage material compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 8. PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE IN BUILDINGS BASED ON this compound AND DISODIUM HYDROGEN PHOSPHATE DODECAHYDRATE | ORNL [ornl.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thermalsupport.com [thermalsupport.com]
An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the hygroscopic properties of anhydrous sodium sulfate (B86663) (Na₂SO₄). Anhydrous sodium sulfate is a widely utilized compound in various scientific and industrial applications, primarily valued for its desiccant properties. Understanding its interaction with atmospheric moisture is critical for optimizing its use, ensuring product stability, and maintaining the integrity of experimental and manufacturing processes. This document details the fundamental principles of its hygroscopic behavior, presents quantitative data on moisture sorption, outlines detailed experimental protocols for characterization, and discusses the factors influencing its performance.
Introduction to the Hygroscopic Nature of Anhydrous Sodium Sulfate
Anhydrous sodium sulfate is a polymorphic substance that exists in various crystalline forms. Its hygroscopic nature is primarily attributed to its ability to absorb water from the atmosphere to form hydrates. The most common hydrated form is the decahydrate (B1171855), known as mirabilite (Na₂SO₄·10H₂O).[1][2][3] This transition from the anhydrous to the hydrated state is the fundamental mechanism behind its use as a drying agent.
The process of water absorption is a phase transition that is dependent on the ambient relative humidity (RH) and temperature. When the surrounding RH exceeds the critical relative humidity (CRH) of the anhydrous salt, it will begin to sorb water vapor, leading to the formation of the hydrate.[4] This phenomenon is crucial in applications where moisture control is paramount.
Quantitative Analysis of Moisture Sorption
The hygroscopic behavior of anhydrous sodium sulfate can be quantitatively characterized by its moisture sorption isotherm. This isotherm describes the equilibrium amount of water sorbed by the material as a function of the relative humidity at a constant temperature.
| Parameter | Value | Temperature (°C) | Method |
| Critical Relative Humidity (CRH) | 80-83% | 25 | X-ray Diffraction[5] |
| Water Absorption Capacity (Theoretical) | ~127% (w/w) | N/A | Stoichiometric Calculation |
| Hydration Transition | Anhydrous (Thenardite) to Decahydrate (Mirabilite) | < 32.38 | Phase Diagram Analysis |
Note on Water Absorption Capacity: The theoretical maximum water absorption capacity is calculated based on the stoichiometric conversion of anhydrous sodium sulfate (Na₂SO₄) to its decahydrate form (Na₂SO₄·10H₂O). Each mole of anhydrous sodium sulfate (molar mass: 142.04 g/mol ) can bind with 10 moles of water (molar mass: 180.15 g/mol ), resulting in a theoretical water uptake of approximately 127% of its original weight.
Factors Influencing Hygroscopicity
Several factors can influence the rate and extent of moisture uptake by anhydrous sodium sulfate:
-
Relative Humidity: As the primary driving force, higher relative humidity above the CRH will lead to a faster rate of water absorption.
-
Temperature: Temperature affects both the CRH and the kinetics of hydration. The transition temperature between the anhydrous form and the decahydrate is a critical parameter.
-
Particle Size and Surface Area: A smaller particle size and consequently larger surface area can increase the rate of moisture sorption.
-
Crystal Form: The presence of different polymorphic forms of anhydrous sodium sulfate can influence its hygroscopic behavior.
-
Impurities: The presence of other hygroscopic or non-hygroscopic impurities can alter the overall moisture sorption characteristics of the material.
Experimental Protocols for Hygroscopicity Determination
Accurate characterization of the hygroscopic nature of anhydrous sodium sulfate requires standardized experimental protocols. The following sections detail the methodologies for key experiments.
Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)
This is the most common and accurate method for determining the moisture sorption isotherm of a material.[][7][8]
Objective: To quantify the amount of water vapor sorbed or desorbed by a sample at different equilibrium relative humidities at a constant temperature.
Methodology:
-
Sample Preparation: A known mass of anhydrous sodium sulfate is placed in the sample pan of the DVS instrument.
-
Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This initial weight serves as the dry mass of the sample.
-
Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 95% RH). At each step, the system holds the RH constant and continuously monitors the sample weight until equilibrium is reached (defined by a constant weight over a specified period).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the equilibrium weight is recorded at each step.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as a moisture sorption isotherm (water uptake % vs. RH %).
Static Gravimetric Method (Desiccator Method)
This is a simpler, though more time-consuming, method for determining hygroscopicity at discrete RH points.
Objective: To determine the equilibrium moisture content of a sample at specific relative humidities using saturated salt solutions.
Methodology:
-
Preparation of Controlled Humidity Environments: Prepare a series of desiccators, each containing a saturated solution of a specific salt to maintain a constant relative humidity. For example, a saturated solution of potassium sulfate can be used to maintain an RH of approximately 97%.[9][10][11]
-
Sample Preparation: Accurately weigh several samples of anhydrous sodium sulfate into pre-weighed containers.
-
Exposure: Place one sample in each desiccator.
-
Equilibration: Store the desiccators at a constant temperature and periodically weigh the samples until a constant weight is achieved, indicating that equilibrium has been reached.
-
Calculation: The percentage of water uptake is calculated from the initial and final weights of the samples.
Karl Fischer Titration
This method is used to determine the absolute water content of a sample after exposure to a humid environment.
Objective: To determine the total amount of water (both free and bound) in a sample of sodium sulfate that has been exposed to a specific relative humidity.
Methodology:
-
Sample Exposure: Expose a known mass of anhydrous sodium sulfate to a controlled humidity environment for a specific period.
-
Titration: Introduce a precise amount of the hydrated sample into the Karl Fischer titrator. The titrator uses a reagent that selectively reacts with water.
-
Endpoint Detection: The endpoint of the titration is detected electrometrically.
-
Calculation: The amount of water in the sample is calculated based on the amount of titrant consumed.
Visualization of Key Relationships
The relationship between anhydrous sodium sulfate and its hydrated forms is best understood through a phase diagram.
Conclusion
The hygroscopic nature of anhydrous sodium sulfate is a critical property that dictates its performance as a desiccant and its stability in various applications. This technical guide has provided a detailed overview of its moisture-sorbing behavior, including quantitative data and comprehensive experimental protocols for its characterization. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the effective application and handling of this important chemical compound. Further research to establish a complete and high-resolution moisture sorption isotherm for various polymorphic forms of anhydrous sodium sulfate would be beneficial for the scientific community.
References
- 1. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 2. inorganic chemistry - Why sodium sulphate has water absorbing capability? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. tnnchemical.com [tnnchemical.com]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 9. researchgate.net [researchgate.net]
- 10. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
- 11. amt.copernicus.org [amt.copernicus.org]
Methodological & Application
Application Notes and Protocols for the Use of Anhydrous Sodium Sulfate as a Drying Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the removal of residual water from organic solvents and reaction mixtures is a critical step to ensure reaction efficiency, prevent side reactions, and obtain pure products. Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a widely utilized drying agent due to its chemical inertness, neutral pH, cost-effectiveness, and ease of use.[1] These application notes provide detailed protocols for the proper use of anhydrous sodium sulfate as a drying agent, including procedures for drying organic solutions and the regeneration of the drying agent.
Principle of Action
Anhydrous sodium sulfate is an inorganic salt that readily absorbs water to form a hydrated crystal, sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt.[1] The drying process is driven by the formation of these hydrates, effectively sequestering water from the organic phase.[1] The chemical equation for this hydration reaction is:
Na₂SO₄ (anhydrous) + 10H₂O ⇌ Na₂SO₄·10H₂O (decahydrate)[1]
This process is an equilibrium, and the efficiency of water removal is dependent on factors such as temperature and the amount of sodium sulfate used. The formation of the decahydrate is most effective at temperatures below 32°C (90°F).[1]
Materials
-
Anhydrous sodium sulfate (granular or powdered)
-
Organic solvent or solution to be dried
-
Erlenmeyer flask or other suitable container
-
Spatula
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., filter paper, funnel, receiving flask) or decanting equipment
-
Oven or furnace (for regeneration)
-
Desiccator (for storing regenerated sodium sulfate)
Experimental Protocols
Protocol 1: Drying an Organic Solution with Anhydrous Sodium Sulfate
This protocol outlines the standard procedure for removing water from an organic solvent or reaction mixture following an aqueous workup.
Methodology:
-
Initial Separation: Ensure that any visible aqueous layer has been separated from the organic layer using a separatory funnel.
-
Transfer to Drying Vessel: Transfer the organic solution to a clean, dry Erlenmeyer flask. An Erlenmeyer flask is preferred over a beaker to allow for efficient swirling without splashing.[2]
-
Initial Addition of Sodium Sulfate: Add a small amount of anhydrous sodium sulfate (a few spatulas full) to the organic solution.
-
Agitation: Swirl the flask or use a magnetic stirrer to ensure good contact between the drying agent and the solution.
-
Observation of Clumping: Initially, the sodium sulfate will clump together as it absorbs water.[3] These clumps may stick to the bottom of the flask.
-
Incremental Addition: Continue to add small portions of anhydrous sodium sulfate, with swirling, until the newly added crystals no longer clump and remain free-flowing in the solution.[3] This "snow globe" effect, where fine particles are suspended in the solution upon swirling, indicates that the bulk of the water has been absorbed and the solution is dry.
-
Equilibration Time: Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.[4] The required time may vary depending on the solvent; for example, about 15 minutes for dichloromethane (B109758) and 30 minutes for ethyl acetate.[4]
-
Separation of the Drying Agent:
-
Decantation: Carefully pour the dried organic solution into a clean, dry receiving flask, leaving the solid sodium sulfate behind. This method is suitable for granular sodium sulfate.
-
Filtration: For finer powders or to ensure complete removal of the solid, filter the solution through a fluted filter paper into a clean, dry receiving flask.
-
-
Rinsing: Rinse the sodium sulfate residue with a small amount of fresh, dry solvent and combine the rinsing with the dried solution to recover any adsorbed product.[3]
-
Further Processing: The dried organic solution is now ready for subsequent steps such as solvent evaporation or purification.
Caption: Experimental workflow for drying an organic solution.
Protocol 2: Regeneration of Anhydrous Sodium Sulfate
Spent sodium sulfate decahydrate can be regenerated to the anhydrous form for reuse.
Methodology:
-
Collection: Collect the used, clumpy this compound.
-
Initial Drying: If the material is very wet with solvent, allow the excess solvent to evaporate in a fume hood.
-
Heating: Place the this compound in a large evaporating dish or a beaker. Heat in an oven or furnace at a temperature between 200°C and 440°C. For laboratory scale, heating at 200°C for a few hours is generally sufficient. For larger quantities, heating at 440°C for 4 hours can be employed.[5]
-
Cooling: After heating, turn off the oven and allow the sodium sulfate to cool to room temperature.
-
Storage: Once cooled, immediately transfer the regenerated anhydrous sodium sulfate to a tightly sealed container or a desiccator to prevent rehydration from atmospheric moisture.
Data Presentation
The efficiency of sodium sulfate as a drying agent can be quantitatively assessed by measuring the water content of the organic solvent before and after treatment, typically by Karl Fischer titration.
| Organic Solvent | Initial Water Content (mg/mL) | Water Content After Na₂SO₄ Treatment (mg/mL) | Percentage of Water Removed |
| Diethyl Ether | 8 - 10 | Not specified, but 20-25% of water absorbed | ~20-25% |
| Ethyl Acetate | 20 - 30 | Not specified, but 20-25% of water absorbed | ~20-25% |
| n-Hexane | ~0.1 | Not specified | - |
| Petroleum Ether | ~0.1 | Not specified | - |
| Acetonitrile (B52724) (salted out) | ~60 | No significant drying observed | ~0% |
Data sourced from a study determining water concentration by the Karl Fischer titration method.[6][7] It is important to note that while sodium sulfate is effective at removing suspended water, its ability to remove dissolved water from very wet polar aprotic solvents like acetonitrile can be limited.[6][7]
Mandatory Visualizations
Caption: Principle of hydration and regeneration of sodium sulfate.
References
- 1. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. How To [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for Protein Precipitation Using Sodium Sulfate Decahydrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein precipitation is a fundamental technique in biochemistry and downstream processing for the isolation and concentration of proteins from complex mixtures such as serum, plasma, ascites fluid, or cell culture supernatants.[1][2] One of the most common methods for protein precipitation is "salting out," which involves the addition of a high concentration of a neutral salt to reduce protein solubility.[3] While ammonium (B1175870) sulfate (B86663) is the most frequently used salt for this purpose, sodium sulfate offers a viable alternative, particularly for the precipitation of immunoglobulins (IgG) from certain species, including humans and monkeys.[1][4][5] This document provides a detailed protocol for protein precipitation using sodium sulfate decahydrate (B1171855), along with the underlying principles and relevant data.
The principle of salting out relies on the competition between the salt ions and the protein for water molecules.[3] At high salt concentrations, the salt ions become extensively hydrated, reducing the amount of water available to solvate the protein. This disruption of the protein's hydration shell increases protein-protein hydrophobic interactions, leading to aggregation and precipitation.[3] The effectiveness of different salts in precipitating proteins is described by the Hofmeister series, with the sulfate anion being one of the most effective at salting out.[3]
Factors to Consider
Several factors can influence the efficiency and selectivity of protein precipitation with sodium sulfate:
-
Protein Concentration: Higher initial protein concentrations generally require lower salt concentrations for precipitation to occur.
-
Temperature: The solubility of sodium sulfate is temperature-dependent. Unlike ammonium sulfate, where precipitation is often carried out at 4°C, protocols using sodium sulfate for IgG precipitation specify a working temperature of 25°C.[4]
-
pH: The pH of the solution affects the net charge of the protein. Proteins are generally least soluble at their isoelectric point (pI), and adjusting the pH can enhance precipitation.
-
Purity of Sodium Sulfate: For optimal results, it is recommended to use a high-purity grade of sodium sulfate decahydrate.
Materials
-
This compound (Na₂SO₄·10H₂O)
-
Protein solution (e.g., serum, plasma, cell culture supernatant)
-
Phosphate-buffered saline (PBS) or other suitable buffer for resuspension
-
Centrifuge
-
Centrifuge tubes
-
Stir plate and stir bar
-
Spectrophotometer or other protein quantification assay equipment
Experimental Protocol: Precipitation of IgG using Sodium Sulfate
This protocol is specifically tailored for the precipitation of Immunoglobulin G (IgG) from serum or plasma.[4]
1. Preparation of the Protein Sample:
-
Start with a clear protein solution. If your sample contains any particulate matter, clarify it by centrifugation at 10,000 x g for 20-30 minutes and collect the supernatant.[4]
-
Bring the serum or plasma sample to room temperature (25°C).[4]
2. Sodium Sulfate Addition:
-
Place the protein solution in a beaker with a stir bar and begin gentle stirring on a stir plate.
-
Slowly add solid this compound to the stirring solution to achieve a final concentration of 18% (w/v). For example, to a 10 mL sample, add 1.8 g of this compound.[4]
-
Continue stirring at 25°C for 30 to 60 minutes to allow for the complete dissolution of the salt and the precipitation of the protein.[4]
3. Collection of the Precipitate:
-
Transfer the solution to an appropriate centrifuge tube.
-
Centrifuge the mixture at 2,000-4,000 x g for 30 minutes at 25°C to pellet the precipitated protein.[4]
4. Post-Centrifugation Processing:
-
Carefully decant and discard the supernatant.
-
To wash the pellet, resuspend it in a solution of 18% sodium sulfate, and repeat the centrifugation step. This helps to remove co-precipitated contaminants.
-
After the final wash, carefully remove all of the supernatant.
5. Resuspension and Desalting:
-
Resuspend the protein pellet in a minimal volume of a suitable buffer, such as PBS. The volume should typically be 25-50% of the original sample volume.[4]
-
To remove the excess salt, the resuspended protein solution must be desalted. This can be achieved by:
-
Dialysis: Dialyze the solution against the desired buffer (e.g., PBS) overnight at 4°C with at least two to three buffer changes.[4]
-
Gel Filtration Chromatography: Use a desalting column for a more rapid buffer exchange.
-
Data Presentation
The following table summarizes the key parameters for the precipitation of IgG using sodium sulfate, as well as a comparison with the more common ammonium sulfate method.
| Parameter | Sodium Sulfate Precipitation of IgG[4] | Ammonium Sulfate Precipitation of IgG[6][7] |
| Salt Concentration | 18% (w/v) | 40-50% saturation |
| Temperature | 25°C | 4°C or Room Temperature |
| Incubation Time | 30-60 minutes | 30-60 minutes |
| Centrifugation Speed | 2,000-4,000 x g | ≥10,000 x g |
| Centrifugation Time | 30 minutes | 15-30 minutes |
| Reported Purity | Can yield a purer preparation for some species (e.g., human, monkey)[1] | Approximately 40% pure preparation[1] |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the protein precipitation process.
Caption: Experimental workflow for protein precipitation using sodium sulfate.
Signaling Pathway and Logical Relationships
The underlying principle of salting out involves the manipulation of intermolecular forces. The following diagram illustrates the logical relationship between the addition of salt and the precipitation of protein.
Caption: Mechanism of protein salting out with sodium sulfate.
Conclusion
Protein precipitation using this compound is a valuable technique, particularly for the enrichment of immunoglobulins. While less common than ammonium sulfate precipitation, it can offer advantages in purity for specific applications.[1] By carefully controlling the experimental parameters of salt concentration, temperature, and pH, researchers can effectively isolate and concentrate their target proteins for further downstream applications in research and drug development. Subsequent desalting is a critical step to ensure the removal of the precipitating agent, which could interfere with subsequent analytical or purification techniques.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Fractionation of Serum Proteins using Sodium Sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration/fractionation of proteins by salting out [almerja.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of IgG Antibodies with Ammonium Sulphate (Theory) : Immunology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. Protocol for the Isolation of IgG by Ammonium Sulfate Precipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Sulfate Decahydrate in Passive Solar Heating Systems
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, as a phase change material (PCM) for thermal energy storage in passive solar heating applications. This document details the material's properties, challenges associated with its use, and strategies for performance enhancement. Furthermore, it outlines key experimental protocols for characterization and evaluation.
Introduction to Sodium Sulfate Decahydrate as a Phase Change Material
This compound is a prominent inorganic hydrated salt PCM valued for its application in passive solar heating systems. Its appeal lies in a phase transition temperature suitable for storing solar energy and releasing it to maintain comfortable indoor temperatures.[1][2] Key attributes include a high latent heat of fusion, low cost, non-toxicity, and wide availability.[1]
Passive solar heating systems incorporating PCMs can significantly reduce energy consumption by absorbing excess heat during the day and releasing it at night.[3][4][5] this compound, when integrated into building materials like walls or floors, can enhance the thermal mass and regulate temperature fluctuations.[4]
However, the practical application of pure this compound is hindered by several challenges:
-
Supercooling: The material often cools below its freezing point without solidifying, which delays the release of stored latent heat.[1][6][7]
-
Phase Segregation: Upon melting, incongruent melting can lead to the formation of anhydrous sodium sulfate (Na₂SO₄), which is denser and settles at the bottom.[6][8] This separation prevents complete recombination with water during freezing, leading to a decline in thermal energy storage capacity over repeated cycles.[6][8]
-
Low Thermal Conductivity: Like many salt hydrates, it has a low thermal conductivity, which can limit the rate of heat charge and discharge.[9]
Significant research has focused on overcoming these limitations through the use of additives, thickening agents, and encapsulation techniques.[1][6]
Data Presentation: Thermal Properties of this compound and its Composites
The following tables summarize the key thermal properties of this compound and various modified formulations intended to improve its performance for passive solar heating applications.
Table 1: Thermal Properties of Pure and Microencapsulated this compound
| Property | Pure this compound | Microencapsulated this compound (Silica Shell) |
| Melting Point | 32.4 °C[1][9] | 33.6 °C[10] |
| Solidifying Point | Varies due to supercooling | 6.0 °C[10] |
| Latent Heat of Fusion | >200 J/g (initial)[1] | 125.6 kJ/kg (125.6 J/g)[10] |
| Latent Heat of Solidification | Degrades with cycling | 74.0 kJ/kg (74.0 J/g)[10] |
| Thermal Conductivity | 0.554 W/m·K[9] | - |
Table 2: Performance of this compound with Additives and in Composites
| Material Composition | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Key Findings & Cycling Stability |
| SSD with 3% borax, 1.25% PAAS, 16%/4% NH₄Cl/KCl, and 0.25% deionized water | 6.4 | 141 | Good thermal stability after 100 cycles.[11] |
| SSD-CMC (Carboxymethyl cellulose) at 2 wt% CMC and 50% SSD | - | 104.23 (initial), 83.71 (after 50 cycles) | Enthalpy decreased by 19.69% over 50 cycles.[11] |
| SSD with Dextran Sulfate Sodium (DSS) | - | 220 (initial), ~210 (after 10 cycles) | DSS-modified PCMs exhibited greater stability up to 150 cycles.[6] |
| SSD with 7 wt% Expanded Graphite (EG) | - | 114.0 (melting), 105.5 (freezing) | Supercooling was reduced by more than 19 °C; thermal conductivity increased 3.6 times.[7] |
| SSD, Sodium Phosphate Dibasic Dodecahydrate, Milled Expanded Graphite, and Borax Composite | 28 | 167 | No loss in energy storage performance after 150 cycles.[7] |
Experimental Protocols
Protocol for Thermal Properties Characterization using Differential Scanning Calorimetry (DSC)
Objective: To determine the phase change temperatures (melting and crystallization) and latent heats of fusion and crystallization of this compound and its composites.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Precision microbalance
-
This compound (or composite) sample (5-10 mg)
-
Reference material (empty hermetically sealed aluminum pan)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the PCM sample into a DSC aluminum pan using a microbalance. b. Hermetically seal the pan to prevent any loss of water vapor during heating. c. Prepare an empty, hermetically sealed aluminum pan as a reference.
-
DSC Instrument Setup: a. Place the sample pan and the reference pan into the DSC cell. b. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.
-
Thermal Program: a. Equilibrate the sample at a temperature well below the expected crystallization temperature (e.g., 0°C). b. Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 50°C). c. Hold the sample at this temperature for a few minutes to ensure complete melting. d. Cool the sample at the same constant rate back to the initial temperature (e.g., 0°C).
-
Data Analysis: a. From the heating curve, determine the onset temperature of melting and the peak melting temperature. Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g). b. From the cooling curve, determine the onset temperature of crystallization and the peak crystallization temperature. The difference between the melting and crystallization onset temperatures gives the degree of supercooling. Integrate the area of the crystallization peak to calculate the latent heat of crystallization (in J/g).
Protocol for Thermal Cycling Stability Testing
Objective: To evaluate the long-term thermal reliability and performance degradation of the PCM after repeated melting and freezing cycles.
Apparatus and Materials:
-
Thermal cycler or a temperature-controlled bath/oven
-
Sealed containers for the PCM sample
-
DSC instrument (for pre- and post-cycling analysis)
-
Data acquisition system to monitor temperature
Procedure:
-
Sample Preparation: a. Prepare multiple, identical sealed samples of the PCM. b. Characterize the thermal properties of a baseline sample using the DSC protocol (3.1).
-
Thermal Cycling: a. Place the remaining samples in a thermal cycler. b. Set the temperature range to cycle between a temperature below the solidification point and a temperature above the melting point (e.g., 10°C to 50°C). c. Set the dwell time at each temperature extreme to ensure complete phase transition (e.g., 30-60 minutes). d. Run the cycling for a predetermined number of cycles (e.g., 50, 100, 500 cycles).
-
Post-Cycling Analysis: a. After the completion of the cycling test, visually inspect the samples for any signs of phase separation or degradation. b. Re-characterize the thermal properties of the cycled samples using the DSC protocol (3.1).
-
Data Evaluation: a. Compare the phase change temperatures and latent heats of the cycled samples with the baseline sample. b. Calculate the percentage change in latent heat to quantify the thermal stability. A smaller change indicates better stability.[11]
Protocol for Microencapsulation of this compound
Objective: To encapsulate this compound to prevent leakage and phase separation. The following is a generalized protocol based on monomer polymerization.
Apparatus and Materials:
-
Reaction vessel with a mechanical stirrer
-
Water bath for temperature control
-
This compound (core material)
-
Methyl methacrylate (B99206) (shell material)
-
Emulsifier and initiator
-
Deionized water
-
Filtration and drying equipment
Procedure:
-
Core Material Preparation: a. Prepare a saturated solution of this compound.
-
Emulsion Formation: a. In the reaction vessel, create an oil-in-water emulsion by dispersing the core material (or a composite containing it) in an aqueous solution containing an emulsifier. b. Stir vigorously to form fine droplets of the core material.
-
Polymerization: a. Add the shell-forming monomer (e.g., methyl methacrylate) to the emulsion. b. Initiate polymerization by adding an initiator and controlling the temperature of the water bath. c. Continue the reaction under constant stirring for a specified period to allow the polymer shell to form around the core droplets.
-
Microcapsule Recovery: a. Once the reaction is complete, cool the mixture. b. Separate the formed microcapsules from the reaction medium by filtration. c. Wash the microcapsules with deionized water to remove any unreacted monomers or emulsifiers. d. Dry the microcapsules in an oven at a temperature below the melting point of the core material.
-
Characterization: a. Analyze the morphology and size of the microcapsules using Scanning Electron Microscopy (SEM). b. Confirm the core-shell structure and chemical composition using techniques like Fourier-Transform Infrared Spectroscopy (FTIR). c. Evaluate the thermal properties and encapsulation efficiency using DSC.
Visualizations
References
- 1. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 2. AE-89 [extension.purdue.edu]
- 3. designingbuildings.co.uk [designingbuildings.co.uk]
- 4. Phase Change Materials for Energy Efficiency in Buildings and Their Use in Mortars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. osti.gov [osti.gov]
- 10. Synthesis and characterization of microencapsulated this compound as phase change energy storage materials [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Latent Heat of Sodium Sulfate Decahydrate
Introduction
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, is a promising phase change material (PCM) for thermal energy storage applications due to its high latent heat storage capacity, suitable phase transition temperature (~32.4°C), low cost, and non-toxicity.[1][2] Accurate measurement of its latent heat of fusion is crucial for designing and evaluating the performance of thermal energy storage systems. This document provides detailed application notes and protocols for two common experimental methods used to determine the latent heat of sodium sulfate decahydrate: Differential Scanning Calorimetry (DSC) and the T-history method.
Data Presentation: Thermophysical Properties of this compound
The following table summarizes the key thermophysical properties of this compound reported in the literature. It is important to note that these values can be influenced by factors such as purity, presence of additives, and measurement conditions.
| Property | Value | Unit | Reference |
| Melting Temperature | 32.4 | °C | [1][2] |
| Latent Heat of Fusion | >200 | J/g | [2] |
| Latent Heat of Fusion (with additives) | 97.05 - 167 | J/g | [3][4] |
| Specific Heat (Solid) | 1.760 | kJ/kg·K | [5] |
| Thermal Conductivity (Solid) | 0.6 | W/m·K | [5] |
Note: The latent heat of fusion can be affected by the addition of nucleating agents (like borax) or materials to prevent phase separation (like carboxymethyl cellulose).[3][6]
Experimental Protocols
Two primary methods for measuring the latent heat of this compound are detailed below.
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method suitable for small sample sizes.[7][8]
Principle: When the this compound sample undergoes a phase change (melting), it will absorb a significant amount of heat (latent heat) without a change in temperature. This results in a measurable difference in heat flow between the sample and the reference, which is recorded as a peak in the DSC curve. The area under this peak is directly proportional to the latent heat of fusion.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan.[7]
-
Hermetically seal the pan to prevent any loss of water vapor during heating.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and heat of fusion (e.g., indium).
-
Place the sealed sample pan in the sample holder of the DSC cell and an empty, sealed aluminum pan as a reference in the reference holder.
-
-
Measurement:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.[9]
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) through its melting transition to a temperature above the melting point (e.g., 50°C).
-
Cool the sample back to the initial temperature at the same rate.
-
Perform at least two heating and cooling cycles to ensure reproducibility of the results.
-
-
Data Analysis:
-
The DSC software will generate a thermogram (heat flow vs. temperature).
-
Identify the endothermic peak corresponding to the melting of this compound.
-
Integrate the area under the melting peak to determine the latent heat of fusion (in J/g). The software typically performs this calculation automatically.
-
The onset temperature of the peak is generally taken as the melting point.
-
The T-history (Temperature-history) method is a simpler and less expensive alternative to DSC for determining the thermophysical properties of PCMs.[10][11] It involves recording the temperature of the PCM sample and a reference material with known properties as they are cooled or heated under identical conditions.[12] This method is particularly useful for larger, more representative sample sizes.[7][8]
Principle: By comparing the cooling or heating curves of the PCM and a reference material (often water), the latent heat of the PCM can be calculated. The temperature of the PCM will remain constant during its phase change, creating a plateau on the T-t curve, while the reference material's temperature will continue to change.
Experimental Protocol:
-
Apparatus Setup:
-
Prepare two identical test tubes or sample holders.
-
Place a known mass of this compound into one test tube.
-
Place the same mass of a reference material with a known specific heat (e.g., distilled water) into the other test tube.
-
Insert a calibrated temperature sensor (e.g., a thermocouple or a Pt100) into the center of each sample.
-
Place both test tubes in a temperature-controlled environment (e.g., a water bath or a climatic chamber) that can be heated and cooled at a controlled rate.
-
-
Measurement (Cooling Cycle):
-
Heat the temperature-controlled environment to a temperature above the melting point of this compound (e.g., 50°C) and allow both samples to reach thermal equilibrium.
-
Initiate the cooling process by setting the environment to a temperature below the freezing point (e.g., 10°C).
-
Record the temperature of both the this compound sample and the reference material at regular time intervals (e.g., every 5-10 seconds) as they cool.
-
Continue recording until the this compound has completely solidified and its temperature begins to drop again.
-
-
Data Analysis:
-
Plot the temperature of both the PCM and the reference material as a function of time (T-t curves).
-
From the T-t curve of the this compound, identify the phase change temperature (the plateau region).
-
The latent heat (L) can be calculated using the following simplified energy balance equation, assuming the heat transfer coefficient is constant:
m_pcm * (c_p,l * ΔT_l + L + c_p,s * ΔT_s) = ∫ hA(T_pcm - T_a) dt m_ref * c_p,ref * ΔT_ref = ∫ hA(T_ref - T_a) dt
Where:
-
m_pcm and m_ref are the masses of the PCM and reference material.
-
c_p,l, c_p,s, and c_p,ref are the specific heats of the liquid PCM, solid PCM, and reference material.
-
ΔT_l, ΔT_s, and ΔT_ref are the temperature changes of the liquid PCM, solid PCM, and reference material over the same time interval.
-
L is the latent heat of fusion of the PCM.
-
hA is the product of the heat transfer coefficient and the surface area.
-
T_pcm, T_ref, and T_a are the temperatures of the PCM, reference, and ambient environment, respectively.
-
The integral represents the total heat transferred over the cooling period.
-
-
By analyzing the cooling curves in the regions before and after the phase change, the specific heats of the liquid and solid phases can also be estimated.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the DSC and T-history methods.
Caption: Workflow for Latent Heat Measurement using DSC.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 3. Emerging phase change cold storage materials derived from this compound [ideas.repec.org]
- 4. PHASE CHANGE MATERIAL FOR THERMAL ENERGY STORAGE IN BUILDINGS BASED ON this compound AND DISODIUM HYDROGEN PHOSPHATE DODECAHYDRATE | ORNL [ornl.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. T-history method and its application in the determination of thermophysical properties of phase change materials [esst.cip.com.cn]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Preparation of a Saturated Sodium Sulfate Decahydrate Solution
Introduction
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), commonly known as Glauber's salt, is a hydrated salt with significant applications in various scientific and industrial fields, including pharmaceuticals, textiles, and thermal energy storage. A key characteristic of sodium sulfate is its unusual temperature-dependent solubility in water. The solubility of the decahydrate form increases with temperature up to approximately 32.38°C, at which point it reaches its maximum solubility. Above this transition temperature, the anhydrous form of sodium sulfate becomes more stable, and its solubility decreases as the temperature rises.[1]
Understanding and controlling the preparation of a saturated sodium sulfate decahydrate solution is crucial for experiments and processes that rely on its specific physicochemical properties. This document provides a detailed protocol for the preparation of a saturated this compound solution in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The solubility of this compound in water is highly dependent on temperature. The following table summarizes the solubility at various temperatures up to its transition point.
| Temperature (°C) | Solubility (g Na₂SO₄·10H₂O / 100 g H₂O) |
| 0 | 12.17 |
| 10 | 23.3 (approx.) |
| 11.67 | 26.38 |
| 13.3 | 31.33 |
| 17.91 | 48.28 |
| 20 | 69.9 (approx.) |
| 25.05 | 99.48 |
| 28.76 | 161.53 |
| 30.75 | 215.77 |
| 31.84 | 270.22 |
| 32.73 | 322.12 |
Data sourced from multiple chemical reference databases.[2]
Experimental Protocols
This protocol outlines the steps to prepare a saturated solution of this compound at a specific temperature below its transition point (32.38°C).
Materials and Equipment:
-
This compound (Na₂SO₄·10H₂O), analytical reagent grade
-
Distilled or deionized water
-
Beaker (appropriate size for the desired volume)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control (optional, for temperature maintenance)
-
Thermometer
-
Spatula
-
Weighing balance
-
Filter paper and funnel or filtration apparatus
-
Storage bottle with a secure cap
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]
-
Handle sodium sulfate in a well-ventilated area to avoid inhaling dust particles.[3][6]
-
In case of eye contact, rinse thoroughly with water for several minutes.[3][6] If skin contact occurs, wash the affected area with soap and water.[3][6]
-
Consult the Safety Data Sheet (SDS) for sodium sulfate before starting the procedure.[3][5][7]
Procedure:
-
Determine the Target Temperature: Decide on the specific temperature at which you want the solution to be saturated. This temperature must be below 32.38°C. For this protocol, we will use 25°C as an example.
-
Calculate the Required Mass of Solute: Refer to the solubility table to determine the amount of this compound needed. At 25°C, the solubility is approximately 99.48 g per 100 g of water.[2] To ensure saturation, a slight excess of the solute should be used. For 100 mL (approximately 100 g) of water, weigh out approximately 105 g of this compound.
-
Dissolution:
-
Measure 100 mL of distilled or deionized water using a graduated cylinder and pour it into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin stirring the water at a moderate speed.
-
Gradually add the weighed this compound to the water.
-
If necessary, use a hot plate to gently maintain the solution at the target temperature of 25°C. Monitor the temperature with a thermometer.
-
-
Equilibration:
-
Allow the solution to stir for a sufficient amount of time to reach equilibrium. A minimum of 1-2 hours is recommended.
-
You should observe a small amount of undissolved solid at the bottom of the beaker, which indicates that the solution is saturated.
-
-
Separation of the Saturated Solution:
-
Turn off the magnetic stirrer and allow the undissolved solid to settle at the bottom of the beaker.
-
Carefully decant or filter the clear supernatant (the saturated solution) into a clean, dry storage bottle. Filtration is recommended for a solution free of solid particles.
-
-
Storage:
-
Seal the storage bottle tightly to prevent evaporation, which could lead to crystallization.
-
Store the solution at the temperature at which it was prepared to maintain its saturation.
-
Diagrams
Caption: Workflow for preparing a saturated this compound solution.
References
Regulating Humidity in Sealed Environments Using Glauber's Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable relative humidity (RH) is critical in numerous scientific applications, particularly in drug development for stability testing of active pharmaceutical ingredients (APIs) and formulated products. Saturated salt solutions offer a simple, cost-effective, and reliable method for achieving a constant RH within a sealed environment. Glauber's salt, the decahydrate (B1171855) form of sodium sulfate (B86663) (Na₂SO₄·10H₂O), is a readily available and effective salt for this purpose. Its hygroscopic nature allows it to either release or absorb water vapor to maintain a specific equilibrium relative humidity (ERH) at a given temperature.[1]
This document provides detailed application notes and experimental protocols for utilizing saturated solutions of Glauber's salt to regulate humidity in sealed environments such as desiccators, stability chambers, and glove boxes.
Principle of Humidity Regulation with Saturated Salt Solutions
A saturated salt solution in a sealed container creates a dynamic equilibrium between the water in the solution and the water vapor in the headspace. At a constant temperature, the vapor pressure of water above a saturated salt solution is constant. This is because the concentration of the saturated solution is fixed as long as there is an excess of the solid salt present.[2] If the humidity in the sealed environment rises above the ERH of the solution, the solution will absorb moisture. Conversely, if the humidity drops below the ERH, the solution will release water vapor into the headspace, thus maintaining a constant relative humidity.[3]
The use of saturated solutions is advantageous because the concentration does not need to be precisely measured; the presence of excess solid salt ensures saturation.[2]
Quantitative Data: Equilibrium Relative Humidity of Saturated Sodium Sulfate Solution
The equilibrium relative humidity (ERH) of a saturated sodium sulfate solution is dependent on the temperature of the system. The table below summarizes the ERH of a saturated Glauber's salt solution at various temperatures relevant for research and stability studies.
| Temperature (°C) | Temperature (°F) | Equilibrium Relative Humidity (%RH) |
| 20 | 68 | 91.1 |
| 25 | 77 | 89.8 |
| 30 | 86 | 88.6 |
| 40 | 104 | 86.4 |
Data compiled from Greenspan, L. (1977). Humidity Fixed Points of Binary Saturated Aqueous Solutions. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 81A(1), 89–96.
Note on Phase Transition: Glauber's salt (sodium sulfate decahydrate, Na₂SO₄·10H₂O) can undergo a phase transition to its anhydrous form, thenardite (Na₂SO₄), at temperatures above 32.4°C (90.3°F). This transition can influence the equilibrium relative humidity. Therefore, when working at temperatures near or above this point, it is crucial to ensure the system has reached equilibrium.
Experimental Protocols
This section provides a detailed protocol for the preparation and use of a saturated Glauber's salt solution for humidity control in a sealed chamber, based on established methodologies such as ASTM E104.[3][4][5][6]
Materials and Equipment
-
Glauber's Salt (this compound, Na₂SO₄·10H₂O): Reagent grade or higher purity.
-
Purified Water: Distilled or deionized water.
-
Sealed Chamber: A glass desiccator, polycarbonate cabinet, or other airtight container. The container should be made of non-hygroscopic materials.
-
Shallow Dish: A glass or ceramic dish to hold the salt slurry. The surface area of the dish should be maximized to facilitate efficient water vapor exchange.
-
Spatula or Stirring Rod: For mixing the salt and water.
-
Personal Protective Equipment (PPE): Safety glasses and gloves.
Preparation of the Saturated Salt Slurry
-
Place a clean, shallow dish in the bottom of the sealed chamber.
-
Add a sufficient amount of Glauber's salt to the dish to create a layer approximately 1-2 cm deep.
-
Slowly add purified water to the salt while gently stirring with a spatula or stirring rod.
-
Continue adding water until a thick, slushy mixture or "slurry" is formed. There should be a visible excess of undissolved solid salt. The presence of excess solid salt is crucial to ensure the solution remains saturated even if it absorbs moisture from the environment or the samples being tested.
-
Avoid adding too much water, which would result in a fully dissolved, unsaturated solution. The final mixture should not be a clear liquid but rather a paste-like consistency.
Equilibration and Use
-
Place the samples to be conditioned on a perforated shelf or platform above the salt slurry within the sealed chamber. Ensure the samples do not come into direct contact with the salt solution.
-
Seal the chamber tightly. For desiccators, ensure the lid is properly greased to maintain an airtight seal.
-
Allow the chamber to equilibrate at the desired constant temperature. This can be achieved by placing the entire sealed chamber inside a temperature-controlled incubator or oven.
-
Equilibration time will depend on the size of the chamber, the amount of material inside, and the temperature. It is recommended to allow at least 24 hours for the humidity to stabilize before considering the environment to be at the specified ERH. For critical applications, monitoring the humidity with a calibrated hygrometer is advised.
-
Periodically inspect the salt slurry (e.g., weekly or bi-weekly). If the slurry appears dry, add a small amount of purified water. If there is an excess of liquid and no visible solid salt, add more Glauber's salt to maintain saturation.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflow described in this document.
Caption: Logical relationship of humidity regulation.
Caption: Experimental workflow for humidity control.
References
- 1. researchgate.net [researchgate.net]
- 2. laukahi.org [laukahi.org]
- 3. experimental chemistry - Preparation of Saturated Salt Solutions - W/O Being Wasteful - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
Application Notes and Protocols for Incorporating Sodium Sulfate Decahydrate into Concrete Mixtures
This document provides detailed application notes and protocols for the incorporation of Sodium Sulfate (B86663) Decahydrate (B1171855) (SSD), a phase change material (PCM), into concrete mixtures for the purpose of enhancing thermal energy storage capacity in building materials.
Introduction: Sodium Sulfate Decahydrate as a Phase Change Material in Concrete
This compound (Na₂SO₄·10H₂O), also known as Glauber's salt, is an inorganic salt hydrate (B1144303) valued as a PCM for its high latent heat of fusion (~240 J/g), suitable phase transition temperature for building applications (around 32°C), non-flammability, and low cost.[1][2] When incorporated into concrete, SSD can absorb and store large amounts of ambient heat as it melts, and release this heat when it solidifies, thereby helping to regulate indoor temperatures and reduce energy consumption for heating and cooling.
However, the direct incorporation of SSD into concrete is challenging due to several inherent properties:
-
Phase Segregation: During melting, SSD can incongruently separate into anhydrous sodium sulfate (Na₂SO₄) and a saturated aqueous solution, which impairs its thermal energy storage capacity over repeated cycles.[3][4]
-
Supercooling: The material often cools significantly below its freezing point before crystallization occurs, delaying the release of stored heat.[4]
-
Chemical Interaction: Direct contact between the sulfate salt and the cement paste can lead to detrimental chemical reactions, similar to sulfate attack, which can compromise the mechanical strength and durability of the concrete.[5]
To overcome these challenges, two primary methods of incorporation have been developed: Microencapsulation and Shape-Stabilization . These methods aim to physically isolate the SSD from the cementitious matrix, preventing unwanted chemical reactions while improving its thermal cycling stability.
Mechanism of Thermal Energy Storage
The fundamental principle is the latent heat absorbed or released during the solid-liquid phase transition of SSD.
-
Heat Absorption (Melting): As the ambient temperature rises above SSD's melting point (~32°C), the encapsulated or stabilized salt hydrate absorbs thermal energy from the surroundings and melts. This process stores heat without a significant rise in the concrete's temperature.
-
Na₂SO₄·10H₂O(s) + Heat → Na₂SO₄(s) + 10H₂O(l)
-
-
Heat Release (Solidification): When the ambient temperature drops below the transition point, the SSD crystallizes, releasing the stored latent heat back into the environment, thus warming the indoor space.
-
Na₂SO₄(s) + 10H₂O(l) → Na₂SO₄·10H₂O(s) + Heat
-
The following diagram illustrates this thermal energy storage cycle.
Application Note I: Microencapsulation Method
Microencapsulation involves enclosing SSD particles within a stable, inert polymer or inorganic shell. This shell physically isolates the PCM, preventing leakage and interaction with the concrete, while also mitigating phase segregation.[2][6]
Experimental Protocol: Synthesis of SSD Microcapsules
This protocol describes the synthesis of SSD microcapsules with a methyl methacrylate (B99206) shell via monomer polymerization.[7]
Materials:
-
Core Material: this compound (Na₂SO₄·10H₂O)
-
Shell Material: Methyl Methacrylate (MMA) monomer
-
Nucleating Agent: Borax (Sodium Tetraborate Decahydrate) - typically 3-5% by weight of SSD
-
Emulsifier & Initiator (specific types and ratios to be optimized)
-
Deionized Water
Equipment:
-
Homogenizer / High-speed stirrer
-
Reaction vessel with temperature control
-
Filtration system
-
Drying oven
-
Scanning Electron Microscope (SEM) for morphology analysis
-
Differential Scanning Calorimeter (DSC) for thermal property analysis
Procedure:
-
Core Preparation: Melt the this compound at a temperature slightly above its melting point (e.g., 40°C). Dissolve the required amount of Borax as a nucleating agent into the molten SSD.
-
Emulsification: Add the molten core material to an aqueous solution containing the emulsifier. Agitate the mixture with a high-speed stirrer to form a stable oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Polymerization: Transfer the emulsion to a reaction vessel. Add the MMA monomer and the initiator. Maintain a constant temperature (e.g., 70-80°C) and continuous stirring for several hours to allow the polymerization of MMA on the surface of the SSD droplets, forming the shell.
-
Curing & Washing: After polymerization is complete, cool the suspension. Filter the microcapsules and wash them repeatedly with deionized water to remove any unreacted monomers and emulsifier.
-
Drying: Dry the washed microcapsules in an oven at a moderate temperature (e.g., 45-50°C) until a constant weight is achieved.
-
Characterization: Analyze the resulting microcapsules using SEM to confirm their spherical shape and shell integrity, and DSC to measure their melting temperature and latent heat of fusion.
Protocol: Incorporation of Microcapsules into Concrete
-
Mixture Design: Prepare a standard concrete mix design (cement, sand, aggregate, water).
-
Substitution: Replace a portion of the fine aggregate (sand) with the prepared SSD microcapsules by volume or weight. Common substitution percentages range from 5% to 20%.
-
Mixing:
-
First, dry-mix the cement, sand, coarse aggregate, and microcapsules until a homogenous mixture is achieved.
-
Gradually add the mixing water and continue mixing until the desired consistency is reached.
-
-
Casting & Curing: Cast the concrete into molds of the desired shape and size. Cure the specimens under standard conditions (e.g., 20°C and 95% relative humidity) for 28 days.
-
Testing: Evaluate the mechanical properties (e.g., compressive strength) and thermal performance (e.g., thermal conductivity, specific heat capacity) of the cured concrete specimens.
Data Presentation: Microencapsulated SSD
| Property | Value | Source |
| Microcapsule Properties | ||
| Core Material | This compound (SSD) | [6][7] |
| Shell Material | Methyl Methacrylate or Silica | [6][7] |
| Optimal Core-to-Shell Ratio | 7:3 | [7] |
| Particle Size | < 3 µm to 28 µm | [7][8] |
| Melting Temperature | 33.6 °C | [6][8] |
| Latent Heat of Fusion | 125.6 - 147.8 J/g | [6][7][8] |
| Encapsulation Ratio | ~92% | [7] |
| Concrete Properties | ||
| Compressive Strength | Decrease reported with PCM addition | [5] |
Visualization: Microencapsulation Workflow
Application Note II: Shape-Stabilization Method
Shape-stabilization prevents the leakage of molten SSD by impregnating it into a porous supporting material. The PCM is held within the pores of the matrix by capillary forces and surface tension.
Experimental Protocol: Preparation of Shape-Stabilized PCM
This protocol describes the preparation of a shape-stabilized PCM composite using porous fly ash as the supporting material.[3]
Materials:
-
PCM: this compound (Na₂SO₄·10H₂O)
-
Supporting Material: Porous material such as Fly Ash, Expanded Vermiculite, or Expanded Graphite.[3]
-
Nucleating Agent: Borax (3-5% by weight of SSD)
-
Thickening/Stabilizing Agent (Optional): Dextran Sulfate Sodium (DSS) or Carboxymethyl Cellulose (CMC) to prevent phase segregation.[9][10]
Equipment:
-
Vacuum pump and desiccator
-
Heating mantle or oven
-
Beaker and stirrer
-
Filtration apparatus
Procedure:
-
Supporting Material Preparation: Dry the porous supporting material (e.g., fly ash) in an oven to remove any moisture.
-
PCM Preparation: Melt the SSD in a beaker at ~40°C. Dissolve the Borax and any other stabilizing agents (e.g., DSS) into the molten salt.
-
Vacuum Impregnation: Place the dried supporting material in a beaker and put it inside a vacuum desiccator. Evacuate the air from the pores of the material for 30-60 minutes.
-
Infiltration: While maintaining the vacuum, introduce the molten PCM mixture into the beaker until the supporting material is fully submerged. The vacuum ensures that the molten PCM effectively infiltrates the pores.
-
Pressure Restoration: Slowly release the vacuum. The atmospheric pressure will help force the molten PCM into the pores of the supporting material.
-
Cooling & Excess Removal: Allow the mixture to cool to room temperature, causing the PCM to solidify within the pores. Remove any excess PCM from the surface of the particles.
-
Characterization: Analyze the shape-stabilized PCM composite for its thermal properties (melting point, latent heat) using DSC and confirm that no leakage occurs above its melting temperature.
Protocol: Incorporation of Shape-Stabilized PCM into Concrete
The incorporation protocol is identical to that for microcapsules. The shape-stabilized PCM composite is used as a partial replacement for fine aggregate (sand) in the concrete mixture.
Data Presentation: Shape-Stabilized SSD
| Property | Value | Source |
| Composite Properties | ||
| PCM | This compound (SSD) | [3] |
| Supporting Material | Fly Ash, Expanded Vermiculite, Graphite | [3][11] |
| Phase Change Temperature | 23.98 °C (eutectic with Na₂CO₃·10H₂O) | [3] |
| Latent Heat of Fusion | 110.3 J/g | [3] |
| Mortar Properties | ||
| PCM Concentration | 15% | [3] |
| TES Capacity Increase | 2.4 times that of control mortar | [3] |
| Compressive Strength | General decrease reported with PCM addition | [5] |
Visualization: Shape-Stabilization Workflow
References
- 1. rgipt.ac.in [rgipt.ac.in]
- 2. Phase-change material - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of microencapsulated this compound as phase change energy storage materials [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. osti.gov [osti.gov]
Application Notes and Protocols: Sodium Sulfate Decahydrate as a Laxative in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium sulfate (B86663) decahydrate (B1171855) as an osmotic laxative in pharmaceutical research. This document includes summaries of clinical data, detailed experimental protocols, and visualizations of key concepts to support drug development and scientific investigation.
Introduction
Sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt, is an osmotic laxative.[1] Its therapeutic effect is derived from the osmotic activity of the poorly absorbed sulfate ions, which retain water in the gastrointestinal lumen.[2][3][4] This increase in water content softens the stool, increases its volume, and stimulates intestinal peristalsis, leading to a laxative effect.[5][6] In pharmaceutical research, sodium sulfate is primarily investigated for its application in bowel cleansing prior to colonoscopy, often in combination with other osmotic agents like polyethylene (B3416737) glycol (PEG) or other sulfate salts.[3][6][7]
Mechanism of Action
This compound functions as an osmotic laxative. Following oral administration, the sulfate anions are poorly absorbed from the gastrointestinal tract.[2][3] This creates a hyperosmotic environment within the intestinal lumen, drawing water from the surrounding tissues into the bowel. The retained water increases the volume and softens the fecal mass, which in turn stimulates colonic motility and facilitates defecation.
Data Presentation
The following tables summarize quantitative data from clinical trials evaluating oral sulfate solutions (OSS) containing sodium sulfate for bowel preparation. It is important to note that these studies primarily use combination products, and the effects cannot be attributed to this compound alone.
Table 1: Efficacy of Oral Sulfate Solution (OSS) in Bowel Cleansing
| Study / Comparison | Primary Efficacy Endpoint | OSS Group | Comparator Group | p-value |
| OSS vs. Sodium Picosulfate with Magnesium Citrate (SPMC) | Mean Total Boston Bowel Preparation Scale (BBPS) Score | 8.11 | 7.95 | >0.05 |
| Adequate Bowel Preparation Rate (BBPS ≥ 6) | 96.3% | 94.9% | >0.05 | |
| OSS vs. 1-L Polyethylene Glycol plus Ascorbate (PEG-A) | Bowel Preparation Success (BBPS ≥ 2 for each segment) | 95.4% | 96.4% | 0.736 |
| OSS for insufficient H-PEG preparation | Improvement Rate (Good or Excellent Score) | 70.4% | N/A | N/A |
Data compiled from multiple sources.[8][9][10]
Table 2: Safety and Tolerability of Oral Sulfate Solution (OSS)
| Study / Comparison | Adverse Event | OSS Group | Comparator Group | p-value |
| OSS vs. SPMC | Nausea | 20.3% | 36.1% | 0.008 |
| OSS vs. 1-L PEG-A | Nausea | 14.9% | 38.1% | 0.001 |
| OSS for insufficient H-PEG preparation | Overall Adverse Events | 10.4% | N/A | N/A |
Data compiled from multiple sources.[8][9][10]
Table 3: Dosage Regimens of Sodium Sulfate in Bowel Preparation Kits
| Product | Sodium Sulfate Content | Dosing Regimen |
| Oral Sulfate Solution (OSS) | 17.5 g per bottle | Split-dose: One bottle the evening before and one bottle the morning of the colonoscopy. |
| SUPREP® Bowel Prep Kit | 17.5 g per 6-ounce bottle | Split-dose: One bottle the evening before and one bottle the morning of the colonoscopy. |
| ColPrep Kit® | 17.5 g per bottle | Split-dose: One bottle the evening before and one bottle the morning of the colonoscopy. |
Dosages are for the sodium sulfate component of the combination product.[2][7][11]
Experimental Protocols
Preclinical Evaluation of Laxative Efficacy in a Rodent Model
This protocol outlines a general method for assessing the laxative effect of a test substance like this compound in a preclinical setting.
Objective: To determine the dose-dependent laxative effect of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., distilled water)
-
Loperamide (for constipation induction model, optional)
-
Metabolic cages
-
Analytical balance
-
Stool collection paper
Protocol:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 3 days to acclimate. Provide free access to standard chow and water.
-
Grouping: Randomly divide rats into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 10 mL/kg distilled water)
-
Group 2-4: this compound at increasing doses (e.g., 1, 2, 4 g/kg)
-
(Optional) Group 5: Positive control (e.g., a known laxative like lactulose)
-
-
Administration: Administer the respective treatments orally via gavage.
-
Fecal Parameter Assessment:
-
Place a pre-weighed filter paper under each cage.
-
Collect all fecal pellets for a defined period (e.g., 8 or 24 hours).
-
Record the total weight of the feces.
-
Count the number of fecal pellets.
-
Determine the water content of the feces by drying the pellets in an oven at 60°C until a constant weight is achieved.
-
-
Data Analysis: Compare the fecal parameters (total weight, number of pellets, water content) between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Clinical Trial Protocol for Bowel Cleansing Efficacy
This protocol provides a template for a clinical trial to assess the efficacy and safety of an oral sodium sulfate-based formulation for colonoscopy preparation.
Study Design: A prospective, randomized, single-blind, active-controlled study.
Participants: Adult patients scheduled for elective colonoscopy.
Inclusion Criteria:
-
Age 18-75 years.
-
Willing and able to provide informed consent.
-
Scheduled for a routine colonoscopy.
Exclusion Criteria:
-
Known or suspected bowel obstruction or perforation.
-
Severe renal impairment.
-
Congestive heart failure.
-
Pregnancy or breastfeeding.
-
History of allergy to any of the study medications.
Interventions:
-
Investigational Arm: Split-dose regimen of the oral sodium sulfate formulation.
-
Control Arm: Standard-of-care bowel preparation agent (e.g., 2L PEG with ascorbate).
Study Procedures:
-
Randomization: Eligible patients are randomized to either the investigational or control arm.
-
Dosing: Patients self-administer the assigned bowel preparation according to the prescribed split-dose regimen.
-
Colonoscopy: The colonoscopy is performed by an endoscopist who is blinded to the patient's assigned preparation.
-
Efficacy Assessment: The quality of bowel cleansing is assessed using a validated scale, such as the Boston Bowel Preparation Scale (BBPS). The primary endpoint is the proportion of patients with adequate bowel preparation (e.g., total BBPS score ≥ 6).
-
Safety and Tolerability Assessment:
-
Adverse events are recorded throughout the study.
-
Patient-reported outcomes are collected using a questionnaire to assess tolerability (e.g., ease of consumption, taste, nausea, vomiting).
-
Serum electrolyte levels are measured before and after the preparation.
-
Statistical Analysis: The proportion of patients achieving adequate bowel preparation in the two arms will be compared using a chi-square test or Fisher's exact test. Safety and tolerability data will be summarized descriptively.
Safety and Regulatory Considerations
-
Fluid and Electrolyte Balance: The osmotic nature of sodium sulfate can lead to significant fluid shifts and electrolyte disturbances. It is crucial to ensure adequate hydration in patients receiving sodium sulfate-based laxatives.[7] Patients with pre-existing electrolyte imbalances, renal impairment, or congestive heart failure should use these products with caution.
-
Gastrointestinal Adverse Events: Common side effects include nausea, vomiting, abdominal bloating, and cramping.[8][10]
-
Drug Interactions: Oral medications administered concomitantly may have reduced absorption due to the rapid transit time induced by the laxative.[7]
-
Regulatory Status: Sodium sulfate is a component of several FDA-approved bowel preparation kits.[12] Research into new formulations or indications would be subject to standard regulatory pathways for drug development.
Conclusion
This compound is an effective osmotic laxative, particularly as a component of combination therapies for bowel cleansing. Its mechanism of action is well-understood, and its efficacy and safety have been evaluated in numerous clinical trials. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and conduct further investigations into the pharmaceutical applications of this compound. Future research may focus on optimizing formulations to improve patient tolerability while maintaining high efficacy.
References
- 1. Evaluation of an Oral Sodium Sulfate Solution for Patients With Prior Difficult or Incomplete Cleansing | Clinical Research Trial Listing ( Colonoscopy | Bowel Preparation ) ( NCT06051955 ) [trialx.com]
- 2. Osmotic and stimulant laxatives for the management of childhood constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. These highlights do not include all the information needed to use SODIUM SULFATE, POTASSIUM SULFATE, AND MAGNESIUM SULFATE ORAL SOLUTION safely and effectively. See full prescribing information for SODIUM SULFATE, POTASSIUM SULFATE, AND MAGNESIUM SULFATE ORAL SOLUTION. SODIUM SULFATE, POTASSIUM SULFATE, AND MAGNESIUM SULFATE oral solution Initial U.S. Approval: 2010 [dailymed.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Sodium sulfate, potassium sulfate, and magnesium sulfate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Clinical comparison of low-volume agents (oral sulfate solution and sodium picosulfate with magnesium citrate) for bowel preparation: the EASE study [irjournal.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. US20170182090A1 - Sulfate Salt Solution Laxative Compositions and Methods of Use Thereof - Google Patents [patents.google.com]
- 11. Effects of sodium sulfate on fecal pH and proliferation of colonic mucosa in patients at high risk for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Sodium Sulfate Decahydrate Phase Change Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving sodium sulfate (B86663) decahydrate (B1171855) (SSD) phase change materials (PCMs).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and testing of sodium sulfate decahydrate PCMs.
Issue 1: Phase Separation During Thermal Cycling
Q1: My this compound (SSD) sample is showing significant phase separation after a few melt/freeze cycles, leading to a decrease in its energy storage capacity. What is causing this and how can I prevent it?
A1: Phase separation in this compound (SSD) is a common issue arising from its incongruent melting behavior.[1] Upon melting, SSD separates into a solid, anhydrous sodium sulfate (Na₂SO₄) phase and a liquid, water-rich phase. Due to density differences, the anhydrous salt settles at the bottom, preventing complete rehydration during freezing and leading to a progressive loss of latent heat storage capacity.[2][3]
Several strategies can be employed to mitigate phase separation:
-
Thickening Agents: Adding thickening or gelling agents increases the viscosity of the molten salt hydrate (B1144303), suspending the anhydrous sodium sulfate particles and preventing their sedimentation.[4] Common thickening agents include carboxymethyl cellulose (B213188) (CMC), sodium polyacrylate (SPA), and potassium polyacrylate (PPA).[2][4]
-
Polyelectrolytes: Certain polyelectrolytes, such as dextran (B179266) sulfate sodium (DSS) and poly(sodium 4-styrenesulfonate) (PSS), have proven effective in stabilizing SSD.[2] DSS, for instance, can reduce the particle size of SSD and electrostatically suspend the salt particles, creating a stable and homogeneous solution.[2] Molecular dynamics simulations suggest that water from the hydrate structure migrates to the SSD-DSS interface upon melting and is stabilized by the hydrophilic sulfonic acid groups of the polyelectrolyte, preventing phase separation and aiding rehydration.[5][6]
-
Encapsulation: Microencapsulating SSD within a shell material, such as silica, can physically prevent phase segregation.[7][8] The confining effect of the shell ensures that the anhydrous salt and water remain in close proximity, facilitating recombination during freezing.[7]
-
Porous Materials: Incorporating SSD into porous materials like expanded vermiculite (B1170534) or polyurethane foam can also prevent phase separation through capillary forces and confinement within the porous structure.[9][10]
Q2: I've added a thickening agent, but my SSD sample still shows some phase separation. What could be the problem?
A2: The effectiveness of a thickening agent can depend on several factors:
-
Concentration: An insufficient concentration of the thickening agent may not provide the required viscosity to suspend the anhydrous salt particles. It is crucial to optimize the concentration for your specific experimental conditions.
-
Type of Thickener: Not all thickening agents perform equally. For instance, some studies have found that while thickeners like SPA, PPA, and cellulose nanofiber (CNF) were added, the energy storage capacity of the PCMs still deteriorated.[2] In contrast, polyelectrolytes like DSS have shown greater stability over more cycles.[2]
-
Molecular Weight: For polymeric thickeners like CMC, the molecular weight can influence its effectiveness. Studies have shown that CMC with molecular weights of 90 kg/mol and 250 kg/mol were effective in stabilizing a eutectic SSD mixture, while a higher molecular weight of 700 kg/mol was not.[4][11]
-
Ionic Strength: The high ionic strength of the salt solution can sometimes interfere with the hydrogen bonding between water and the hydrophilic groups of the thickening agent, reducing its efficacy.[8]
Issue 2: Supercooling
Q3: My SSD sample is exhibiting significant supercooling, where it remains in a liquid state even when cooled below its freezing point. How can I address this?
A3: Supercooling is a common phenomenon in salt hydrates where the initiation of crystallization is delayed.[12][13] To overcome this, a nucleating agent is typically added to provide sites for crystal growth to begin.
-
Borax (B76245) (Sodium Tetraborate Decahydrate): Borax is a widely used and effective nucleating agent for SSD.[2][12] The addition of a small weight percentage of borax (typically 2-5 wt%) can significantly reduce the degree of supercooling to below 1°C.[4][12]
-
Other Nucleating Agents: While borax is the most common, other materials with crystal structures similar to SSD can also act as nucleating agents.
It's important to note that while addressing supercooling, you must also consider the issue of phase separation, as the two problems often need to be solved concurrently for stable PCM performance.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the performance of stabilized this compound PCMs.
Table 1: Performance of SSD with Various Additives
| Additive Type | Additive | Concentration (wt%) | Melting Temp. (°C) | Latent Heat (J/g) | Cycles Tested | Performance Notes | Reference(s) |
| Polyelectrolyte | Dextran Sulfate Sodium (DSS) | - | - | - | 150 | Exhibited greater stability compared to thickeners. | [2] |
| Thickener | Carboxymethyl Cellulose (CMC) | 2 | - | 83.71 (after 50 cycles) | 50 | Enthalpy decreased by 19.69% over 50 cycles. | [14] |
| Thickener | Sodium Polyacrylate (SPA) | - | - | Lost at least 40% of energy storage after 10 cycles. | 10 | Did not effectively prevent phase separation. | [2] |
| Nucleating Agent | Borax | 3 | - | - | - | Used to suppress supercooling. | [4][15] |
| Encapsulation | Silica Shell | - | 33.6 | 125.6 | - | Inhibited phase segregation. | [7][8] |
| Eutectic Mixture | SSD-KCl (3 wt%) with SPA and Borax | - | 29.5 | 120 | - | Remained stable without phase separation. | [16] |
| Eutectic Mixture | SSD-Na₂HPO₄·12H₂O with Graphite and Borax | 32% SSD, 52% Na₂HPO₄·12H₂O | 28 | 167 | 150 | No loss in energy storage performance. | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization of this compound PCMs.
Protocol 1: Preparation of Stabilized SSD with a Thickening Agent
-
Dissolution: In a beaker, heat the required amount of deionized water to approximately 50°C.
-
Salt Addition: While stirring with a magnetic stirrer, gradually add anhydrous sodium sulfate (Na₂SO₄) to the heated water until it is fully dissolved, creating a saturated solution.
-
Additive Incorporation:
-
If using a nucleating agent like borax, add the desired weight percentage and stir for at least 20 minutes.
-
Add the chosen thickening agent (e.g., CMC, SPA) slowly to the solution while continuing to stir to avoid clumping. Stir for an additional 20-30 minutes to ensure homogeneous dispersion.
-
-
Sonication: Place the beaker in a sonication bath for approximately 30 minutes to further improve the homogeneity of the mixture.
-
Cooling and Solidification: Allow the sample to cool to room temperature and then place it in a refrigerator overnight to solidify.
Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 10-20 mg of the prepared PCM sample into a hermetically sealed aluminum DSC pan.
-
DSC Program:
-
Set the temperature program to cycle between a temperature below the expected freezing point (e.g., 0°C) and a temperature above the melting point (e.g., 50°C).
-
Use a controlled heating and cooling rate, for example, 5°C/min.
-
Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).[5]
-
-
Data Analysis:
-
Determine the melting and freezing temperatures from the onset or peak of the endothermic and exothermic peaks, respectively.
-
Calculate the latent heat of fusion and solidification by integrating the area under the respective peaks.
-
-
Thermal Cycling: Repeat the heating and cooling cycles multiple times (e.g., 10, 50, 100 cycles) to evaluate the thermal stability of the PCM. Analyze the changes in melting/freezing temperatures and latent heats over the cycles.
Mandatory Visualizations
Diagram 1: Mechanism of Phase Separation in this compound
Caption: Logical workflow of phase separation in SSD upon melting.
Diagram 2: Strategies to Overcome Phase Separation in SSD
References
- 1. osti.gov [osti.gov]
- 2. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102212341A - this compound phase change energy storage material compositions - Google Patents [patents.google.com]
- 4. Influence of Carboxymethyl Cellulose as a Thickening Agent for Glauber’s Salt-Based Low Temperature PCM | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of microencapsulated this compound as phase change energy storage materials [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 10. rgipt.ac.in [rgipt.ac.in]
- 11. Influence of Carboxymethyl Cellulose as a Thickening Agent for Glauber’s Salt-Based Low Temperature PCM (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Optimizing the efficiency of sodium sulfate decahydrate as a drying agent
Technical Support Center: Sodium Sulfate (B86663) Decahydrate (B1171855)
Welcome to the technical support center for sodium sulfate decahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use as a drying agent in experimental settings.
Troubleshooting Guide
This section addresses common issues encountered during the use of anhydrous sodium sulfate for drying organic solvents.
Issue 1: The sodium sulfate is clumping or caking at the bottom of the flask.
-
Question: Why is my anhydrous sodium sulfate forming large clumps, and what is the correct response?
-
Answer: This clumping is the expected behavior and indicates the sodium sulfate is actively removing water from your solvent by forming its decahydrate, Na₂SO₄·10H₂O.[1][2][3] The clumps consist of hydrated salt. If all the added sodium sulfate clumps together, it means the solvent is still wet and more drying agent is required. You should continue to add small portions of anhydrous sodium sulfate, swirling after each addition, until some newly added crystals remain free-flowing and do not stick to the clumps or the flask.[1][2][4] These mobile crystals indicate that all the dissolved water has been absorbed.[3][5]
Issue 2: The drying process is slow or seems incomplete.
-
Question: I've added a significant amount of sodium sulfate, but my solvent doesn't seem to be drying efficiently. How can I improve this?
-
Answer: Several factors can contribute to slow or inefficient drying:
-
Insufficient Contact Time: Sodium sulfate is a slow-drying agent compared to alternatives like magnesium sulfate.[1][6][7][8] It is recommended to allow the solution to stand over the drying agent for at least 20-30 minutes with occasional swirling to ensure complete water removal.[1][6][7] For ethyl acetate, a contact time of around 30 minutes is suggested, while for dichloromethane, 15 minutes may be sufficient.[6]
-
High Initial Water Content: Sodium sulfate is intended for removing trace amounts of water. If you have visible water droplets or a separate aqueous layer, you should first mechanically separate the layers using a separatory funnel.[3][4] Pre-drying the organic layer by washing it with a saturated sodium chloride solution (brine) is highly effective at removing the bulk of dissolved water before adding the solid drying agent.[6][7]
-
Temperature: The hydrating capacity of sodium sulfate decreases significantly above 32.4°C (90.3°F), the transition temperature to the decahydrate.[9][10][11] For optimal performance, ensure your experiment is conducted below this temperature.[1][12]
-
Issue 3: I'm experiencing low product yield or suspect contamination after drying.
-
Question: Could the sodium sulfate be causing a loss of my product or introducing impurities?
-
Answer: Yes, this is possible, and here's how to mitigate it:
-
Product Adsorption: Anhydrous salts, especially fine powders, have a high surface area that can adsorb your product, leading to yield loss.[13] To recover adsorbed material, always rinse the sodium sulfate cake with a small amount of fresh, dry solvent after separating it from your solution.[2][4] Combine this rinsing solvent with your main dried solution.
-
Particulate Contamination: If you decant the solution, fine particles of the drying agent may be carried over. For granular sodium sulfate, decanting is often sufficient.[7] However, to ensure no solid is transferred, gravity filtration through a fluted filter paper or a cotton plug in a pipette is recommended.[7]
-
Chemical Reactivity: Sodium sulfate is generally inert and has a neutral pH, making it compatible with most organic compounds, including acid-sensitive ones.[1] This is an advantage over slightly acidic drying agents like magnesium sulfate or basic ones like potassium carbonate.[1][7][9][13]
-
Frequently Asked Questions (FAQs)
1. How do I know when I've added enough sodium sulfate?
The visual cue for complete drying is the presence of "free-flowing" crystals. When you first add the salt to a wet solvent, it will clump. You have added enough when a portion of the newly added crystals swirls freely at the bottom of the flask, resembling a snow globe.[1][2][5]
2. What is the drying capacity of sodium sulfate?
Theoretically, anhydrous sodium sulfate can bind up to ten water molecules, meaning it can absorb up to 127% of its own weight in water (1.27 g of H₂O per 1 g of Na₂SO₄).[12] However, in practice, its effective capacity is much lower, typically in the range of 20-30% by weight, due to kinetic limitations and equilibrium effects.[12] It has a high capacity but low intensity, meaning it can hold a lot of water but may leave trace amounts behind.[9][13]
3. How does sodium sulfate compare to other common drying agents?
Sodium sulfate is a high-capacity, low-cost, and chemically inert drying agent.[1][7][9] However, it is slower and less efficient than magnesium sulfate (MgSO₄).[1][8] Magnesium sulfate is faster and can dry a solution more thoroughly, but it is a fine powder that must be filtered and is slightly acidic, which can be incompatible with sensitive compounds.[1][7][13]
4. Can I regenerate and reuse sodium sulfate?
Yes. Used sodium sulfate (now in the form of this compound) can be regenerated. To do so, the hydrated salt must be heated to remove the water of crystallization. A common laboratory procedure involves heating the material in an oven at a temperature above 100°C, often for several hours, until it turns into a fine, free-flowing powder.[14] For industrial applications, temperatures above 150°C are used.[10][11]
5. Is there a "rule of thumb" for how much sodium sulfate to use?
While the correct amount depends on the volume of solvent and the amount of dissolved water, a common "rule of thumb" is to use approximately 10% by weight relative to the organic solution (e.g., 10 g of Na₂SO₄ for 100 mL of solution).[1] It is always best to add it in portions until the free-flowing state is achieved.[1][4][15]
Data Presentation
Table 1: Comparison of Common Solid Drying Agents
| Drying Agent | Formula | Capacity | Speed | Intensity (Thoroughness) | Suitability & Limitations |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Low | Generally useful, inert, cost-effective. Inefficient above 32°C.[7][9] |
| Magnesium Sulfate | MgSO₄ | High | Fast | Medium-High | Generally useful, but slightly acidic and can be messy (fine powder).[7][8][13] |
| Calcium Sulfate | CaSO₄ | Low | Fast | High | Generally useful, but low capacity means more is needed.[7][9] |
| Calcium Chloride | CaCl₂ | High | Medium | High | Not for use with alcohols, amines, ketones, or esters due to complex formation.[7][9] |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Medium | Basic; suitable for drying basic compounds but reacts with acids.[7][9] |
| Molecular Sieves (4Å) | - | High | Fast | High | Excellent for achieving very low water levels, but more expensive.[1][9] |
Experimental Protocols
Protocol 1: Standard Procedure for Drying an Organic Solvent
-
Initial Separation: Ensure any visible layers of water have been removed from the organic solution using a separatory funnel. A preliminary wash with brine is recommended to remove most of the dissolved water.[7]
-
Transfer to Flask: Pour the organic solution into a clean, dry Erlenmeyer flask. This shape allows for effective swirling.[4]
-
Initial Addition: Add a small amount of anhydrous sodium sulfate (e.g., the tip of a spatula) to the solution.[4][7]
-
Swirl and Observe: Swirl the flask and observe the behavior of the drying agent. It will likely clump together as it absorbs water.[2][4][5]
-
Incremental Addition: Continue adding small portions of sodium sulfate. After each addition, swirl the flask and check for the appearance of fine, mobile particles that do not stick to the larger clumps.[4][5]
-
Determine Dryness: The solution is considered dry when these newly added crystals flow freely at the bottom of the flask.[1][2]
-
Allow Contact Time: Let the solution stand for a minimum of 20 minutes to ensure complete drying.[7]
-
Separation: Carefully decant or filter the dried solvent into a clean, dry collection flask, leaving the clumped sodium sulfate behind.[7]
-
Rinse for Yield: Add a small volume of fresh, dry solvent to the sodium sulfate, swirl to rinse, and transfer this liquid to the collection flask to recover any adsorbed product.[2][4]
Protocol 2: Regeneration of Anhydrous Sodium Sulfate
-
Collection: Collect the used, clumped sodium sulfate (decahydrate form) in a large evaporating dish or a beaker.
-
Initial Drying: If the material is very wet with solvent, allow the residual solvent to evaporate in a fume hood.
-
Heating: Place the container in a laboratory oven set to a temperature between 150°C and 200°C. Ensure the container is oven-safe.
-
Dehydration: Heat the material for at least 4 hours. The water of crystallization will be driven off. Break up any large chunks periodically with a spatula to facilitate even drying.
-
Verification: The regenerated sodium sulfate should be a fine, completely free-flowing white powder, similar to the fresh anhydrous material.
-
Cooling and Storage: Turn off the oven and allow the sodium sulfate to cool to room temperature inside a desiccator to prevent it from reabsorbing atmospheric moisture.
-
Storage: Transfer the dry, regenerated sodium sulfate to a tightly sealed container and store it in a dry location.
Visualizations
References
- 1. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 2. youtube.com [youtube.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. reddit.com [reddit.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. researchgate.net [researchgate.net]
- 11. Alternative drying of this compound (Na2SO 4·10H2O) with microwave energy | AVESİS [avesis.deu.edu.tr]
- 12. SODIUM SULFATE DRYING AGENT APPLICATIONS. | Laxmi Enterprise - Vadodara [laxmienterprise.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting clumping of sodium sulfate when drying organic solvents
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing anhydrous sodium sulfate (B86663) as a drying agent for organic solvents.
Troubleshooting Guide & FAQs
Issue: The sodium sulfate is clumping together at the bottom of my flask. What does this mean?
This is the expected behavior when anhydrous sodium sulfate is actively removing water from your organic solvent.[1][2][3][4] The clumping is a result of the formation of sodium sulfate hydrates, a crystal structure that incorporates water molecules.[2][4]
FAQ 1: Why is my anhydrous sodium sulfate clumping?
Anhydrous sodium sulfate readily absorbs water to form its hydrated salt, sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O).[4] This process causes the individual crystals to stick together, forming visible clumps.[4][5] This is a clear visual indication that water is present in your organic solvent and the drying process is underway.[4]
FAQ 2: How do I know when my solvent is dry?
Your solvent is considered dry when newly added portions of anhydrous sodium sulfate no longer clump together.[3][6] Instead, the fresh crystals will appear as a fine, free-flowing powder, similar to sand, when the flask is gently swirled.[1][2][3]
Issue: I've added a lot of sodium sulfate, and it's all clumped. The solution is thick and difficult to stir.
You have likely encountered a scenario with a significant amount of residual water in your solvent. While the sodium sulfate is working, an excessive amount of the drying agent can trap your product.
FAQ 3: What should I do if I've added a large amount of sodium sulfate and it's all clumped?
If the solution becomes a thick slurry, you can decant the organic solvent into a fresh, dry flask.[3] To recover any product that may be adsorbed to the surface of the sodium sulfate, rinse the clumped solid with a small amount of fresh, dry solvent and add this rinse to your decanted solution.[1][3] You can then continue to add small portions of fresh sodium sulfate to the decanted solution until you observe free-flowing crystals.
FAQ 4: How can I prevent having to use a large amount of sodium sulfate?
Before adding any drying agent, ensure that there is no visible second layer of water in your organic solvent.[7] If you see droplets or a separate aqueous layer, it is best to physically separate them using a separatory funnel or a pipette.[7] Additionally, performing a final wash with a saturated sodium chloride (brine) solution during your extraction workup will remove the bulk of the dissolved water, reducing the amount of drying agent needed.[8]
Issue: My solution is clear, but the sodium sulfate is still clumping.
A clear appearance does not always guarantee an absence of dissolved water. Many organic solvents can hold a significant amount of water while remaining clear.
FAQ 5: Why is the sodium sulfate still clumping in my clear organic solvent?
Organic solvents have varying capacities to dissolve water. For instance, ethyl acetate (B1210297) can contain up to 3% water and still appear homogenous. Always rely on the behavior of the drying agent, not the clarity of the solution, to determine dryness.
Issue: The drying process seems to be very slow.
Sodium sulfate is known to be a slower-acting drying agent compared to others like magnesium sulfate.[5][8][9][10]
FAQ 6: How can I speed up the drying process with sodium sulfate?
While sodium sulfate's rate of drying is inherently moderate, you can ensure its efficiency by gently swirling the flask periodically to expose fresh surfaces of the drying agent to the solvent.[6] Allow for adequate contact time, typically at least 15-30 minutes, to ensure thorough drying.[6][8] For faster drying, you might consider using a different drying agent like magnesium sulfate.[8][9][10]
FAQ 7: Does temperature affect the efficiency of sodium sulfate?
Yes, temperature plays a crucial role. Sodium sulfate's ability to form the decahydrate is most effective at temperatures below 30°C.[4] The decahydrate becomes unstable above 32.4°C, so it is best to conduct the drying process at room temperature or below.[5][11]
Quantitative Data: Comparison of Common Drying Agents
The following table provides a summary of the properties of sodium sulfate and other common drying agents.
| Drying Agent | Formula | Capacity | Speed | Acidity | Comments |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | Forms decahydrate; inefficient above 30°C.[4][5] |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic | Fine powder, can be messy to filter.[8][9] |
| Calcium Sulfate (Drierite®) | CaSO₄ | Low | Fast | Neutral | Often contains a color indicator (blue when dry, pink when wet). |
| Calcium Chloride | CaCl₂ | High | Medium | Neutral | Can form complexes with alcohols, amines, and some carbonyl compounds.[5] |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Basic | Suitable for drying basic compounds; reacts with acidic compounds.[5] |
| Molecular Sieves (3Å or 4Å) | - | High | Fast | Neutral | Can be regenerated by heating. |
Experimental Protocol: Drying an Organic Solvent with Anhydrous Sodium Sulfate
This protocol outlines the standard procedure for effectively drying an organic solvent following an aqueous extraction.
1. Preliminary Separation:
-
Transfer the organic solvent to be dried into a clean, dry Erlenmeyer flask.
-
Carefully inspect the solvent for any visible water droplets or a separate aqueous layer.
-
If a separate water layer is present, remove it using a pipette or by transferring the organic layer to a new flask, leaving the water behind.[7]
2. Initial Addition of Sodium Sulfate:
-
Add a small scoop (a few spatula tips) of anhydrous sodium sulfate to the organic solvent.[7]
-
Gently swirl the flask.[7] Observe the behavior of the drying agent. It will likely clump together as it absorbs water.[7]
3. Incremental Addition and Observation:
-
Continue to add small portions of sodium sulfate, swirling after each addition.
-
The goal is to reach a point where newly added sodium sulfate no longer clumps and remains free-flowing when the flask is swirled.[2][3] This indicates that all the dissolved water has been absorbed.
4. Contact Time:
-
Once free-flowing sodium sulfate is observed, allow the mixture to stand for at least 15-30 minutes to ensure complete drying.[6][8] You can loosely stopper the flask during this time to prevent atmospheric moisture from entering.
5. Separation of the Dried Solvent:
-
Decant the dry organic solvent into a clean, dry flask, carefully leaving the clumped and free-flowing sodium sulfate behind.[1]
-
For quantitative recovery, rinse the sodium sulfate with a small volume of fresh, dry solvent and add the rinse to the decanted solution.[1][3]
6. Subsequent Steps:
-
The dried organic solvent is now ready for the next step in your experimental procedure, such as solvent removal via rotary evaporation.
Visual Workflow
The following diagram illustrates the decision-making process when troubleshooting the clumping of sodium sulfate during the drying of organic solvents.
Caption: Troubleshooting workflow for sodium sulfate clumping.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Sodium Sulfate [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. homework.study.com [homework.study.com]
- 10. wfhxlsm.com [wfhxlsm.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Thermal Cycling Stability of Sodium Sulfate Decahydrate (SSD) PCM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium sulfate (B86663) decahydrate (B1171855) (SSD) as a phase change material (PCM). The focus is on addressing common challenges to improve its thermal cycling stability.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with SSD PCM.
Issue 1: Significant decrease in latent heat capacity after a few thermal cycles.
-
Question: My sodium sulfate decahydrate PCM is showing a drastic reduction in its ability to store and release heat after only a few melting and freezing cycles. What is causing this and how can I fix it?
-
Answer: This is a classic sign of phase segregation . Upon melting, SSD can separate into anhydrous sodium sulfate (Na₂SO₄) and a sodium sulfate solution. The dense anhydrous salt settles at the bottom of the container, and upon cooling, it may not fully rehydrate back to the decahydrate form. This incongruent melting leads to a progressive loss of the material's latent heat storage capacity.[1][2][3][4]
Solutions:
-
Incorporate Thickening Agents: Adding a gelling or thickening agent increases the viscosity of the molten salt solution, which suspends the anhydrous sodium sulfate particles and prevents them from settling.[4] This promotes the reformation of this compound during freezing.
-
Utilize Polyelectrolytes: Certain polyelectrolytes, such as dextran (B179266) sulfate sodium (DSS), can stabilize the suspension of anhydrous salt particles through electrostatic interactions, preventing phase separation and maintaining thermal performance for an extended number of cycles.[1][3][5] DSS has been shown to maintain stability for up to 150 cycles.[1][2][3]
-
Issue 2: The PCM remains in a liquid state even when cooled below its freezing point.
-
Question: My SSD sample is not solidifying at its expected freezing temperature of 32.4°C. It remains a liquid over a wide temperature range below this point. Why is this happening?
-
Answer: Your sample is experiencing supercooling , a common issue with salt hydrate (B1144303) PCMs.[2][6][7][8][9] Supercooling is the phenomenon where a liquid is cooled below its freezing point without becoming a solid. This is due to a delay in the formation of crystal nuclei.[6][9] In SSD, this can be a significant problem, with the material remaining liquid to temperatures as low as -10°C.[6]
Solutions:
-
Introduce a Nucleating Agent: A nucleating agent provides a surface that facilitates the formation of crystals, thereby reducing the degree of supercooling. Sodium tetraborate (B1243019) decahydrate (borax) is a commonly used and effective nucleating agent for SSD due to its similar crystal structure.[6][7][8][9]
-
Optimize Nucleating Agent Concentration: The concentration of the nucleating agent is crucial. Studies have shown that increasing the concentration of borax (B76245) can significantly reduce supercooling. For example, increasing borax concentration to 6 wt.% has been shown to reduce the degree of supercooling by 76%.[6]
-
Issue 3: Inconsistent melting and freezing behavior across different samples.
-
Question: I am preparing multiple batches of SSD PCM with the same composition, but their thermal performance is not consistent. What could be the reason for this variability?
-
Answer: Inconsistent performance often stems from variations in the preparation and mixing process. To ensure reproducibility, it is crucial to have a standardized and well-controlled experimental protocol.
Recommendations for Consistent Preparation:
-
Homogeneous Mixing: Ensure all components (SSD, nucleating agents, thickening agents) are thoroughly and uniformly mixed. Stirring the mixture on a hotplate at a temperature above the melting point of SSD (e.g., 45°C) for an extended period (e.g., 10 hours) can help achieve a homogenous mixture.[6]
-
Controlled Heating and Cooling: Utilize a programmable water bath or a thermal cycler to ensure that all samples are subjected to the same heating and cooling rates during preparation and testing.
-
Precise Weighing: Use a calibrated analytical balance to ensure accurate mass fractions of all components in your formulation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of SSD PCM thermal cycling stability.
-
Question 1: What are the most common additives used to improve the thermal stability of this compound PCM?
-
Answer: The most common additives fall into two main categories:
-
Nucleating Agents: These are added to mitigate supercooling. The most widely used and effective nucleating agent for SSD is sodium tetraborate decahydrate (borax).[6][7][8][9]
-
Thickening/Stabilizing Agents: These are used to prevent phase segregation. Common examples include carboxymethyl cellulose (B213188) (CMC), sodium polyacrylate (SPA), fumed silica (B1680970) (SiO₂), and polyelectrolytes like dextran sulfate sodium (DSS).[1][3][10][11]
-
-
Question 2: How do I choose the right additive for my experiment?
-
Answer: The choice of additive depends on the specific problem you are trying to solve:
-
If your primary issue is supercooling , you should focus on incorporating a suitable nucleating agent like borax.
-
If you are observing a significant drop in latent heat over cycles due to phase segregation , a thickening agent or a polyelectrolyte stabilizer is necessary.
-
In many cases, a combination of both a nucleating agent and a stabilizing agent is required to achieve optimal and stable performance. For instance, a formulation might include borax to reduce supercooling and dextran sulfate sodium to prevent phase separation.[4]
-
-
Question 3: What is a typical experimental setup for testing the thermal cycling stability of SSD PCM?
-
Answer: A common method for evaluating thermal cycling stability is to use a Differential Scanning Calorimeter (DSC).[5][12] The DSC allows for precise measurement of phase change temperatures and latent heat over repeated heating and cooling cycles. A typical test involves sealing a small sample (10-20 mg) in a hermetic aluminum pan and subjecting it to a controlled temperature program.[5]
-
Question 4: Are there any safety precautions I should take when working with these materials?
-
Answer: While this compound and the common additives are generally considered safe to handle, it is always important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. When heating the materials, ensure adequate ventilation. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various additives on the thermal properties of this compound PCM.
Table 1: Effect of Nucleating Agents on Supercooling
| Nucleating Agent | Concentration (wt.%) | Cooling Rate (°C/min) | Nucleation Temperature (°C) | Degree of Supercooling (°C) | Reference |
| None | - | 1 | -25 | 57.4 | [6] |
| Borax | 3 | 1 | ~-20 | ~52.4 | [6] |
| Borax | 6 | 1 | 22.4 | ~10 | [6] |
| Borax | 9 | 1 | ~22 | ~10.4 | [6] |
Table 2: Effect of Stabilizing Agents on Thermal Cycling Stability
| Stabilizing Agent | Concentration (wt.%) | Number of Cycles | Initial Latent Heat (J/g) | Final Latent Heat (J/g) | Latent Heat Degradation (%) | Reference |
| None | - | 10 | 220 | 135.21 | 38.4 | [2] |
| Dextran Sulfate Sodium (DSS) | 5 | 100 | 155.8 | 151.3 | ~2.9 | [4] |
| Polymeric Polycarbonate Acid | - | 500 | - | - | 18 | [13] |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound PCM
-
Weighing: Accurately weigh the required amounts of this compound, the chosen nucleating agent (e.g., borax), and the stabilizing agent (e.g., dextran sulfate sodium or carboxymethyl cellulose).
-
Mixing: Place the components in a sealed container.
-
Heating and Stirring: Heat the mixture on a hotplate to a temperature above the melting point of SSD (e.g., 45°C). Stir the mixture continuously for a prolonged period (e.g., 10 hours) to ensure a homogeneous solution.[6]
-
Cooling: Allow the mixture to cool to room temperature while still stirring to ensure uniform solidification.
Protocol 2: Thermal Cycling Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Hermetically seal a small amount of the prepared PCM sample (10-20 mg) in an aluminum DSC pan.[5]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[4][5]
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected freezing point (e.g., -50°C).
-
Ramp the temperature up to a point above the melting temperature (e.g., 60°C) at a controlled heating rate (e.g., 5°C/min).[4]
-
Hold the sample at the high temperature for a short period to ensure complete melting.
-
Ramp the temperature back down to the starting temperature at a controlled cooling rate (e.g., 5°C/min).[4]
-
-
Cycling: Repeat the heating and cooling ramps for the desired number of cycles (e.g., 100 cycles).
-
Data Analysis: Analyze the resulting DSC curves to determine the melting and freezing temperatures, latent heat of fusion, and any changes in these properties over the course of the thermal cycling.
Visualizations
Caption: Experimental workflow for preparing and analyzing stabilized SSD PCM.
Caption: Troubleshooting logic for common SSD PCM stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Understanding supercooling mechanism in this compound phase-change material (Journal Article) | OSTI.GOV [osti.gov]
- 8. Understanding supercooling mechanism in this compound phase-change material [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Carboxymethyl Cellulose as a Thickening Agent for Glauber's Salt-Based Low Temperature PCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Technical Support Center: Enhancing Heat Transfer in Sodium Sulfate Decahydrate Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving sodium sulfate (B86663) decahydrate (B1171855) (SSD) composites. The focus is on techniques to enhance heat transfer and overcome common challenges associated with this phase change material (PCM).
Frequently Asked Questions (FAQs)
Q1: What is sodium sulfate decahydrate (SSD) and why is it used as a phase change material?
A1: this compound (Na₂SO₄·10H₂O), also known as Glauber's salt, is an inorganic salt hydrate (B1144303) that is widely investigated as a phase change material. Its popularity stems from a suitable phase change temperature of around 32.4°C, a high latent heat of fusion (>200 J/g), low cost, and non-flammability. These properties make it attractive for thermal energy storage applications, particularly in buildings and solar energy systems.
Q2: What are the main challenges associated with using pure this compound for heat transfer applications?
A2: Pure this compound presents three primary challenges that hinder its practical application:
-
Low Thermal Conductivity: SSD has a very low thermal conductivity (around 0.5 W/m·K), which limits the rate at which heat can be stored and released.[1][2]
-
Supercooling: It has a strong tendency to cool down below its freezing point without solidifying, a phenomenon known as supercooling. This can be as significant as a 10°C or more drop below its phase change temperature, which delays or even prevents the release of its stored latent heat.[3]
-
Phase Separation: Upon melting, SSD can incongruently melt, leading to the separation of anhydrous sodium sulfate (Na₂SO₄) which is denser and settles at the bottom. This phase separation is often irreversible and leads to a significant reduction in the latent heat of fusion over repeated thermal cycles.[1][3][4]
Q3: What are the primary techniques to enhance the heat transfer of SSD composites?
A3: The main strategies to improve the thermal performance of SSD composites involve:
-
Increasing Thermal Conductivity: Incorporating materials with high thermal conductivity, such as expanded graphite (B72142) (EG), graphite nanoplatelets (GnP), and carbon nanotubes (CNTs), into the SSD matrix.
-
Mitigating Supercooling: Adding nucleating agents, with borax (B76245) (sodium tetraborate (B1243019) decahydrate) being a commonly used and effective option.[4]
-
Preventing Phase Separation: Using thickening or gelling agents like carboxymethyl cellulose (B213188) (CMC) and various polymers to increase the viscosity of the molten salt and keep the anhydrous salt suspended.[1][3] Another approach is shape stabilization, where the PCM is encapsulated within a porous supporting material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with SSD composites.
Issue 1: The SSD composite shows significant supercooling before solidification.
-
Question: My differential scanning calorimetry (DSC) curve shows a large dip below the expected freezing point before the exothermic crystallization peak. How can I reduce this supercooling effect?
-
Answer: This indicates a lack of nucleation sites for crystal growth. The most common and effective solution is the addition of a nucleating agent.
-
Recommended Action: Incorporate a small weight percentage (typically 2-5 wt%) of borax (Na₂B₄O₇·10H₂O) into your SSD composite during preparation. Borax has a crystal structure similar to SSD and acts as an effective heterogeneous nucleation site.[4]
-
Alternative: Ensure thorough mixing during the preparation of the composite to uniformly disperse the nucleating agent.
-
Issue 2: The latent heat of fusion of the SSD composite decreases significantly after a few thermal cycles.
-
Question: I am observing a continuous drop in the energy storage capacity of my SSD composite with each melting and freezing cycle. What is causing this and how can I fix it?
-
Answer: This is a classic symptom of phase separation. The anhydrous sodium sulfate that forms upon melting is not fully recombining with water during freezing, leading to a loss of the phase change material's active mass.
-
Recommended Action 1 (Thickening): Add a thickening agent to your composite formulation. Carboxymethyl cellulose (CMC) or other polymers like sodium polyacrylate can be used to increase the viscosity of the molten SSD, thereby preventing the settling of the anhydrous salt.[1][3]
-
Recommended Action 2 (Shape Stabilization): Impregnate the SSD into a porous support material like expanded vermiculite (B1170534) or fumed silica. This method physically confines the PCM within the pores, preventing phase segregation.
-
Verification: Use techniques like scanning electron microscopy (SEM) to visually inspect the microstructure of your composite for signs of phase separation after cycling.
-
Issue 3: The measured thermal conductivity of my SSD composite is lower than expected.
-
Question: I have added expanded graphite to my SSD, but the improvement in thermal conductivity is not as high as reported in the literature. What could be the reason?
-
Answer: The effectiveness of the thermal conductivity enhancement depends heavily on the dispersion and interconnectivity of the high-conductivity additive within the SSD matrix.
-
Recommended Action:
-
Improve Dispersion: Utilize high-shear mixing or ultrasonication during the preparation of the composite to break down agglomerates of the graphite filler and ensure a more uniform distribution.
-
Optimize Filler Loading: There is an optimal concentration for the conductive filler. Too little will not create an effective conductive network, while too much can lead to agglomeration and a decrease in the latent heat storage capacity. Experiment with different weight percentages of the additive.
-
Consider Filler Morphology: The type of graphite used matters. Expanded graphite with a porous, worm-like structure often provides better thermal pathways compared to nanoplatelets at the same weight percentage.[1]
-
-
Quantitative Data Presentation
The following tables summarize the impact of different enhancement techniques on the thermal properties of this compound composites.
Table 1: Enhancement of Thermal Conductivity
| Additive | Concentration (wt%) | Thermal Conductivity (W/m·K) | % Increase | Reference |
| None (Pure SSD) | 0 | ~0.5 | - | [1][2] |
| Expanded Graphite (EG) | 7 | 1.96 | ~292% | [4] |
| Expanded Graphite (EG) | 25 | 4.1 | 583% | [1] |
| Graphite Nanoplatelets (GnP) | - | - | - | |
| Carbon Nanotubes (CNTs) | - | - | - |
Data for GnP and CNTs were mentioned in the literature but specific quantitative values for SSD composites were not consistently available in the initial search results.
Table 2: Effect of Additives on Latent Heat of Fusion
| Composite System | Latent Heat of Fusion (J/g) | Number of Cycles | Reference |
| Pure SSD | 135.21 (degraded from 220) | 10 | [3] |
| SSD-CBO/EG7 | 114.0 (melting), 105.5 (freezing) | - | [4] |
| SSD with Dextran Sulfate Sodium | Stable performance | 150 | [3] |
Note: The latent heat can be affected by the addition of non-phase-change materials. The goal is to maintain a high latent heat while improving other properties.
Experimental Protocols
Protocol 1: Preparation of this compound/Expanded Graphite (SSD/EG) Composite
This protocol describes a common melt-mixing method for preparing an SSD/EG composite.
-
Materials and Equipment:
-
This compound (Na₂SO₄·10H₂O)
-
Expanded graphite (EG)
-
Borax (Na₂B₄O₇·10H₂O) as a nucleating agent (optional)
-
Carboxymethyl cellulose (CMC) as a thickening agent (optional)
-
Beaker
-
Hot plate with magnetic stirring
-
Drying oven
-
-
Procedure:
-
Weigh the desired amounts of SSD, EG, borax, and CMC based on the target weight percentages.
-
Place the SSD in a beaker and heat it on a hot plate to a temperature above its melting point (e.g., 40-50°C). Stir gently until all the SSD has melted.
-
If using, add the borax and CMC to the molten SSD and stir until they are completely dissolved or uniformly dispersed.
-
Gradually add the expanded graphite to the molten mixture while continuously stirring. Increase the stirring speed to ensure a homogeneous dispersion of the EG particles.
-
Continue stirring the mixture at the elevated temperature for a specified period (e.g., 30-60 minutes) to ensure complete impregnation of the molten SSD into the porous structure of the EG.
-
After stirring, pour the molten composite into a mold and allow it to cool down to room temperature to solidify.
-
The prepared composite can then be removed from the mold for characterization.
-
Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for analyzing the phase change properties of an SSD composite using DSC.
-
Equipment and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing the pans
-
Prepared SSD composite sample
-
-
Procedure:
-
Accurately weigh a small amount of the composite sample (typically 5-10 mg) into an aluminum DSC pan.
-
Hermetically seal the pan with a lid using a crimper. This is crucial to prevent water loss from the hydrated salt during heating.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC sample holder.
-
Set up the temperature program in the DSC software. A typical program for SSD composites would be:
-
Equilibrate at a temperature below the expected melting point (e.g., 20°C).
-
Ramp up the temperature at a constant heating rate (e.g., 5-10°C/min) to a temperature above the melting point (e.g., 50°C).
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool down the sample at a constant cooling rate (e.g., 5-10°C/min) to the initial temperature.
-
-
Run the experiment under an inert nitrogen atmosphere.
-
Analyze the resulting DSC curve to determine the melting and freezing temperatures (onset and peak temperatures) and the latent heat of fusion and solidification (by integrating the area under the peaks).
-
Mandatory Visualizations
Caption: Relationship between challenges and enhancement techniques for SSD.
Caption: General experimental workflow for SSD composites.
References
- 1. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to regenerate anhydrous sodium sulfate from the decahydrate form
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the regeneration of anhydrous sodium sulfate (B86663) from its decahydrate (B1171855) form.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind regenerating anhydrous sodium sulfate from the decahydrate form?
A1: Sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt, is a hydrated crystalline solid. When heated above its transition temperature of approximately 32.38°C, the water of crystallization is released, yielding the anhydrous form (Na₂SO₄).[1][2] In a laboratory setting, heating at higher temperatures ensures the complete removal of all ten water molecules.[1]
Q2: What are the visual differences between this compound and anhydrous sodium sulfate?
A2: this compound typically appears as large, transparent, monoclinic crystals or granules.[1] In contrast, anhydrous sodium sulfate is a fine, white, crystalline powder.[1] A key indicator of the anhydrous form is its free-flowing nature, whereas the hydrated form or a partially dehydrated sample will tend to clump due to moisture.[3][4]
Q3: What is the optimal temperature for regenerating anhydrous sodium sulfate in a laboratory oven?
A3: To ensure complete dehydration, heating in a laboratory oven at a temperature of at least 100°C is recommended, as this compound loses all its water of hydration at this temperature.[1] A common practice is to heat it at 105°C. For applications requiring exceptionally dry sodium sulfate, such as in environmental analysis, temperatures as high as 440°C in a muffle furnace can be used.
Q4: How can I be certain that the regeneration is complete?
A4: The most reliable method to ensure complete dehydration is to heat the sodium sulfate to a constant mass. This involves repeatedly heating the sample for a set period, cooling it in a desiccator to prevent moisture reabsorption, and weighing it. The process is considered complete when two consecutive weighings are identical, indicating that all water has been driven off.[5] Visually, the final product should be a fine, free-flowing white powder with no clumps.[3][4]
Q5: What are the safety precautions I should take during this procedure?
A5: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn.[6] When heating, use heat-resistant gloves for handling hot glassware.[6] Avoid heating the hydrated salt in a completely closed container, as the buildup of water vapor can cause pressure to increase.[5] Ensure the process is carried out in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The final product is clumpy and not a free-flowing powder. | Incomplete dehydration. The remaining water molecules are causing the crystals to stick together. | Increase the heating time or temperature. Break up any large clumps with a clean, dry spatula or glass rod midway through the heating process to ensure even drying. Re-heat until a constant mass is achieved. |
| The sodium sulfate melts into a hard, solid mass. | The decahydrate can melt in its own water of hydration above 32.38°C, and if heated too rapidly, it can form a solid cake upon cooling. | Heat the this compound gradually. If a hard mass forms, it may need to be broken up mechanically after cooling. To prevent this, spread the decahydrate in a thin layer in the drying dish to facilitate even water evaporation. |
| The anhydrous sodium sulfate quickly becomes clumpy again after cooling. | The anhydrous form is hygroscopic and is absorbing moisture from the atmosphere. | Cool the freshly regenerated anhydrous sodium sulfate in a desiccator. Once cooled, immediately transfer it to a tightly sealed container for storage. |
| Discoloration of the sodium sulfate is observed after heating. | This could be due to the presence of impurities in the starting material or decomposition at very high temperatures. | Ensure you are starting with a pure grade of this compound. If using a muffle furnace at very high temperatures, be aware that some decomposition can occur, although sodium sulfate is generally very thermally stable. |
Experimental Protocol: Regeneration of Anhydrous Sodium Sulfate
This protocol details the process for regenerating anhydrous sodium sulfate from its decahydrate form using a standard laboratory oven.
Materials and Equipment:
-
This compound (Na₂SO₄·10H₂O)
-
Laboratory oven
-
Porcelain or glass evaporating dish
-
Spatula
-
Analytical balance
-
Desiccator with a desiccant (e.g., silica (B1680970) gel)
-
Heat-resistant gloves
-
Safety glasses
Procedure:
-
Preparation: Place a clean, dry evaporating dish in the oven at 105°C for 30 minutes to ensure it is completely dry. Remove the dish from the oven using heat-resistant gloves and place it in a desiccator to cool to room temperature.
-
Weighing: Once cooled, weigh the evaporating dish on an analytical balance and record the mass.
-
Sample Addition: Add a desired amount of this compound to the evaporating dish. Spread the crystals in a thin, even layer to maximize surface area. Weigh the dish with the decahydrate and record the total mass.
-
Heating: Place the evaporating dish containing the this compound in the laboratory oven preheated to 105-120°C. Heat for a minimum of 4 hours. For larger quantities, a longer heating time will be necessary.
-
First Cooling and Weighing: After the initial heating period, use heat-resistant gloves to transfer the evaporating dish to a desiccator. Allow it to cool completely to room temperature. Once cooled, weigh the dish and its contents, and record the mass.
-
Heating to Constant Mass: Return the evaporating dish to the oven and heat for an additional 1-2 hours. Cool in the desiccator and reweigh.
-
Completion Check: Compare the mass from the second weighing to the first. If the masses are the same (or within an acceptable margin of error, e.g., ±0.002 g), the dehydration is complete. If the mass has decreased, continue the heating and cooling cycle until a constant mass is achieved.
-
Storage: Once confirmed to be anhydrous, immediately transfer the fine, white, free-flowing powder to a tightly sealed, dry container for storage.
Quantitative Data Summary
| Property | This compound (Na₂SO₄·10H₂O) | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Molar Mass | 322.20 g/mol | 142.04 g/mol |
| Appearance | Colorless, transparent crystals | White, crystalline powder |
| Transition Temperature | 32.38 °C (dehydrates to anhydrous form) | N/A |
| Melting Point | 32.38 °C (melts in its own water of hydration) | 884 °C |
| Water Content | ~55.9% by mass | 0% |
Experimental Workflow
Caption: Workflow for the regeneration of anhydrous sodium sulfate.
References
- 1. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. faculty.uca.edu [faculty.uca.edu]
- 6. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
Impact of different nucleating agents on sodium sulfate decahydrate crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of sodium sulfate (B86663) decahydrate (B1171855) (SSD).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my sodium sulfate decahydrate solution not crystallizing upon cooling (excessive supercooling)? | Lack of nucleation sites is the primary cause of supercooling in sodium sulfate decahrate solutions. Without sites to initiate crystal growth, the solution can remain in a metastable liquid state well below its freezing point. | Introduce a nucleating agent to provide sites for crystal formation. Common and effective nucleating agents include borax (B76245) (sodium tetraborate (B1243019) decahydrate) and anhydrous sodium sulfate (self-seeding). For borax, concentrations of 3-6 wt.% are typically effective. For anhydrous sodium sulfate, introducing fine particles of the anhydrous form can induce crystallization. |
| How can I prevent phase separation (incongruent melting) where anhydrous sodium sulfate settles at the bottom? | This compound melts incongruently, meaning it separates into a solid phase (anhydrous sodium sulfate) and a liquid phase (a saturated aqueous solution). Due to density differences, the anhydrous salt can settle, preventing complete recombination upon cooling. | The addition of a thickening or gelling agent can increase the viscosity of the solution, suspending the anhydrous sodium sulfate particles and preventing them from settling. This ensures a more homogeneous mixture and improves the reversibility of the phase transition. |
| My results are inconsistent between experiments, even with a nucleating agent. What could be the cause? | The cooling rate can significantly impact the nucleation temperature and the degree of supercooling. Faster cooling rates can sometimes lead to lower nucleation temperatures. Additionally, the sample size and the ambient temperature can influence the heat transfer rate and thus the crystallization behavior. | Standardize the cooling rate across all experiments using a programmable water bath or a Differential Scanning Calorimeter (DSC). Ensure consistent sample volumes and ambient conditions to improve reproducibility. |
| The addition of borax seems to alter the crystal habit of the resulting sodium sulfate. Is this expected? | Yes, the presence of borax can influence the crystallization pattern of sodium sulfate. Depending on the concentration and the hydration state of the borax itself, it can favor the formation of either the decahydrate (mirabilite) or the anhydrous form (thenardite) with an altered crystal habit.[1][2][3] | This is a known interaction. If a specific crystal form is required, it is important to carefully control the concentration of borax and the experimental conditions. Characterization of the resulting crystals using techniques like X-ray diffraction (XRD) is recommended to confirm the crystalline phase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of borax to use as a nucleating agent?
A1: Research indicates that a concentration of around 6 wt.% borax is highly effective, reducing the degree of supercooling by as much as 76%.[4] Increasing the concentration of borax beyond 6 wt.% does not appear to significantly further decrease the supercooling temperature.[4]
Q2: How does anhydrous sodium sulfate act as a nucleating agent?
A2: Anhydrous sodium sulfate acts as a nucleating agent through a process called self-seeding or self-nucleation. The crystal structure of anhydrous sodium sulfate is very similar to that of the decahydrate form. When fine particles of anhydrous sodium sulfate are present in a supersaturated solution of this compound, they provide ideal templates for the decahydrate crystals to grow upon, thus initiating crystallization with minimal supercooling.
Q3: Can I use a combination of nucleating agents?
A3: While it is possible to use a combination of nucleating agents, it is crucial to understand their individual and combined effects on the crystallization process. It is recommended to first optimize the concentration of a single nucleating agent. If a combination is necessary, a systematic study should be performed to determine the optimal ratio and its impact on supercooling, crystal morphology, and thermal stability.
Q4: What is the role of a thickener in the crystallization of this compound?
A4: A thickener, such as carboxymethyl cellulose (B213188) or polyacrylamide, is used to prevent phase separation.[5] By increasing the viscosity of the solution, the thickener helps to keep the anhydrous sodium sulfate particles suspended during the molten state, ensuring a homogeneous mixture that can fully recrystallize into the decahydrate form upon cooling.
Q5: What analytical techniques are recommended for studying the crystallization of this compound?
A5: Differential Scanning Calorimetry (DSC) is a powerful technique for determining the phase transition temperatures (melting and crystallization), latent heat of fusion, and the degree of supercooling. The T-History method, which involves monitoring the temperature of the sample over time during cooling, is also a valuable and straightforward technique for assessing supercooling behavior.[6] X-ray Diffraction (XRD) can be used to identify the crystalline phases present in the sample.
Data Presentation
Table 1: Effect of Borax Concentration on the Nucleation Temperature of this compound
| Borax Concentration (wt.%) | Cooling Rate (°C/min) | Average Nucleation Temperature (°C) | Degree of Supercooling (°C) | Reference |
| 0 | 1 | Well below 0 | > 32 | [6] |
| 3 | 1 | ~12 | ~20 | [4] |
| 6 | 1 | ~22 | ~10 | [4] |
| 9 | 1 | ~22 | ~10 | [4] |
Note: The theoretical crystallization temperature of pure this compound is 32.4°C.
Experimental Protocols
Protocol 1: Preparation of this compound with Borax as a Nucleating Agent
This protocol describes the preparation of this compound samples containing borax as a nucleating agent and a thickener to prevent phase separation.
Materials:
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Deionized water
-
Sodium tetraborate decahydrate (Borax)
-
Thickening agent (e.g., Sodium Polyacrylate)
-
Hotplate with magnetic stirring capability
-
Beaker
-
Balance
Procedure:
-
Calculate the required masses of anhydrous sodium sulfate and deionized water to create a stoichiometric solution for this compound (approximately 44.1 g of Na₂SO₄ per 55.9 g of water).
-
Add the deionized water to a beaker on a hotplate and heat to approximately 45°C.
-
While stirring, slowly add the anhydrous sodium sulfate to the heated water until it is completely dissolved.
-
Add the desired weight percentage of the thickening agent (e.g., 5 wt.%) to the solution and continue stirring until it is fully dispersed.
-
Add the desired weight percentage of borax (e.g., 3, 6, or 9 wt.%) to the solution.
-
Continue stirring the mixture for an extended period (e.g., 10 hours) at 45°C to ensure homogeneity.
-
The prepared sample can then be used for crystallization studies.
Protocol 2: Analysis of Crystallization Behavior using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the thermal properties of prepared this compound samples using DSC.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh a small amount of the prepared sample (typically 10-20 mg) into a hermetic aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set up the thermal program. A typical program would involve:
-
Equilibration at a starting temperature (e.g., 20°C).
-
Heating to a temperature above the melting point of SSD (e.g., 55°C) at a controlled rate (e.g., 10°C/min).
-
Holding at the high temperature for a short period (e.g., 5 minutes) to ensure complete melting.
-
Cooling back to a low temperature (e.g., -40°C) at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
Heating back to the starting temperature.
-
-
Run the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperatures of melting and crystallization, peak temperatures, and the latent heat of fusion. The degree of supercooling is the difference between the theoretical crystallization temperature (32.4°C) and the observed onset of crystallization.
Mandatory Visualization
Caption: Workflow for preparing this compound with a nucleating agent.
Caption: Logical relationship of nucleating agents in reducing supercooling.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tudelft.nl [pure.tudelft.nl]
- 3. Effect of borax on the wetting properties and crystallization behavior of sodium sulfate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Best practices for handling and storing sodium sulfate decahydrate in the lab
This guide provides best practices for handling and storing sodium sulfate (B86663) decahydrate (B1171855) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is sodium sulfate decahydrate and what are its common laboratory uses?
A1: this compound (Na₂SO₄·10H₂O), also known as Glauber's salt, is the hydrated crystalline form of sodium sulfate.[1][2] In the laboratory, it is primarily used as:
-
An inert drying agent to remove traces of water from organic solutions.[1]
-
A reagent in the preparation of other sodium salts.[2]
-
A component in phase change materials for thermal energy storage due to its high heat of crystallization.[3][4]
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is generally considered to have a low hazard profile.[5] However, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation of dust.[5] Good laboratory hygiene practices, such as wearing appropriate personal protective equipment (PPE), are recommended to minimize exposure.[6]
Q3: How should I properly store this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] This is crucial because the material is efflorescent, meaning it readily loses its water of hydration when exposed to air.[5]
Q4: What is the transition temperature of this compound, and why is it important?
A4: this compound transitions to its anhydrous form at approximately 32.38°C (90.28°F).[3][8] At this temperature, the hydrated salt melts and releases its water of crystallization.[1] This property is important for its application as a drying agent, as it is most effective below this temperature.[1] This well-defined transition temperature also allows it to be used for thermometer calibration.[1]
Troubleshooting Guide
Problem 1: The this compound in my container has turned into a hard, caked solid.
-
Cause: This is a common issue caused by the absorption of atmospheric moisture, leading to the clumping and hardening of the crystals.[9]
-
Solution: While the caked material may still have some drying capacity, it is best to use fresh, free-flowing crystals for optimal performance. To prevent this, always ensure the container is tightly sealed after use and stored in a dry environment.[6][9]
Problem 2: When used as a drying agent, the this compound forms large clumps and does not appear to be drying my organic solvent.
-
Cause: The formation of clumps is a visual indicator that the sodium sulfate is actively absorbing water.[9][10] If the clumping is excessive and the solvent remains cloudy, it indicates that a significant amount of water is present and the initial amount of drying agent is insufficient.
-
Solution: Add more anhydrous sodium sulfate in small portions until the newly added crystals no longer clump together and remain free-flowing.[1][9] This indicates that the water has been effectively removed from the solution.
Problem 3: I am observing phase separation and supercooling when using this compound as a phase change material.
-
Cause: this compound is prone to phase separation and can experience significant supercooling, where it remains in a liquid state below its freezing point.[4][11]
-
Solution: Research suggests that the addition of certain nucleating agents, such as borax, can help to reduce the degree of supercooling.[11] To address phase separation, incorporating thickening agents or encapsulating the material in a porous matrix can improve its stability over repeated thermal cycles.[12][13]
Data and Protocols
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | Na₂SO₄·10H₂O |
| Molar Mass | 322.20 g/mol [1] |
| Appearance | White, odorless, efflorescent crystals or granules[6] |
| Density | 1.464 g/cm³[6] |
| Melting/Transition Point | ~32.38 °C[3][8] |
| Solubility in Water | Highly soluble[1] |
| Solubility in Other Solvents | Soluble in glycerol; insoluble in alcohol[6][14] |
Experimental Protocol: Using Sodium Sulfate as a Drying Agent
-
Initial Separation: If your organic solution contains a visible layer of water, first separate the two layers using a separatory funnel.
-
Transfer: Transfer the organic layer to an Erlenmeyer flask.
-
Initial Addition of Drying Agent: Add a small amount of anhydrous sodium sulfate (a spatula tip's worth) to the organic solution.
-
Observation: Swirl the flask and observe the behavior of the crystals. If they clump together, it indicates the presence of water.[9][10]
-
Incremental Addition: Continue adding small portions of anhydrous sodium sulfate, swirling after each addition, until the newly added crystals no longer clump and move freely in the solution.[1][9]
-
Allow Time for Drying: Let the solution stand for a few minutes to ensure all the water has been absorbed.
-
Separation of Drying Agent: Carefully decant or filter the dried organic solution to remove the sodium sulfate hydrate.
Visual Guides
Caption: Workflow for safe handling, storage, and disposal of this compound.
References
- 1. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 2. This compound | 7727-73-3 [chemicalbook.com]
- 3. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 5. lewisu.edu [lewisu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
Comparing sodium sulfate decahydrate with magnesium sulfate as a drying agent
For researchers, scientists, and drug development professionals, selecting the appropriate drying agent is a critical step in ensuring the purity and integrity of organic solvents and synthesized compounds. This guide provides a comprehensive comparison of two commonly used drying agents: sodium sulfate (B86663) decahydrate (B1171855) and magnesium sulfate, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
Anhydrous sodium sulfate and magnesium sulfate are the go-to choices for removing residual water from organic solutions after aqueous workups.[1] While both are effective, they differ significantly in their efficiency, capacity, and speed of water removal. Magnesium sulfate is generally recognized as a more rapid and efficient drying agent compared to sodium sulfate.[2][3]
| Property | Sodium Sulfate (Anhydrous) | Magnesium Sulfate (Anhydrous) | References |
| Chemical Formula | Na₂SO₄ | MgSO₄ | [1][4] |
| Hydrated Form | Na₂SO₄·10H₂O (Decahydrate) | MgSO₄·7H₂O (Heptahydrate) | [5][6] |
| Drying Speed | Slow | Fast | [6] |
| Drying Capacity | High | High | [6][7] |
| Drying Intensity | Low | Medium to High | [7] |
| Acidity/Basicity | Neutral | Slightly Acidic | [6] |
| Visual Indication | Clumps when saturated, then flows freely | Clumps when saturated, appears as a fine powder when dry | [5] |
| Cost | Low | Low | [7] |
In-Depth Performance Analysis
Efficiency and Speed:
Magnesium sulfate is noted for its rapid drying action.[6] This is attributed to its fine powdery form which provides a larger surface area for interaction with the solvent. In contrast, sodium sulfate has a slower drying process.[5] One comparative study utilizing nuclear magnetic resonance spectroscopy to analyze the water content in pesticide extracts found that sodium sulfate was relatively ineffective at removing residual water, whereas magnesium sulfate proved to be a much more effective drying agent.[2][3] Another study using Karl Fischer titration determined that anhydrous sodium sulfate absorbed only about 20-25% of the water from wet ethyl acetate (B1210297) or diethyl ether after vigorous mixing.[8][9]
Capacity:
Both agents have a high capacity for water absorption. Anhydrous sodium sulfate forms a decahydrate (Na₂SO₄·10H₂O), meaning it can theoretically bind up to ten water molecules per molecule of the salt.[5] Anhydrous magnesium sulfate forms a heptahydrate (MgSO₄·7H₂O), binding up to seven water molecules.[6] Experimentally, the water-absorbing capacity of anhydrous magnesium sulfate is reported to be between 0.8 and 1.2 grams of water per gram of the agent.[4]
Intensity:
The intensity of a drying agent refers to the lowest achievable water content in the dried solvent. Magnesium sulfate is considered to have a medium to high intensity, effectively removing most of the residual water.[7] Sodium sulfate, on the other hand, has a low intensity, meaning it may leave a higher concentration of residual water in the organic solvent compared to magnesium sulfate.[7]
Chemical Compatibility and Potential Side Reactions
The choice of drying agent also depends on the chemical nature of the compound being dried.
-
Sodium Sulfate: It is chemically inert and has a neutral pH, making it compatible with a wide range of organic functional groups, including sensitive compounds like aldehydes, ketones, esters, and ethers.[5] Its non-reactive nature prevents unwanted side reactions.[10]
-
Magnesium Sulfate: It is slightly acidic and can react with acid-sensitive compounds.[6] For instance, it has been reported to cleave acetals. Therefore, for highly acid-sensitive compounds, the use of a more neutral drying agent like sodium sulfate is recommended. It is also important to consider that if a compound can coordinate with magnesium, it may be difficult to separate from the drying agent.
Experimental Protocols
To quantitatively compare the performance of sodium sulfate and magnesium sulfate, the following experimental protocol can be employed.
Objective:
To determine and compare the residual water content in an organic solvent after treatment with anhydrous sodium sulfate and anhydrous magnesium sulfate.
Materials:
-
Anhydrous sodium sulfate
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether, ethyl acetate) saturated with water
-
Conical flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., funnel, filter paper)
-
Karl Fischer titrator
Procedure:
-
Preparation of Water-Saturated Solvent: In a separatory funnel, mix the chosen organic solvent with deionized water in a 1:1 ratio. Shake the funnel vigorously for 2 minutes and allow the layers to separate. Drain and discard the aqueous layer. Collect the organic layer, which is now saturated with water.
-
Drying Process:
-
Place a known volume (e.g., 100 mL) of the water-saturated organic solvent into two separate conical flasks.
-
To the first flask, add a pre-weighed amount (e.g., 10 g) of anhydrous sodium sulfate.
-
To the second flask, add the same amount of anhydrous magnesium sulfate.
-
Stir both flasks at a constant rate for a set period (e.g., 30 minutes) at room temperature.
-
-
Observation: Note the physical appearance of the drying agents in the flasks. Anhydrous drying agents will initially clump as they absorb water. Sufficient drying agent has been added when some of it remains as a free-flowing powder.[11]
-
Separation: After the stirring period, filter each solution to remove the hydrated drying agent.
-
Quantification of Residual Water:
-
Determine the water content of each filtered organic solvent using Karl Fischer titration. This method is highly specific to water and provides accurate results.[12]
-
Perform the titration in triplicate for each sample to ensure accuracy and reproducibility.
-
Also, determine the initial water content of the water-saturated solvent before drying to calculate the efficiency of each drying agent.
-
Data Analysis:
Calculate the average residual water content (in ppm or mg/L) for each drying agent. The drying efficiency can be calculated using the following formula:
Efficiency (%) = [(Initial Water Content - Final Water Content) / Initial Water Content] x 100
Logical Workflow for Selecting a Drying Agent
The selection of an appropriate drying agent is a critical decision in experimental design. The following diagram illustrates a logical workflow to guide this choice based on experimental requirements.
Caption: A decision-making workflow for selecting a suitable drying agent.
Conclusion
Both sodium sulfate and magnesium sulfate are effective and economical drying agents. The choice between them should be guided by the specific requirements of the experiment. For general-purpose drying where speed is not a primary concern and for acid-sensitive compounds, sodium sulfate is a suitable choice. However, for applications requiring rapid and more thorough drying, magnesium sulfate is the superior option, provided the compound being dried is not acid-sensitive. For extremely low water levels, other drying agents like molecular sieves might be considered.
References
- 1. Sodium Sulfate [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of magnesium sulfate and sodium sulfate for removal of water from pesticide extracts of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. [Drying ability of anhydrous sodium sulfate on wet organic solvents after liquid-liquid partition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemtradeasia.com [chemtradeasia.com]
- 11. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
A Comparative Analysis of Sodium Sulfate Decahydrate and Other Phase Change Materials for Thermal Energy Management
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and applications of various phase change materials, with a focus on sodium sulfate (B86663) decahydrate (B1171855).
In the realm of thermal energy storage and precise temperature regulation, phase change materials (PCMs) have emerged as a critical technology. Their ability to absorb and release large amounts of latent heat at a constant temperature makes them invaluable in a range of applications, from enhancing the energy efficiency of buildings to ensuring the stable transport of temperature-sensitive pharmaceuticals. This guide provides a comprehensive comparison of sodium sulfate decahydrate (SSD), a widely used inorganic PCM, with other common organic and inorganic PCMs. We will delve into their thermophysical properties, present supporting experimental data, and outline detailed methodologies for their evaluation.
Understanding Phase Change Materials
PCMs are substances that undergo a reversible phase transition, typically between solid and liquid states, at a specific temperature. During this transition, they absorb or release a significant amount of energy, known as the latent heat of fusion, while their temperature remains relatively constant. This characteristic allows for the creation of highly effective thermal energy storage systems and passive temperature control solutions. PCMs are broadly categorized into three main groups: organic, inorganic, and eutectic mixtures.
Comparative Analysis of Thermophysical Properties
The selection of an appropriate PCM is dictated by the specific requirements of the application, including the desired operating temperature, energy storage density, and cost. Below is a comparative summary of the key thermophysical properties of this compound and other commonly used PCMs.
| Property | This compound (Inorganic) | Paraffin (B1166041) Wax (Organic) | Fatty Acids (Organic) | Other Salt Hydrates (Inorganic) |
| Melting Point (°C) | 32.4[1][2] | 20 - 70[3] | 30 - 65[4] | 5 - 60[5] |
| Latent Heat of Fusion (kJ/kg) | ~253[5] | 150 - 250[3] | 150 - 210[4] | 100 - 300[5] |
| Thermal Conductivity (W/m·K) | ~0.554[6] | ~0.2[7] | ~0.16[4] | 0.4 - 0.6[8] |
| Density ( kg/m ³) | ~1460 (solid)[9] | ~900 (solid) | ~920 (solid) | 1500 - 1800 (solid) |
| Specific Heat Capacity (kJ/kg·K) | ~1.9 (solid) | ~2.1 (solid) | ~1.9 (solid)[4] | 1.5 - 2.5 (solid) |
| Phase Separation | Prone to incongruent melting and phase separation[2][10] | Melts congruently | Generally melts congruently[4] | Can be prone to incongruent melting |
| Supercooling | Significant supercooling can be an issue[11] | Minimal supercooling[12] | Little to no supercooling[12] | Varies, can be significant |
| Corrosiveness | Can be corrosive to some metals | Non-corrosive | Generally non-corrosive[13] | Can be corrosive |
| Flammability | Non-flammable[10] | Flammable | Flammable | Non-flammable[8] |
| Cost | Low | Moderate | Moderate to High | Low to Moderate[5] |
In Focus: this compound (Glauber's Salt)
This compound (Na₂SO₄·10H₂O), also known as Glauber's salt, is an inorganic salt hydrate (B1144303) that has garnered significant attention as a PCM due to its high latent heat storage capacity, low cost, and non-flammability.[2][10] Its melting point of 32.4°C makes it a suitable candidate for applications around room temperature, including passive solar heating in buildings.
However, SSD is not without its challenges. It is known to suffer from incongruent melting, where it melts to a saturated aqueous solution and a solid anhydrous salt, leading to phase separation.[2][10] This separation can result in a loss of thermal energy storage capacity over repeated cycles. Another significant drawback is its tendency to supercool, where it remains in a liquid state below its freezing point, which can hinder the release of stored latent heat.[11] Researchers have explored various strategies to mitigate these issues, such as the addition of thickening agents and nucleating agents.
The Role of PCMs in Drug Development and Logistics
The precise temperature control afforded by PCMs is of paramount importance in the pharmaceutical industry, particularly for the storage and transportation of sensitive biological products, including vaccines and certain medications.[1][14][15] Maintaining a specific temperature range, often referred to as the "cold chain," is crucial to preserve the efficacy and safety of these products.[1] PCMs offer a reliable and passive solution for maintaining these strict temperature requirements during shipping and in situations where access to constant refrigeration is limited.[14][15]
Furthermore, PCMs are being investigated for their potential in temperature-sensitive drug delivery systems.[16][17] In this innovative approach, a drug can be encapsulated within a PCM matrix.[16] When the body temperature rises due to a fever or localized inflammation, the PCM melts and releases the encapsulated drug, enabling a targeted and on-demand therapeutic action.[17] Fatty acids and fatty alcohols are particularly well-suited for such in-vivo applications due to their excellent biocompatibility.[18]
Experimental Protocols for PCM Evaluation
To ensure the reliable performance of PCMs, a thorough characterization of their thermophysical properties and long-term stability is essential. The following are detailed methodologies for key experiments used in the evaluation of PCMs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of a PCM.
Methodology:
-
Calibration: Calibrate the DSC instrument using standard reference materials (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.
-
Sample Preparation: Accurately weigh a small sample of the PCM (typically 5-10 mg) into an aluminum DSC pan. Seal the pan hermetically to prevent any mass loss during the experiment.
-
Experimental Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its melting point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a constant rate back to the initial temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting peak on the DSC thermogram.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
The specific heat capacity can be determined from the heat flow signal in the regions where no phase change occurs.
-
Thermal Cycling Stability Test
Objective: To evaluate the long-term stability and performance of a PCM after repeated melting and freezing cycles.
Methodology:
-
Sample Encapsulation: Encapsulate a larger sample of the PCM in a sealed container made of a material compatible with the PCM.
-
Cycling Setup: Place the encapsulated sample in a thermal cycling chamber or a temperature-controlled bath.
-
Thermal Cycling: Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles).[2] Each cycle should consist of heating the sample above its melting point and then cooling it below its freezing point. The heating and cooling rates should be controlled and relevant to the intended application.
-
Performance Monitoring:
-
Periodically (e.g., every 100 cycles), remove a small portion of the PCM for analysis.
-
Perform DSC analysis on the cycled sample to determine any changes in its melting point and latent heat of fusion.
-
Visually inspect the sample for any signs of phase separation, degradation, or leakage.
-
-
Data Comparison: Compare the thermophysical properties of the cycled PCM with those of the uncycled material to assess its long-term stability.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in PCM evaluation and application, the following diagrams are provided using the DOT language for Graphviz.
Caption: Experimental workflow for PCM characterization.
Caption: Logic of a temperature-controlled drug release system.
Conclusion
The choice of a phase change material is a critical decision that depends on a thorough understanding of its thermophysical properties and long-term performance. This compound offers a cost-effective solution with high energy storage density, but its inherent issues of phase separation and supercooling must be addressed for reliable operation. Organic PCMs like paraffin waxes and fatty acids provide stable and congruent melting but at a generally higher cost and with lower thermal conductivity. For applications in the pharmaceutical industry, the biocompatibility and precise melting points of certain organic PCMs open up exciting possibilities for advanced drug delivery systems, while the thermal stability of all PCM types is crucial for maintaining the integrity of the cold chain. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and selection of the most suitable PCM for a given application, ensuring both efficacy and reliability.
References
- 1. coldchainplatform.com [coldchainplatform.com]
- 2. Accelerated testing methods to analyse long term stability of a Phase Change Material under the combined effect of shear stress and thermal cycling – C-Therm Technologies Ltd. [ctherm.com]
- 3. Thermophysical Characterization of Paraffins versus Temperature for Thermal Energy Storage [mdpi.com]
- 4. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sae.tu.kielce.pl [sae.tu.kielce.pl]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. marketresearchfuture.com [marketresearchfuture.com]
- 15. The Use of Phase Change Materials in the pharma industry. – Tessol [tessol.in]
- 16. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Temperature-Sensitive Drug Release System Based on Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Validation of the melting point of sodium sulfate decahydrate for temperature calibration
For researchers, scientists, and drug development professionals requiring precise temperature control, the accuracy of temperature measurement is paramount. This guide provides a detailed comparison of sodium sulfate (B86663) decahydrate (B1171855) with other common temperature calibration standards, supported by experimental data and protocols to ensure the integrity of your thermal measurements.
The transition temperature of sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt, presents a cost-effective and accessible option for temperature calibration around 32.4°C. However, a thorough evaluation of its performance against other standards is crucial for informed selection in a laboratory setting. This guide explores the validation of this compound's melting point and compares it with established standards such as the melting point of gallium, the triple point of benzoic acid, and the triple point of water.
Comparison of Temperature Calibration Standards
The selection of a suitable temperature calibration standard depends on the required accuracy, budget, and the specific temperature range of interest. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Standard | Transition Temperature (°C) | Uncertainty | Advantages | Disadvantages |
| This compound | 32.374 to 32.384[1][2] | ±0.001 to ±0.003[1][2] | Inexpensive, readily available. | Prone to supercooling and phase separation, which can affect accuracy and reproducibility. Requires careful sample preparation. |
| Gallium | 29.7646 (Melting Point)[1][3] | ±0.00007 (for SRM 1751)[4] | High purity, high reproducibility, a defining fixed point of the International Temperature Scale of 1990 (ITS-90).[1][3] | Significantly more expensive than salt hydrates. |
| Benzoic Acid | 122.362 (Triple Point)[5] | ±0.002[5] | High purity, stable, and reproducible. | Higher temperature range, may not be suitable for all applications. |
| Water | 0.01 (Triple Point) | Defining fixed point of the Kelvin scale | Fundamental reference point for temperature scales. | Temperature is not close to the biological range of interest for many applications. |
Experimental Protocols
Accurate and reproducible temperature calibration relies on meticulous experimental procedures. The following sections detail the methodologies for utilizing this compound and gallium as temperature standards.
Experimental Protocol for this compound
This protocol is adapted from the procedures developed at the National Institute of Standards and Technology (NIST) for the use of salt hydrates as temperature fixed points.[6]
Materials:
-
High-purity this compound (ACS grade or higher)
-
Anhydrous sodium sulfate
-
Distilled or deionized water
-
Insulated container (e.g., Dewar flask)
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Calibrated reference thermometer with a resolution of at least 0.01°C
-
Thermometer to be calibrated
Procedure:
-
Preparation of the Slurry: Prepare a slurry of this compound and a small amount of anhydrous sodium sulfate in distilled water within the insulated container. The presence of excess solid phase is crucial to maintain the equilibrium.
-
Heating and Cooling: Gently heat the slurry to a few degrees above the transition temperature (e.g., 35°C) while stirring continuously to ensure all the decahydrate has dissolved.
-
Initiation of Freezing: Cool the solution while stirring. The phase transition can be initiated by adding a small seed crystal of this compound once the solution is slightly below the transition temperature to prevent significant supercooling.
-
Temperature Plateau: As the decahydrate crystallizes, the temperature of the slurry will plateau at its transition temperature. Continuous stirring is essential to maintain thermal equilibrium throughout the mixture.
-
Calibration: Once a stable temperature plateau is achieved (stable to within ±0.002°C for over 10 hours with stirring), immerse the reference thermometer and the thermometer to be calibrated into the slurry.[6] Ensure the sensing elements of both thermometers are in close proximity.
-
Data Recording: Record the readings from both thermometers once they have stabilized. The difference between the reading of the thermometer under test and the known transition temperature of this compound represents the calibration correction.
Experimental Protocol for Gallium Melting Point Standard
This protocol is based on the use of a NIST Standard Reference Material (SRM) for the gallium melting point.[1][3][4]
Materials:
-
Gallium melting point cell (e.g., NIST SRM 1751)
-
Controlled temperature bath or a dedicated gallium cell apparatus
-
Calibrated reference thermometer (e.g., Standard Platinum Resistance Thermometer - SPRT)
-
Thermometer to be calibrated
Procedure:
-
Freezing the Gallium: The gallium within the cell is first completely frozen by placing it in a temperature environment below its melting point (e.g., an ice bath).
-
Initiating the Melt: To create a liquid-solid interface, a brief pulse of heat is applied to the inner well of the cell, or the cell is placed in a bath set slightly above the melting point. This creates a thin layer of liquid gallium around the thermometer well while the bulk of the gallium remains solid.
-
Temperature Plateau: The cell is then placed in a precisely controlled temperature bath set just above the gallium melting point (e.g., 29.8°C). This will result in a very slow melt and a stable temperature plateau that can last for several hours.
-
Calibration: Insert the reference thermometer and the thermometer to be calibrated into the thermometer well of the gallium cell.
-
Data Recording: Allow the thermometers to reach thermal equilibrium with the melting gallium and record the temperature readings. The comparison of the test thermometer's reading with that of the reference thermometer provides the calibration data.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for temperature calibration using a phase change standard.
Caption: A flowchart of the temperature calibration process.
Logical Relationship of Calibration Concepts
The following diagram illustrates the relationship between key concepts in temperature calibration.
Caption: The hierarchy of temperature calibration standards.
Conclusion
The validation of this compound's melting point demonstrates its utility as a cost-effective temperature calibration standard in the biological temperature range. However, its inherent issues with supercooling and phase separation necessitate careful experimental technique to achieve reliable results. For applications demanding the highest accuracy and reproducibility, primary standards like the melting point of gallium, as defined by the ITS-90, remain the superior choice, albeit at a higher cost. By understanding the performance characteristics and adhering to rigorous experimental protocols, researchers can select the most appropriate temperature calibration standard to ensure the validity and integrity of their scientific data.
References
A Comparative Analysis of Nucleating Agents for Sodium Sulfate Decahydrate in Pharmaceutical and Research Applications
A detailed examination of various nucleating agents reveals significant impacts on the thermal performance of sodium sulfate (B86663) decahydrate (B1171855), a material of interest for thermal energy storage applications in the pharmaceutical and research sectors. This guide provides a comparative study of common nucleating agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific needs.
Sodium sulfate decahydydrate (SSD), also known as Glauber's salt, is a phase change material (PCM) with a melting point of approximately 32.4°C, making it suitable for applications requiring temperature regulation around this point. However, a significant challenge with SSD is its tendency to supercool, a phenomenon where it remains in a liquid state below its freezing point, thus delaying the release of its stored latent heat. The introduction of a nucleating agent is a common and effective strategy to mitigate supercooling by providing sites for crystal growth to initiate. This guide focuses on a comparative evaluation of different nucleating agents for SSD.
Performance Comparison of Nucleating Agents
The efficacy of a nucleating agent is primarily determined by its ability to reduce the degree of supercooling of the phase change material. The following table summarizes the performance of various nucleating agents when mixed with sodium sulfate decahydrate, based on data from several studies.
| Nucleating Agent | Chemical Formula | Concentration (wt.%) | Degree of Supercooling (°C) |
| None | - | - | > 32 |
| Borax (Sodium Tetraborate (B1243019) Decahydrate) | Na₂B₄O₇·10H₂O | 3 | < 8 |
| Borax (in a eutectic mixture) | Na₂B₄O₇·10H₂O | 5 | 0.4 |
| Sodium Silicate Nonahydrate (in a eutectic mixture) | Na₂SiO₃·9H₂O | 2 | 0.79 |
| Alumina | Al₂O₃ | - | Data not available for direct comparison |
| Strontium Chloride Hexahydrate | SrCl₂·6H₂O | - | Data not available for direct comparison |
| Strontium Carbonate | SrCO₃ | - | Data not available for direct comparison |
Key Observations:
-
Borax (Sodium Tetraborate Decahydrate) is the most extensively studied and consistently effective nucleating agent for this compound. Even at a low concentration of 3 wt.%, it significantly reduces the supercooling of SSD. In eutectic mixtures, its performance is even more pronounced, bringing the supercooling down to less than 1°C.
-
Sodium Silicate Nonahydrate has also demonstrated considerable effectiveness in reducing supercooling in eutectic mixtures.
-
While other materials like Alumina, Strontium Chloride Hexahydrate, and Strontium Carbonate have been mentioned as potential nucleating agents, comprehensive and directly comparable quantitative data on their performance with pure this compound is limited in the reviewed literature.
Experimental Protocols
The evaluation of nucleating agent performance is typically conducted using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and the T-History method.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Typical Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound and nucleating agent mixture is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Cycling: The sample is subjected to a controlled temperature program inside the DSC instrument. A typical program involves:
-
Heating the sample to a temperature above the melting point of SSD (e.g., 50°C) to ensure complete melting.
-
Holding the sample at this temperature for a short period to ensure thermal equilibrium.
-
Cooling the sample at a constant rate (e.g., 5°C/min) to a temperature well below its freezing point (e.g., 0°C).
-
Heating the sample back to the initial temperature.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset of crystallization (nucleation) and the melting temperature. The degree of supercooling is calculated as the difference between the melting temperature and the crystallization temperature.
T-History Method
The T-History method is a thermal analysis technique used to determine the thermal properties of PCMs, including the degree of supercooling, by recording the temperature evolution of a sample and a reference material over time as they cool in a constant temperature environment.
Typical Experimental Protocol:
-
Sample and Reference Preparation: A known mass of the PCM mixture is placed in a test tube. A second test tube containing a reference material with known thermal properties (e.g., water) is also prepared. Thermocouples are placed at the center of both the sample and the reference material.
-
Heating: Both test tubes are heated in a water bath to a temperature above the melting point of the PCM until the sample is completely molten.
-
Cooling and Data Acquisition: The test tubes are then removed from the water bath and allowed to cool in a controlled environment (e.g., ambient air). The temperature of both the sample and the reference is recorded at regular intervals until the sample has completely solidified.
-
Data Analysis: The cooling curves (temperature vs. time) of the sample and the reference are plotted. The degree of supercooling is determined from the temperature drop below the phase change temperature before the onset of crystallization, which is indicated by a temperature rise (recalescence) on the cooling curve.
Logical Workflow for Nucleating Agent Evaluation
The process of evaluating and selecting a suitable nucleating agent for this compound can be visualized as a systematic workflow.
Caption: Experimental workflow for nucleating agent evaluation.
Conclusion
The selection of an appropriate nucleating agent is crucial for optimizing the performance of this compound as a phase change material. Based on the available data, borax (sodium tetraborate decahydrate) is a highly effective and well-documented nucleating agent for reducing the supercooling of SSD. For applications requiring minimal supercooling, borax, particularly in eutectic mixtures, is a prime candidate. Further research providing direct comparative data for other potential nucleating agents under identical experimental conditions would be beneficial for a more comprehensive understanding and to potentially identify even more effective or cost-efficient alternatives. Researchers are encouraged to follow standardized experimental protocols, such as those outlined for DSC and the T-History method, to ensure the generation of reliable and comparable data.
Harnessing Latent Heat: A Comparative Guide to Sodium Sulfate Decahydrate in Thermal Energy Storage Designs
For Researchers, Scientists, and Drug Development Professionals
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt, is a widely researched inorganic phase change material (PCM) for thermal energy storage (TES) due to its high latent heat of fusion, suitable phase transition temperature for low-grade heat applications, low cost, and non-toxicity.[1] However, its practical application is hindered by inherent thermophysical challenges, including significant supercooling, phase segregation, and low thermal conductivity.[1][2][3] This guide provides a comparative analysis of its performance within various TES designs engineered to mitigate these drawbacks, supported by experimental data and protocols.
Performance Analysis in Different TES Designs
The primary challenges of sodium sulfate decahydrate (SSD) are addressed through material composites and advanced encapsulation techniques.
-
Supercooling: This phenomenon, where the material cools below its freezing point without solidifying, delays heat release.[4][5][6] The most common mitigation strategy is the addition of a nucleating agent, with borax (B76245) (sodium tetraborate (B1243019) decahydrate) being a well-documented and effective choice.[2][5][6]
-
Phase Segregation: Upon melting, SSD can incongruently separate into solid anhydrous sodium sulfate and a saturated aqueous solution, leading to a progressive loss of energy storage capacity with each thermal cycle.[1][2][7] This is often addressed by adding thickening or gelling agents, such as carboxymethyl cellulose (B213188) (CMC), or advanced polyelectrolytes like dextran (B179266) sulfate sodium (DSS), which create a stable matrix.[2][8][9]
-
Low Thermal Conductivity: SSD's inherently low thermal conductivity (approx. 0.5 W/m·K) impedes the rate of heat absorption and release, limiting the power of the TES system.[10] A common solution is to create composites by adding materials with high thermal conductivity, such as expanded graphite (B72142) (EG).
These mitigation strategies are implemented in various TES designs, including simple composites, encapsulated PCMs, and eutectic mixtures. For instance, a composite material developed from SSD, expanded graphite, and other additives in a shell-and-tube heat exchanger design has been shown to meet or exceed performance targets. Eutectic mixtures, which combine SSD with other salts like sodium phosphate (B84403) dibasic dodecahydrate, can achieve a lower melting point (e.g., 28°C), reduce supercooling to less than 3°C, and maintain stable performance over many cycles.
Caption: A diagram illustrating the relationship between SSD's core problems and mitigation strategies.
Quantitative Performance Data
The following table summarizes the thermophysical properties of SSD in various modified forms. These composites are designed to overcome the inherent drawbacks of pure SSD.
| Property | Pure SSD | SSD + Borax + Thickeners | SSD + Graphite Composite | SSD Eutectic Mixture | Unit |
| Melting Temperature | ~32.4[1] | 30.5 (approx.) | Near-ambient | 28 | °C |
| Latent Heat of Fusion | >200[1] | ~180 (after stabilization) | >100 (design target) | 167 | J/g |
| Supercooling | High (>10) | 1.5 | Low | < 3 | °C |
| Thermal Conductivity | ~0.5[10] | Low | Enhanced | Enhanced | W/m·K |
| Cycling Stability | Poor (degrades rapidly) | Stable (no phase separation) | Stable (met design) | Stable (>150 cycles) | - |
Comparison with Alternative PCMs
SSD's performance is best understood in the context of other PCMs available for similar temperature ranges. Organic materials like paraffin (B1166041) wax and other inorganic salt hydrates such as calcium chloride hexahydrate are common alternatives.
| Property | Modified SSD Composite (Typical) | Paraffin Wax (Typical) | Calcium Chloride Hexahydrate (CaCl₂·6H₂O)[7] | Unit |
| Thermal | ||||
| Melting Temperature | 28 - 32 | 20 - 70 | ~29 | °C |
| Latent Heat of Fusion | 150 - 200 | 150 - 250 | ~193 | kJ/kg |
| Thermal Conductivity | 0.6 - 1.5+ (with graphite) | ~0.2 (low) | ~1.28 | W/m·K |
| Specific Heat (Solid) | ~1.9 | ~2.1 | ~1.4 | kJ/kg·K |
| Physical | ||||
| Density (Solid) | ~1500 | ~900 | ~1710 | kg/m ³ |
| Volume Change | ~10% | ~10-20% | High | % |
| Chemical | ||||
| Corrosivity | Corrosive to some metals | Non-corrosive | Corrosive | - |
| Flammability | Non-flammable[2] | Flammable | Non-flammable | - |
| Issues | Supercooling, Phase Separation | Low thermal conductivity, Flammability | Supercooling, Phase Separation, Corrosive | - |
Experimental Protocols
The characterization of PCMs is crucial for evaluating their performance. Differential Scanning Calorimetry (DSC) is the most widely used technique for determining the thermal properties of PCMs like SSD.
Protocol: Characterization of PCM Thermal Properties using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase change temperature (melting and freezing points) and the latent heat of fusion of the PCM sample.
-
Apparatus:
-
Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8500).
-
Hermetically sealed aluminum pans and lids.
-
Microbalance for precise sample weighing.
-
Inert purge gas (e.g., Nitrogen or Argon).
-
-
Sample Preparation:
-
Accurately weigh a small sample of the PCM (typically 5-10 mg) into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of mass (especially water from the hydrate) during heating.
-
Prepare an identical empty pan to be used as a reference.
-
-
Measurement Procedure:
-
Place the sample pan and the reference pan into the DSC measurement cell.
-
Purge the cell with an inert gas at a constant flow rate to provide a stable thermal atmosphere.
-
Initiate a dynamic temperature program. A typical program for SSD would be: a. Equilibrate the sample at a temperature below its expected freezing point (e.g., 0°C). b. Ramp the temperature up at a constant heating rate (e.g., 2°C/min or 10°C/min) to a point well above its melting temperature (e.g., 50°C). This measures the melting endotherm. c. Hold the sample at the high temperature for a few minutes to ensure complete melting. d. Ramp the temperature down at the same constant rate back to the starting temperature (e.g., 0°C). This measures the crystallization exotherm.
-
-
Data Analysis:
-
The DSC instrument records the differential heat flow between the sample and the reference pan as a function of temperature.
-
Phase Change Temperature: The onset temperature of the peak in the heat flow curve is typically taken as the melting or freezing point. The peak temperature can also be reported.
-
Latent Heat of Fusion (Enthalpy): The latent heat is calculated by integrating the area of the melting (or freezing) peak on the heat flow vs. time or temperature curve. The instrument's software performs this calculation, yielding a value in Joules per gram (J/g).
-
-
Cycling Stability: To test for stability, the heating and cooling cycle (Step 4) is repeated for a large number of cycles (e.g., 100 or 500), and the change in latent heat and phase change temperature is monitored.[8] A significant decrease in latent heat indicates degradation, often due to phase segregation.
References
- 1. Development of a New Modified CaCl2·6H2O Composite Phase Change Material | MDPI [mdpi.com]
- 2. 1-act.com [1-act.com]
- 3. thermalscience.rs [thermalscience.rs]
- 4. electronics-cooling.com [electronics-cooling.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase-change material - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase Change Materials - Paraffin is a PCM- PCM [paraffinwaxco.com]
A Comparative Guide to the Thermodynamic Properties of Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O): Cross-Validation of Experimental and Theoretical Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of excipients and phase change materials is paramount. This guide provides a comprehensive cross-validation of experimental and theoretical thermodynamic data for sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O), a commonly used inorganic salt with significant potential in thermal energy storage and other applications.
This document summarizes key quantitative data in structured tables, details the experimental protocols for crucial measurements, and visualizes the logical workflow for data validation. The objective is to offer a clear and concise comparison to aid in the accurate modeling and application of this compound.
Comparative Analysis of Thermodynamic Properties
The following tables present a comparative summary of the experimentally measured and theoretically calculated thermodynamic properties of sodium sulfate decahydrate.
Table 1: Melting Point of Na₂SO₄·10H₂O
| Data Type | Melting Point (°C) | Source |
| Experimental | 32.38 | PubChem[1] |
| Experimental | 32.4 | ChemicalBook[2] |
| Experimental | 33 | MFA Cameo[3] |
| Theoretical (Ideal) | 32.4 | Various Sources[4][5] |
Table 2: Enthalpy of Fusion of Na₂SO₄·10H₂O
| Data Type | Enthalpy of Fusion (J/g) | Enthalpy of Fusion (kJ/mol) | Source |
| Experimental | ~245.8 | 79 | Kiper, R.A.[4] |
| Experimental | Not Specified | 24.4 | PubChem[1] |
| Theoretical (from model) | 207 (in eutectic) | Not Specified | Kalidasan et al. (2023)[5] |
Note: The theoretical value from Kalidasan et al. is for a eutectic mixture containing Na₂SO₄·10H₂O and was predicted using the Schrader equation. Direct theoretical values for the pure substance's enthalpy of fusion from ab initio or molecular dynamics studies were not explicitly quantified in the surveyed literature, which often focused on the mechanism of melting.
Table 3: Specific Heat Capacity of Na₂SO₄·10H₂O
| Data Type | Specific Heat Capacity (J/g·K) | Specific Heat Capacity (J/mol·K) | Conditions | Source |
| Experimental | 1.709 | 549.5 | at 298 K (25 °C) | Kiper, R.A.[4] |
| Theoretical (Solid) | 1.760 | Not Specified | Not Specified | MDPI Review[5] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The determination of thermodynamic properties such as melting point and enthalpy of fusion for this compound is commonly performed using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the melting temperature and enthalpy of fusion of Na₂SO₄·10H₂O.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Microbalance
-
Crimper for sealing pans
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) with known melting points and enthalpies of fusion.
-
Sample Preparation: A small sample of Na₂SO₄·10H₂O (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of water during heating.
-
Reference Pan: An empty, sealed aluminum pan is used as the reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. A dynamic temperature program is initiated, which typically involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature above the expected melting point.
-
An isothermal period at the upper temperature.
-
A cooling ramp at a constant rate back to the initial temperature.
-
-
Data Acquisition: The DSC software records the heat flow to the sample relative to the reference as a function of temperature. The melting of the sample is observed as an endothermic peak on the resulting thermogram.
-
Data Analysis:
-
Melting Point: The onset temperature of the melting peak is typically taken as the melting point.
-
Enthalpy of Fusion: The area under the melting peak is integrated to determine the heat of fusion, which is then normalized by the sample mass to obtain the enthalpy of fusion in J/g.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical thermodynamic data for Na₂SO₄·10H₂O.
Caption: Workflow for cross-validating experimental and theoretical data.
This guide provides a foundational comparison for researchers working with this compound. The presented data and protocols facilitate a more informed application of this compound in various scientific and industrial fields. The cross-validation workflow highlights the essential synergy between experimental measurement and theoretical computation in modern materials science.
References
Comparative analysis of the environmental impact of different sulfate salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium, Potassium, Ammonium (B1175870), and Magnesium Sulfate (B86663)
Sulfate salts are ubiquitous in research and industrial applications, from agricultural fertilizers to reagents in pharmaceutical manufacturing. While their chemical functionalities are well-understood, a comprehensive understanding of their comparative environmental impact is crucial for sustainable practices. This guide provides a data-driven comparison of four common sulfate salts: sodium sulfate (Na₂SO₄), potassium sulfate (K₂SO₄), ammonium sulfate ((NH₄)₂SO₄), and magnesium sulfate (MgSO₄). The analysis focuses on three key areas: production-related impacts (greenhouse gas emissions), aquatic toxicity, and soil impact.
Production and Greenhouse Gas Emissions
Ammonium sulfate production, particularly when synthesized via the energy-intensive Haber-Bosch process for ammonia (B1221849), generally exhibits a higher carbon footprint compared to mined salts like potassium and magnesium sulfate.[1][2] However, innovative production methods, such as recovering ammonium sulfate from wastewater, can significantly lower its environmental impact.[3][4][5] The production of potassium sulfate also varies in its environmental toll depending on the method, with processes involving upcycled industrial residues showing a near-zero carbon footprint.[6] Data for sodium sulfate production's specific GHG emissions is less detailed in readily available literature, but it is known to be produced from both mining of natural deposits and as a byproduct of other chemical processes. The energy inputs for mining and purification are the primary drivers of its carbon footprint.
| Sulfate Salt | Greenhouse Gas Emissions (kg CO₂e/kg) | Production Method/Notes |
| Ammonium Sulfate | 0.43 - 1.08 | Varies significantly with the energy source for ammonia production (Haber-Bosch) and whether CO₂ is captured.[1][2] Recovery from wastewater presents a lower-impact alternative.[3][4][5] |
| Potassium Sulfate | ~0.6 (potassium-based fertilizers average) | Production from potassium chloride and sulfuric acid is a common method.[7] Energy-intensive processes can require significant energy inputs.[8][9] Newer, circular economy models show potential for near-zero emissions.[6] |
| Sodium Sulfate | Data not readily available for direct comparison | Produced from mining naturally occurring minerals (thenardite and mirabilite) and as a byproduct of various chemical processes. |
| Magnesium Sulfate | Data not readily available for direct comparison | Primarily sourced from mining natural deposits of kieserite and langbeinite. The LCA for magnesium metal production indicates significant GHG emissions, but this is not directly transferable to the sulfate salt.[10] |
Aquatic Ecotoxicity
The release of sulfate salts into aquatic environments can pose a risk to various organisms. Aquatic toxicity is typically assessed by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specific period. The following table summarizes available LC50 data for the four sulfate salts across different aquatic species. It is important to note that toxicity can be influenced by factors such as water hardness, temperature, and the specific test organism.
| Sulfate Salt | Species | Exposure Time | LC50 (mg/L) |
| Sodium Sulfate | Daphnia magna (Water Flea) | 48 hours | 2,564 |
| Pimephales promelas (Fathead Minnow) | 96 hours | >10,000 | |
| Potassium Sulfate | Pimephales promelas (Fathead Minnow) | 96 hours | Data not readily available |
| Daphnia magna (Water Flea) | 48 hours | Data not readily available | |
| Ammonium Sulfate | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 53 - 149[5][11] |
| Daphnia magna (Water Flea) | 48 hours | 169[12] | |
| Magnesium Sulfate | Pimephales promelas (Fathead Minnow) | 96 hours | 680 - 2,820[1][13] |
| Daphnia magna (Water Flea) | 48 hours | 720 - 1,820[1][13] | |
| Scenedesmus subspicatus (Green Algae) | 72 hours | 2,700[13] |
Impact on Soil Environment
When introduced into terrestrial ecosystems, sulfate salts can have varied and significant effects on soil chemistry and physics. These impacts are particularly relevant in agricultural contexts but are also a consideration for any land-based disposal or contamination.
Soil pH: Ammonium sulfate is known to have a significant acidifying effect on soil.[14][15][16] The nitrification of the ammonium cation releases hydrogen ions, leading to a decrease in soil pH over time.[16][17] Long-term application of high rates of potassium sulfate can also contribute to soil acidification.[18] In contrast, magnesium sulfate has been observed to have a more neutral or slightly acidifying effect depending on the initial soil pH and composition.[18] Sodium sulfate's effect on pH is less pronounced and can depend on interactions with other soil minerals.[19]
Soil Structure: The impact on soil structure is largely dictated by the cation associated with the sulfate. High concentrations of sodium from sodium sulfate can lead to the dispersion of clay particles, breaking down soil aggregates and resulting in poor water infiltration and surface crusting.[20] Conversely, potassium can have a positive influence on soil aggregate stability in some soil types.[19][21][22][23] Magnesium's effect on soil structure is more complex; while it is an essential nutrient, high levels relative to calcium can lead to soil dispersion.[24]
Cation Exchange Capacity (CEC) and Nutrient Availability: The introduction of high concentrations of any of these cations (Na⁺, K⁺, NH₄⁺, Mg²⁺) can alter the soil's cation exchange capacity (CEC), which is a measure of the soil's ability to hold onto essential nutrients.[25] An influx of one cation can lead to the displacement and potential leaching of others. For example, high levels of potassium from potassium sulfate application can interfere with the uptake of magnesium by plants.[20] Similarly, the application of magnesium sulfate can influence the availability of other nutrients like nitrogen, phosphorus, and potassium.[10]
| Sulfate Salt | Primary Impact on Soil pH | Impact on Soil Structure | Impact on Cation Exchange and Nutrient Availability |
| Sodium Sulfate | Can be neutral to slightly alkaline | Can cause clay dispersion and degrade soil structure | High sodium can displace other essential cations like calcium, potassium, and magnesium. |
| Potassium Sulfate | Can contribute to soil acidification over time | Can improve soil aggregate stability in some soils | High potassium can compete with and reduce the uptake of magnesium and calcium. |
| Ammonium Sulfate | Significant acidifying effect | Indirect effects through pH changes | The ammonium ion can be taken up by plants or converted to nitrate, influencing nitrogen dynamics. |
| Magnesium Sulfate | Generally neutral to slightly acidifying | High magnesium to calcium ratio can lead to soil dispersion | Can increase the availability of magnesium, but may affect the uptake of other cations.[26] |
Experimental Protocols
To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Aquatic Toxicity Testing (OECD Guideline 202)
This protocol outlines the procedure for determining the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Test Substance Preparation: A series of concentrations of the sulfate salt are prepared in a suitable dilution water (e.g., reconstituted hard water). A control group with only dilution water is also prepared.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Test vessels: Glass beakers of sufficient volume.
-
-
Procedure:
-
A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control.
-
The daphnids are not fed during the test.
-
Immobilization (the inability to swim) is observed and recorded at 24 and 48 hours.
-
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period using appropriate statistical methods (e.g., probit analysis). For lethal effects, this is reported as the LC50.
Soil Cation Exchange Capacity (CEC) Determination (Ammonium Acetate (B1210297) Method)
This method is used to determine the cation exchange capacity of a soil sample.[2][3][4][27][28]
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve.
-
Saturation:
-
Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube.
-
Add a 1 M ammonium acetate (NH₄OAc) solution at pH 7.0.
-
Shake the mixture for a specified time (e.g., 30 minutes) and then centrifuge.
-
Decant the supernatant and repeat the washing process several times to ensure all exchange sites are saturated with NH₄⁺ ions.
-
-
Removal of Excess Ammonium: Wash the soil sample with a salt-free solvent, such as isopropyl alcohol, to remove any excess, non-exchanged ammonium acetate.
-
Displacement of Exchanged Ammonium:
-
Add a solution of 1 M potassium chloride (KCl) to the soil sample to displace the adsorbed NH₄⁺ ions from the cation exchange sites.
-
Collect the leachate containing the displaced ammonium.
-
-
Quantification: Determine the concentration of ammonium in the leachate using a suitable analytical method, such as colorimetry or distillation followed by titration.
-
Calculation: The CEC is calculated based on the amount of ammonium displaced and is expressed in centimoles of positive charge per kilogram of soil (cmol(+)/kg).
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagram illustrates a typical workflow for assessing the environmental impact of a sulfate salt.
Caption: Workflow for the comparative environmental impact assessment of sulfate salts.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. epa.gov [epa.gov]
- 3. udel.edu [udel.edu]
- 4. Cation Exchange Capacity, CEC, by Direct Method | Research Analytical Laboratory [ral.cfans.umn.edu]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. vaniperen.com [vaniperen.com]
- 7. Emission Factor: Potassium sulfate (potassium sulfate production) | Materials and Manufacturing | Chemical Products | Rest-of-World | Climatiq [climatiq.io]
- 8. researchgate.net [researchgate.net]
- 9. Acute Toxicity of Major Geochemical Ions to Fathead Minnows (Pimephales promelas). Part B: Modeling Ion Toxicity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. biochemjournal.com [biochemjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. catalog.data.gov [catalog.data.gov]
- 13. montanwerke-brixlegg.com [montanwerke-brixlegg.com]
- 14. advansix.com [advansix.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. ams.usda.gov [ams.usda.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Potassium influence on soil aggregate stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 23. researchgate.net [researchgate.net]
- 24. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
- 25. ENVIRONMENTAL [oasis-lmc.org]
- 26. loyalfertilizer.com [loyalfertilizer.com]
- 27. Procedure for Cation Exchange Capacity (CEC) Determination in Soil Samples [faculty.nres.illinois.edu]
- 28. scribd.com [scribd.com]
A Comparative Guide to the Long-Term Performance of Sodium Sulfate Decahydrate and its Alternatives in Building Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term performance of sodium sulfate (B86663) decahydrate (B1171855) (SSD) as a phase change material (PCM) for thermal energy storage in building materials. Its performance is objectively compared with two common alternatives: another inorganic salt hydrate (B1144303), calcium chloride hexahydrate, and an organic PCM, paraffin (B1166041) wax. The information presented is supported by experimental data from various scientific studies, offering researchers and scientists a thorough understanding of the stability and reliability of these materials.
Introduction to Phase Change Materials in Buildings
Phase change materials are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). When incorporated into building materials like concrete, gypsum boards, or insulation, PCMs can help regulate indoor temperatures, reduce energy consumption for heating and cooling, and improve thermal comfort.
Sodium sulfate decahydrate (Na₂SO₄·10H₂O), also known as Glauber's salt, is an inorganic PCM that has garnered significant attention due to its high latent heat of fusion, suitable phase transition temperature for building applications (around 32°C), non-flammability, and low cost. However, its widespread application has been hindered by long-term performance issues such as phase separation, supercooling, and a decline in energy storage capacity over repeated thermal cycles.[1]
This guide delves into the long-term performance of SSD and compares it with calcium chloride hexahydrate (CaCl₂·6H₂O), another promising inorganic salt hydrate, and paraffin wax, a widely used organic PCM.
Comparative Performance Analysis
The long-term performance of PCMs is crucial for their practical application in buildings, which are expected to have a service life of several decades. The key performance indicators for long-term stability include the change in latent heat of fusion, the stability of the melting and freezing temperatures, and the degree of supercooling over a large number of thermal cycles.
2.1. This compound (SSD)
Advantages:
-
High latent heat of fusion (theoretically ~254 kJ/kg).[2]
-
Sharp melting point (~32.4°C).[1]
-
Abundant and low-cost raw material.[1]
-
Non-flammable.[1]
Long-Term Performance Challenges:
-
Phase Separation: Upon melting, SSD can incongruently melt, leading to the formation of anhydrous sodium sulfate (Na₂SO₄), which is denser and settles at the bottom. This separation is often irreversible and leads to a significant reduction in the effective heat storage capacity with each cycle.[3]
-
Supercooling: SSD has a strong tendency to supercool, meaning it can cool down several degrees below its freezing point before crystallization begins.[4] This delays the release of stored heat and can render the PCM ineffective.
-
Degradation of Thermal Properties: Unmodified SSD can experience a rapid decline in its latent heat of fusion. Some studies show a degradation of up to 45% after 1000 thermal cycles.[3]
Mitigation Strategies: Various strategies have been developed to address these challenges, including the addition of thickening agents (e.g., carboxymethyl cellulose) to prevent the settling of anhydrous salt, the use of nucleating agents (e.g., borax) to reduce supercooling, and encapsulation (micro or macro) to prevent leakage and provide structural stability.[5][6][7] Encapsulation in silica (B1680970) or polymer shells has shown promise in inhibiting phase segregation.[5][8]
2.2. Calcium Chloride Hexahydrate (CaCl₂·6H₂O)
Advantages:
-
High latent heat of fusion (~190-200 kJ/kg).
-
Melting point suitable for building applications (~29°C).
-
Higher thermal conductivity compared to organic PCMs.[1]
Long-Term Performance Challenges:
-
Phase Stratification: Similar to SSD, CaCl₂·6H₂O can suffer from phase separation, although the mechanism can be different. This can lead to a gradual decrease in the effective storage capacity with continuous cycling.[9]
-
Supercooling: This salt hydrate also exhibits supercooling, though generally less severe than SSD.[9]
-
Corrosion: Salt hydrates can be corrosive to some metals, which requires careful selection of encapsulation or container materials.[9]
Performance Over Cycles: Studies have shown that with the addition of nucleating agents, the supercooling of CaCl₂·6H₂O can be effectively managed. After 1000 thermal cycles, some formulations have shown a minimal loss of energy storage capacity (around 0.55%–2.4%).[3]
2.3. Paraffin Wax
Advantages:
-
Chemically stable and non-corrosive.[10]
-
Exhibits little to no supercooling.[10]
-
Good thermal reliability over a large number of cycles.[11]
-
Available in a wide range of melting temperatures.
Long-Term Performance Challenges:
-
Low Thermal Conductivity: This is a major drawback, slowing down the rate of heat absorption and release.[12]
-
Lower Volumetric Energy Storage Density: Compared to salt hydrates, paraffin has a lower density and latent heat per unit volume.[1]
-
Flammability: Paraffin waxes are combustible, which raises safety concerns in building applications.[12]
-
Leakage: In its liquid state, paraffin can leak if not properly encapsulated.[13]
Performance Over Cycles: Paraffin wax demonstrates excellent long-term stability. Studies with up to 10,000 thermal cycles have shown a relatively small degeneration of the heat of fusion (around 9.1%), with negligible change in the melting point.[11]
Data Presentation: Quantitative Comparison
The following tables summarize the key long-term performance data for the three PCMs. It is important to note that the values are compiled from different studies and the experimental conditions may vary.
Table 1: Long-Term Stability of Latent Heat of Fusion
| Phase Change Material | Initial Latent Heat (kJ/kg) | Number of Cycles | Latent Heat after Cycling (kJ/kg) | Degradation (%) | Reference(s) |
| This compound (unmodified) | ~254 | 1000 | ~140 | ~45% | [3] |
| This compound (modified) | ~238 | 3000 | ~219 | ~8% | [14] |
| Calcium Chloride Hexahydrate (with nucleator) | ~190 | 1000 | ~185-189 | ~0.55-2.4% | [3] |
| Paraffin Wax | ~199 | 10000 | ~181 | ~9.1% | [11] |
Table 2: Supercooling and Melting Point Stability
| Phase Change Material | Typical Supercooling (°C) | Melting Point Stability | Reference(s) |
| This compound (unmodified) | >10 | Can be unstable due to phase separation | [14] |
| This compound (with nucleator) | <3 | Stable | [14] |
| Calcium Chloride Hexahydrate (with nucleator) | ~1.8 | Stable over 1000 cycles | [3] |
| Paraffin Wax | Negligible | Negligible change after 10000 cycles | [11] |
Experimental Protocols
To ensure reliable and comparable data on the long-term performance of PCMs, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
4.1. Thermal Cycling Stability Test
Objective: To evaluate the change in thermal properties of a PCM after a large number of melting and freezing cycles.
Methodology:
-
Sample Preparation:
-
Encapsulate the PCM sample in a sealed, inert container (e.g., glass vial, polymer pouch) to prevent any loss or gain of water for salt hydrates and to contain liquid paraffin. The sample size should be sufficient for subsequent analysis (e.g., 5-10 grams).
-
For composite materials (e.g., PCM in concrete), prepare samples of a defined geometry.
-
-
Apparatus: A programmable thermal cycling chamber or a water bath system capable of cycling between two set temperatures, one above the melting point and one below the freezing point of the PCM.
-
Procedure:
-
Place the encapsulated PCM samples in the thermal cycler.
-
Set the temperature profile. A typical cycle for SSD would be heating to 45°C and cooling to 20°C.[14] The dwell time at each temperature should be sufficient to ensure complete melting and solidification.
-
Run the experiment for a predetermined number of cycles (e.g., 1000, 3000, 10000).
-
Periodically (e.g., every 500 cycles), remove a sample for analysis.
-
-
Analysis:
-
Analyze the cycled samples using Differential Scanning Calorimetry (DSC) to determine the latent heat of fusion and the melting/freezing temperatures.
-
Visually inspect the samples for signs of phase separation, degradation, or leakage.
-
4.2. Differential Scanning Calorimetry (DSC) Analysis
Objective: To measure the heat flow associated with the phase transitions of the PCM, from which the latent heat and transition temperatures are determined.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small sample (typically 5-10 mg) into a DSC pan (e.g., aluminum).[15]
-
For salt hydrates, use hermetically sealed pans to prevent water evaporation.[15] For paraffin, a standard pan with a lid is usually sufficient.[15]
-
Ensure the sample has good thermal contact with the bottom of the pan.
-
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the temperature program. A typical program involves:
-
Equilibrating at a temperature below the expected freezing point.
-
Heating at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point.
-
Holding isothermally for a few minutes to ensure complete melting.
-
Cooling at a constant rate back to the starting temperature.
-
-
-
Data Analysis:
-
The DSC software integrates the area under the melting and freezing peaks to calculate the latent heat of fusion and solidification.
-
The onset and peak temperatures of the transitions are also determined from the DSC curve.
-
4.3. Leakage Test
Objective: To assess the ability of an encapsulation method or a porous matrix to contain the PCM in its liquid state.
Methodology:
-
Sample Preparation: Prepare the PCM-integrated material (e.g., encapsulated PCM, PCM-concrete composite).
-
Procedure:
-
Weigh the sample.
-
Place the sample on a filter paper or a clean, pre-weighed surface.
-
Heat the sample in an oven to a temperature above the PCM's melting point for a specified duration.
-
Cool the sample back to room temperature.
-
Repeat this heating and cooling cycle multiple times.
-
-
Analysis:
-
Visually inspect the filter paper or surface for any signs of PCM leakage.
-
Reweigh the sample after a certain number of cycles to quantify any mass loss due to leakage.
-
Visualizations of Experimental Workflows and Degradation Pathways
Diagram 1: Experimental Workflow for Long-Term Performance Evaluation
Caption: Workflow for evaluating the long-term performance of PCMs.
Diagram 2: Degradation Pathway of this compound (SSD)
Caption: Degradation pathway for unmodified this compound.
Diagram 3: Performance Considerations for Paraffin Wax
Caption: Performance characteristics of Paraffin Wax as a PCM.
Conclusion
The long-term performance of this compound in building materials is a critical factor for its successful implementation. While it offers high energy storage density at a low cost, its inherent problems of phase separation and supercooling lead to significant performance degradation over time.[3]
In comparison, calcium chloride hexahydrate, another inorganic salt hydrate, appears to offer better long-term stability with appropriate modifications, showing minimal degradation after 1000 cycles.[3] Organic PCMs like paraffin wax exhibit excellent chemical and thermal stability over tens of thousands of cycles but are disadvantaged by their lower thermal conductivity, lower energy storage density, and flammability.[1][11][12]
The choice of PCM for a specific building application will, therefore, depend on a trade-off between cost, thermal performance, durability, and safety. For applications requiring a very long and stable service life, modified salt hydrates like calcium chloride hexahydrate or well-encapsulated paraffin wax may be more suitable than unmodified this compound. Further research into advanced stabilization and encapsulation techniques for SSD is crucial to unlock its full potential as a sustainable and cost-effective thermal energy storage solution for buildings.
References
- 1. Phase-change material - Wikipedia [en.wikipedia.org]
- 2. sarcouncil.com [sarcouncil.com]
- 3. osti.gov [osti.gov]
- 4. Supercooling and Phase Separation of Inorganic Salt Hydrates as PCMs | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and characterization of microencapsulated this compound as phase change energy storage materials [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. njas.com.ng [njas.com.ng]
- 13. researchgate.net [researchgate.net]
- 14. CN102212341A - this compound phase change energy storage material compositions - Google Patents [patents.google.com]
- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Analysis of Sodium Sulfate and Other Common Desiccants for Laboratory Applications
In the realm of chemical synthesis and analysis, the removal of residual water from organic solvents is a critical step to ensure reaction efficiency and product purity. Desiccants, or drying agents, are indispensable tools for this purpose. This guide provides a comprehensive comparison of the drying capacity and performance of anhydrous sodium sulfate (B86663) against other commonly used desiccants, supported by experimental data and protocols for evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate drying agent for their specific needs.
Quantitative Comparison of Desiccant Properties
The efficacy of a desiccant is determined by several key parameters: its drying capacity (the amount of water it can absorb per unit weight), the speed at which it dries, and its chemical inertness towards the solvent and dissolved solutes. The following table summarizes the quantitative and qualitative properties of sodium sulfate and other prevalent laboratory desiccants.
| Desiccant | Chemical Formula | Drying Capacity (g H₂O / g desiccant) | Speed | Efficiency (Intensity) | Cost-Effectiveness & Remarks |
| Sodium Sulfate | Na₂SO₄ | High (forms decahydrate, Na₂SO₄·10H₂O)[1] | Slow[1][2][3][4] | Low to Moderate[2][3] | Cost-effective and chemically inert, making it suitable for a wide range of organic compounds.[1] It is a high-capacity, low-intensity desiccant, ideal for preliminary drying of wet solutions.[2][3] Works optimally below 30°C.[1] |
| Magnesium Sulfate | MgSO₄ | High (0.8 to 1.2 g/g)[5][6] | Fast[1][2][4] | High[2] | More efficient and faster than sodium sulfate due to its finer particle size, providing a larger surface area.[6] It is slightly acidic and should not be used with acid-sensitive compounds.[4][7] |
| Calcium Chloride | CaCl₂ | High (can absorb up to 98% of its weight in water)[8] | Medium[4] | High | Economical and highly effective for drying hydrocarbons and ethers.[8][9] However, it can form complexes with alcohols, phenols, amines, and some carbonyl compounds.[1][9] |
| Calcium Sulfate (Drierite®) | CaSO₄ | Low (absorbs about 6.6% of its weight in water)[10][11] | Fast[4] | High | A rapid drying agent, but with a low capacity.[4][7] It is often used in drying tubes and for drying solvents with low water content. It can be regenerated by heating.[10][12] |
| Molecular Sieves (3Å/4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z·nH₂O | High (theoretically 20-25% of its own weight)[13] | Fast | Very High | Highly efficient, especially at low water concentrations, and can be regenerated.[14][15] The pore size determines which molecules can be adsorbed, making them highly selective.[16] They are more expensive than other options.[17] |
| Silica Gel | SiO₂ | High (can adsorb up to 37-40% of its own weight)[18][19][20][21] | Fast | Moderate to High | Commonly used for general moisture control and can be regenerated.[17] Its effectiveness can decrease at higher temperatures.[14] |
| Phosphorus Pentoxide | P₄O₁₀ | Very High | Very Fast | Very High | An extremely powerful and rapid drying agent.[22][23] However, it is expensive and can form a viscous coating that inhibits further drying.[23] It reacts violently with water.[24] |
Experimental Protocols
Gravimetric Determination of Desiccant Drying Capacity
This protocol outlines a standard method to quantify the amount of water a desiccant can absorb.
Materials:
-
Desiccant to be tested
-
Analytical balance
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (RH)
-
Weighing dishes
Procedure:
-
Initial Weighing: Accurately weigh a clean, dry weighing dish.
-
Sample Preparation: Add a known mass of the fresh (anhydrous) desiccant to the weighing dish and record the total initial mass.
-
Exposure to Humidity: Place the weighing dish containing the desiccant into the controlled humidity chamber at a specified temperature and relative humidity (e.g., 25°C and 75% RH).
-
Periodic Weighing: At regular intervals (e.g., every hour), remove the weighing dish from the chamber and quickly weigh it, recording the mass.
-
Equilibrium: Continue the periodic weighing until the mass of the desiccant no longer increases, indicating it has reached its maximum absorption capacity under the given conditions.
-
Calculation: The drying capacity is calculated as follows:
Drying Capacity (g/g) = (Mass at Equilibrium - Initial Mass of Desiccant and Dish) / (Initial Mass of Desiccant)
Visualizations
Experimental Workflow for Determining Drying Capacity
The following diagram illustrates the key steps in the experimental protocol for determining the drying capacity of a desiccant.
Caption: Experimental workflow for gravimetric determination of desiccant capacity.
Logical Relationships in Desiccant Selection
The choice of a desiccant depends on a variety of factors. The diagram below presents a logical workflow for selecting the appropriate drying agent.
Caption: Decision tree for selecting an appropriate desiccant.
References
- 1. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 2. wfhxlsm.com [wfhxlsm.com]
- 3. The difference between drying magnesium sulfate anhydrous and sodium sulfate anhydrous.-Huakang Magnesium Sulfate [en.mgso4.com.cn]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. drymoisture.com [drymoisture.com]
- 10. inorganic chemistry - Theoretical Drying capacity of CaSO4 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Calcium Sulfate [drugfuture.com]
- 12. Calcium sulfate, anhydrous - CAMEO [cameo.mfa.org]
- 13. I need further information about Molecular Sieves | FAQ | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. nbinno.com [nbinno.com]
- 15. Molecular sieve - Wikipedia [en.wikipedia.org]
- 16. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 17. desiccantpak.com [desiccantpak.com]
- 18. Silica gel - Wikipedia [en.wikipedia.org]
- 19. Technical information note for Indicating Silica Gel Desiccant [microtonano.com]
- 20. agmcontainer.com [agmcontainer.com]
- 21. drymoisture.com [drymoisture.com]
- 22. Phosphorus Pentoxide - NAGASE | Europe [nagase.eu]
- 23. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 24. Phosphorus pentoxide | 1314-56-3 [chemicalbook.com]
A Critical Review of Sodium Sulfate Decahydrate in Latent Heat Storage Systems
Sodium sulfate (B86663) decahydrate (B1171855) (SSD), also known as Glauber's salt, is an inorganic salt hydrate (B1144303) that has garnered significant attention as a phase change material (PCM) for latent heat storage applications. Its appeal lies in a combination of a suitable phase transition temperature for applications like solar heating and building energy conservation, a high latent heat of fusion, and low cost.[1][2] However, inherent challenges such as supercooling and phase segregation have historically hindered its widespread adoption. This guide provides a critical comparison of SSD with other common PCMs, supported by experimental data and protocols.
Performance Comparison of Phase Change Materials
The selection of a PCM is dictated by the specific requirements of the thermal energy storage application. Key thermophysical properties include the melting temperature, latent heat of fusion, thermal conductivity, and density. The table below presents a comparison of sodium sulfate decahydrate with other commonly used organic and inorganic PCMs.
| Property | This compound (Inorganic) | Calcium Chloride Hexahydrate (Inorganic) | Paraffin (B1166041) Wax (Organic) | Fatty Acids (Organic) |
| Melting Temperature (°C) | 32.4[1][2] | 29.3[3] | 20 - 70 | 30 - 65[4] |
| Latent Heat of Fusion (kJ/kg) | >200[1] | ~182[3] | 150 - 250[5] | 153 - 182[4] |
| Thermal Conductivity (W/m·K) | ~0.5[6] | ~1.09 (solid) | ~0.2 | ~0.14 - 0.18 |
| Density ( kg/m ³) | 1464 (solid) | 1710 (solid) | ~900 (solid) | ~920 (solid) |
| Supercooling | Severe[1][7][8] | Significant[3] | Little to none[5] | Little to none[4][9] |
| Phase Segregation | Severe[1][7] | Yes[10] | No | No[4][9] |
| Corrosiveness | Corrosive to some metals | Corrosive to some metals[11] | Non-corrosive | Low corrosion activity[9][12] |
| Flammability | Non-flammable[5] | Non-flammable[5] | Flammable[5] | Flammable |
Critical Analysis of this compound
Advantages:
-
High Latent Heat Storage Capacity: SSD boasts a high latent heat of fusion, allowing it to store significant amounts of thermal energy during its phase transition.[1]
-
Appropriate Transition Temperature: Its melting point of 32.4°C is well-suited for low-temperature applications such as solar space heating and passive building thermal regulation.[1][2]
-
Cost-Effectiveness and Availability: As a widely available and inexpensive material, SSD is an economically attractive option for large-scale thermal energy storage.[1]
-
Non-Flammability: Being an inorganic salt hydrate, it is non-flammable, which is a significant safety advantage over organic PCMs like paraffin waxes.[5]
Disadvantages:
-
Supercooling: SSD has a strong tendency to supercool, meaning it cools below its freezing point without solidifying.[1][7][8] This delays the release of the stored latent heat, making the system unreliable. The addition of nucleating agents like borax (B76245) can mitigate this issue.[13][14]
-
Phase Segregation: Upon melting, SSD undergoes incongruent melting, leading to the formation of anhydrous sodium sulfate which settles at the bottom of the container.[1][7] This phase separation is a major drawback as it results in a progressive loss of latent heat storage capacity over repeated thermal cycles. Thickeners and gelling agents can be added to suspend the anhydrous salt and prevent segregation.
-
Low Thermal Conductivity: Like many PCMs, SSD has a low thermal conductivity, which impedes the rate of heat transfer during both charging and discharging cycles.[6] The incorporation of high-conductivity materials like expanded graphite (B72142) can enhance its thermal performance.[6]
-
Corrosiveness: Salt hydrates can be corrosive to certain metals, necessitating careful selection of containment materials.
Comparative Alternatives
-
Other Inorganic Salt Hydrates: Materials like calcium chloride hexahydrate offer similar advantages of high latent heat and non-flammability.[3][5] However, they also suffer from supercooling and phase segregation issues.[3][10]
-
Organic PCMs: Paraffin waxes and fatty acids are common organic alternatives.[5] Their main advantages are congruent melting (no phase segregation), negligible supercooling, and chemical stability.[4][5][9] However, they generally have lower latent heat storage densities and thermal conductivities compared to salt hydrates and are flammable.[5] Fatty acids are also derived from renewable sources.[9]
Experimental Protocols
The characterization of PCMs involves several key experiments to determine their suitability for a specific application.
1. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting temperature, latent heat of fusion, and specific heat capacity of the PCM.
-
Methodology:
-
A small, weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the phase transition of the PCM.
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
The melting temperature is determined from the peak of the endothermic melting curve, and the latent heat of fusion is calculated from the area under the peak.
-
2. Thermal Cycling Stability Test
-
Objective: To evaluate the long-term performance and stability of the PCM after repeated melting and freezing cycles.
-
Methodology:
-
A larger sample of the PCM is placed in a sealed container.
-
The sample is subjected to a large number of thermal cycles (e.g., 100 to 1000 cycles) by repeatedly heating it above its melting point and cooling it below its freezing point.
-
The thermal properties (melting temperature and latent heat of fusion) of the PCM are measured using DSC after a certain number of cycles.
-
A significant decrease in the latent heat of fusion indicates degradation, often due to phase segregation.[7]
-
3. Thermal Conductivity Measurement
-
Objective: To measure the thermal conductivity of the PCM in both its solid and liquid states.
-
Methodology:
-
The transient plane source (TPS) method or a guarded hot plate apparatus is commonly used.
-
For the TPS method, a sensor is placed in the center of the PCM sample.
-
A short electrical pulse is sent through the sensor, causing a temperature increase.
-
The temperature rise of the sensor is recorded over time, and the thermal conductivity is calculated from this data.
-
Measurements are taken at temperatures below and above the melting point to determine the thermal conductivity in both phases.
-
Caption: Experimental workflow for the evaluation of Phase Change Materials.
References
- 1. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 2. osti.gov [osti.gov]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 5. Phase-change material - Wikipedia [en.wikipedia.org]
- 6. Effect of expanded graphite on the thermal conductivity of this compound (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]
- 7. Stabilization of low-cost phase change materials for thermal energy storage applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Feasibility of Using Phase Change Material Calcium Chloride Hexahydrate to Improve the Efficiency of Bifacial Photovoltaic Modules via Passive Cooling | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Understanding supercooling mechanism in this compound phase-change material | ORNL [ornl.gov]
A Comparative Guide to the Experimental Verification of the Phase Transition Temperature of Sodium Sulfate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common experimental methods for the verification of the phase transition temperature of sodium sulfate (B86663) hydrates, primarily focusing on sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O), also known as Glauber's salt. The transition of this hydrate (B1144303) to its anhydrous form (thenardite) is a well-established thermal event, making it a useful reference for temperature calibration.[1][2] This document outlines the theoretical background, detailed experimental protocols, and a comparison of the expected results from each method.
Sodium sulfate decahydrate undergoes a phase transition at approximately 32.4°C, where it incongruently melts, releasing its water of crystallization to form anhydrous sodium sulfate and a saturated aqueous solution.[1][3][4] This well-defined temperature has been precisely measured by various researchers, with values reported as 32.383 ± 0.001°C and 32.374°C.[1][5] Another metastable form, sodium sulfate heptahydrate (Na₂SO₄·7H₂O), has a transition temperature of 23.465 ± 0.004°C.[1][5] The accuracy and precision of the experimentally determined temperature are highly dependent on the chosen methodology and the purity of the sample.[1][5]
Comparison of Experimental Methodologies
Two primary methods for determining the phase transition temperature of sodium sulfate hydrates are presented: Simple Thermal Analysis (STA) and Differential Scanning Calorimetry (DSC). STA is a cost-effective and straightforward method suitable for preliminary investigations, while DSC offers higher precision, sensitivity, and quantitative data on the thermodynamics of the transition.
| Feature | Simple Thermal Analysis (STA) | Differential Scanning Calorimetry (DSC) |
| Principle | Monitoring temperature changes of the bulk sample during a controlled heating and cooling cycle. The phase transition is identified by a plateau in the temperature profile. | Measures the difference in heat flow between a sample and a reference as a function of temperature. The phase transition is observed as a peak in the heat flow curve. |
| Precision | Lower | Higher |
| Sample Size | Grams | Milligrams |
| Quantitative Data | Primarily transition temperature. | Transition temperature, enthalpy of transition (latent heat), and heat capacity. |
| Throughput | Low | High |
| Cost | Low | High |
| Supercooling Observation | Can be observed as a dip below the transition temperature before crystallization. | Can be precisely quantified.[6] |
Experimental Protocols
Method 1: Simple Thermal Analysis (STA)
This method involves monitoring the temperature of a sodium sulfate hydrate sample as it is slowly heated and cooled through its transition temperature. The latent heat absorbed or released during the phase change results in a temporary halt or plateau in the temperature change.
Materials and Equipment:
-
High-purity this compound (Na₂SO₄·10H₂O)
-
Beaker or test tube
-
Digital thermometer with a resolution of at least 0.1°C
-
Water bath with a controllable heater and stirrer
-
Data logger (optional, for continuous temperature recording)
-
Stirring rod or magnetic stirrer
Procedure:
-
Place a sufficient amount of this compound into a beaker or test tube to ensure the thermometer bulb is fully immersed.
-
Insert the digital thermometer into the center of the salt hydrate.
-
Place the beaker/test tube into the water bath.
-
Begin heating the water bath at a slow and steady rate (e.g., 0.5°C per minute).
-
Record the temperature of the sodium sulfate hydrate at regular intervals (e.g., every 30 seconds).
-
Continue heating until the temperature of the sample is several degrees above the expected transition temperature (approx. 35-40°C).
-
Turn off the heater and allow the water bath and sample to cool slowly.
-
Continue to record the temperature at regular intervals during cooling.
-
Plot the temperature of the sodium sulfate hydrate as a function of time. The heating and cooling plateaus indicate the phase transition temperature.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the amount of heat required to increase the temperature of a sample and a reference. This allows for the precise determination of the phase transition temperature and the enthalpy of the transition.
Materials and Equipment:
-
High-purity this compound (Na₂SO₄·10H₂O)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance
Procedure:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium) for temperature and enthalpy.
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into a hermetic aluminum pan.
-
Seal the pan to prevent water loss during heating.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the experimental parameters: a temperature range that brackets the expected transition temperature (e.g., 20°C to 50°C) and a controlled heating and cooling rate (e.g., 5°C per minute).
-
Initiate the temperature program, first heating the sample and then cooling it.
-
The DSC software will record the heat flow as a function of temperature.
-
The phase transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The onset temperature of the peak is typically taken as the transition temperature.
Data Presentation
The following table summarizes the theoretical and expected experimental values for the phase transition temperature of this compound.
| Parameter | Theoretical Value | Expected Result (STA) | Expected Result (DSC) |
| Transition Temperature (°C) | 32.374 - 32.384[1][2][5] | 32.0 - 33.0 | 32.3 ± 0.2 |
| Enthalpy of Fusion (J/g) | ~252 | Not Measured | 240 - 260 |
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for determining the phase transition temperature of sodium sulfate hydrates.
Caption: Experimental workflow for phase transition temperature determination.
References
- 1. Transition Temperatures of the Hydrates of Na2SO4, Na2HPO4, and KF as Fixed Points in Biomedical Thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 3. US2374004A - Glauber's salt conversion - Google Patents [patents.google.com]
- 4. Research progress of this compound phase changematerial [esst.cip.com.cn]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Sodium sulfate decahydrate proper disposal procedures
Proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Sodium sulfate (B86663) decahydrate (B1171855), while generally considered to be of low toxicity, requires adherence to specific disposal protocols. These procedures vary based on the physical state of the waste (solid or aqueous solution), the quantity, and whether it is mixed with other hazardous materials.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn.
-
Eye Protection : Wear chemical safety goggles or glasses.[1][2]
-
Skin Protection : Wear a lab coat or other protective clothing to prevent skin exposure.[1][2]
Handle the material in a well-ventilated area and wash hands thoroughly after handling.[1][3]
Disposal Procedures
There are three primary disposal routes for sodium sulfate decahydrate, contingent on the nature and volume of the waste. Always consult and comply with all federal, state, and local regulations before proceeding.[1][3][4]
Method 1: Non-Hazardous Solid Waste Disposal
This method is suitable for pure, solid this compound.
-
Containment : Carefully sweep up the solid material, taking care to minimize dust generation.[1][3]
-
Packaging : Place the swept material into a suitable, tightly sealed container or bag.[1][2][3]
-
Disposal : Dispose of the container as non-hazardous solid waste. In some jurisdictions, this may be permissible in the regular trash, but verification with local authorities or your institution's Environmental Health & Safety (EH&S) office is mandatory. Recovered sodium sulfate may also be disposed of by burial in an approved landfill.[5]
Method 2: Drain Disposal (Aqueous Solutions Only)
This method is appropriate only for small quantities of dilute, aqueous solutions of sodium sulfate that are not contaminated with hazardous substances.[6][7]
-
Verification : Confirm that the solution does not contain any other chemicals that are prohibited from drain disposal.[6][8] The NIH lists sodium sulfate as approved for drain disposal.[6]
-
Dilution : Ensure the concentration of the salt solution is low, generally below 1%.[9]
-
pH Adjustment : If necessary, adjust the pH of the solution to a neutral range, typically between 5.0 and 12.5, before disposal.[7]
-
Flushing : Turn on the cold water tap to a steady flow.[6]
-
Discharge : Slowly pour the solution down the drain.
-
Post-Flush : Continue to run cold water for at least two minutes to ensure the plumbing lines are thoroughly flushed.[6]
Method 3: Hazardous Chemical Waste Collection
This is the mandatory procedure if the this compound is mixed with any substance classified as hazardous waste.
-
Containment : Store the waste in a compatible, leak-proof container with a tightly sealing cap.[4][7] Do not mix incompatible waste streams.[4][8]
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical names of all components and their approximate percentages, and the associated hazards (e.g., corrosive, toxic).[7]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Pickup : Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[5][10]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Oral Toxicity (LD50, Mouse) | 5989 mg/kg | [1][3] |
| pH (5% solution) | 5.2 - 9.2 | [2] |
| Melting Point | 33 °C (liquefies) | [1] |
| Recommended Storage Temp. | 15 - 25 °C | [11] |
Protocol for Accidental Spill Cleanup
In the event of an accidental spill, follow this procedure to ensure safety and proper containment.
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Secure Area : If the spill is large, clear the area of personnel.[3]
-
Ensure Ventilation : Ventilate the area where the spill occurred.[1]
-
Don PPE : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][3]
-
Contain Spill (Solid) : For solid spills, use dry cleanup procedures.[3] Carefully sweep or vacuum the material. Avoid actions that generate dust.[3][4][12] If necessary, wet the material slightly with water to prevent it from becoming airborne.[3]
-
Contain Spill (Liquid) : For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth).[13]
-
Collect Waste : Place the collected material into a suitable, closed, and labeled container for disposal.[1][2][3]
-
Decontaminate : Wash the spill site thoroughly with water after the material has been completely removed.[1]
-
Dispose : Dispose of the collected waste and any contaminated cleaning materials according to the appropriate procedure (Method 1, 2, or 3) described above.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal procedure for this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nswai.org [nswai.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. agilent.com [agilent.com]
- 11. carlroth.com [carlroth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Handling Protocols for Sodium Sulfate Decahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate safety, operational, and disposal information for handling sodium sulfate (B86663) decahydrate (B1171855), a commonly used laboratory chemical. Adherence to these protocols will minimize risks and ensure safe and efficient operations.
Sodium sulfate decahydrate is generally considered to have low toxicity. However, it can cause mild irritation to the eyes, skin, and respiratory tract.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to prevent exposure.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following PPE is recommended.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][3][4][5] | OSHA 29 CFR 1910.133, European Standard EN166[1][3][4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4][5][6] | - |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[5] If dusty conditions are unavoidable, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3][4] | OSHA 29 CFR 1910.134, ANSI Z88.2, European Standard EN 149[3][4][7] |
Exposure Limits
Currently, there are no established occupational exposure limits (PELs or TLVs) for this compound by major regulatory bodies such as OSHA.[1][3][4]
| Parameter | Value | Regulatory Body |
| OSHA Permissible Exposure Limit (PEL) | None Listed | OSHA[1][3][4] |
| ACGIH Threshold Limit Value (TLV) | None Listed | ACGIH |
| NIOSH Recommended Exposure Limit (REL) | None Listed | NIOSH |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the chemical's integrity and preventing accidental exposure or contamination.
Handling:
-
Use with adequate ventilation to minimize dust generation and accumulation.[3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
Storage:
-
Store in a cool, dry, well-ventilated area.[8]
-
Keep containers tightly closed to prevent the material from efflorescing (losing water of hydration).[6][9]
-
Store away from incompatible materials such as strong acids, aluminum, and magnesium.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash it before reuse. Get medical aid if irritation develops and persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][3]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Spill Response:
-
For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[3][4]
-
Ensure adequate ventilation.[4]
-
After material pickup is complete, wash the spill site.[6]
Disposal Plan
Dispose of this compound and any contaminated PPE in accordance with all applicable local, state, and federal regulations.[8] Waste material should be placed in a sealed container for disposal.[6] Do not allow the chemical to enter the environment.[4]
Operational Workflow
The following diagram illustrates the logical workflow for handling this compound, from initial risk assessment to final disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. lewisu.edu [lewisu.edu]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
